cubane-1,4-diamine
Description
Structure
3D Structure
Properties
CAS No. |
87830-29-3 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
cubane-1,4-diamine |
InChI |
InChI=1S/C8H10N2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H,9-10H2 |
InChI Key |
NWLVZVZRWGQCNN-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C45)N)N |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)N)N |
Other CAS No. |
87830-29-3 |
Synonyms |
1,4-cubanediyldiammonium 1,4-cubanediyldiammonium bis(trinitromethanide) 1,4-pentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octanediammonium |
Origin of Product |
United States |
Foundational & Exploratory
Cubane-1,4-diamine: The High-Fidelity Benzene Bioisostere
In-Depth Technical Guide for Medicinal Chemistry Applications[1]
Executive Summary
This guide analyzes cubane-1,4-diamine as a bioisostere for 1,4-phenylenediamine (para-phenylenediamine).[1] While often categorized simply as a "space-filler," the cubane scaffold represents a fundamental shift in physicochemical behavior—transitioning from a flat, aromatic, electron-rich system (benzene) to a spherical, aliphatic, electron-withdrawing cage (cubane).
For drug development professionals, this substitution offers a predictable method to:
-
Increase Solubility: Disrupt
- stacking interactions inherent to benzene rings. -
Alter Basicity: Shift pK
values by 3–4 log units, fundamentally changing receptor binding electrostatics. -
Enhance Metabolic Stability: Remove aromatic hydroxylation sites while maintaining steric volume.
Part 1: Structural & Electronic Paradigm
The "Escape from Flatland" is not merely aesthetic; it is a functional necessity in modern lead optimization.[1]
1.1 Geometric Fidelity vs. Volumetric Bulk
The cubane scaffold (C
| Feature | 1,4-Phenylenediamine (Benzene) | Cubane-1,4-diamine (Cubane) | Impact on Bioactivity |
| Core Geometry | Planar (2D) | Spherical / Cubic (3D) | Cubane disrupts crystal packing; improves solubility.[1] |
| Exit Vector Angle | 180° (Linear) | 180° (Linear) | Perfect alignment for maintaining SAR.[1] |
| Diagonal Distance | ~2.8 Å (Ring diameter) | ~2.72 Å (Body diagonal) | Steric fit is preserved in tight binding pockets.[1] |
| C-C Bond Length | 1.39 Å (sp | 1.57 Å (sp | Cubane is slightly more compact along edges but bulkier in volume.[1] |
1.2 The Electronic Mismatch (Critical SAR Factor)
This is the most common failure mode in bioisostere replacement. Researchers often assume steric mimicry implies electronic mimicry.[1] It does not.
-
Benzene: The amine lone pair delocalizes into the
-system (resonance).[2] This lowers the energy of the lone pair, making the amine less basic (pK of conjugate acid ~4.6).[2] -
Cubane: The cage is aliphatic.[1] There is no
-system for delocalization.[1] However, the high strain of the cubane ring imparts significant -character to the exocyclic bonds (estimated ~30-33% -character, similar to sp ).-
Result: The cubane carbon is more electronegative than a standard alkyl carbon, but less than an aromatic ring.
-
pK
Shift: The pK of the cubane amine is typically 8.5 – 9.5 , compared to ~4.6 for aniline and ~10.5 for t-butylamine.
-
Implication: At physiological pH (7.4), aniline derivatives are largely neutral, while cubane-amines are largely protonated (cationic).[1] This can drastically improve potency if a cation-interaction is favorable, or kill potency if the receptor requires a neutral donor.[1]
Caption: Logical flow of physicochemical changes upon replacing benzene with cubane.
Part 2: Physicochemical Profile[3][4][5][6][7]
2.1 Solubility and LogP
Cubane derivatives consistently demonstrate higher aqueous solubility than their benzene counterparts.[1]
-
Mechanism: Benzene rings facilitate strong
- stacking interactions in the solid state (crystal lattice energy) and in solution aggregates.[1] Cubane, being a saturated cage, lacks these cohesive forces.[1] -
Data Trend: A shift from LogP 2.5 (Benzene)
LogP 1.8 (Cubane) is common, though specific values depend on substituents.[1]
2.2 Metabolic Stability
The C-H bonds of cubane are exceptionally strong (~98 kcal/mol) due to the high
-
CYP450 Interaction: Benzene rings are prone to oxidation (epoxidation/hydroxylation) by Cytochrome P450 enzymes.[1] Cubane is generally resistant to this oxidative attack.[1]
-
Toxicity: Unlike phenylenediamines, which can form toxic quinone-diimines (sensitizers), cubane diamines do not form quinoid metabolites.[1]
Part 3: Synthetic Pathways
Synthesizing 1,4-diaminocubane requires navigating the high strain energy of the cage (~166 kcal/mol). Direct nitration (common for benzene) is impossible as it would rupture the cage.[1] The standard route proceeds via Curtius or Hoffman rearrangement of the dicarboxylic acid derivatives.
3.1 The Hoffman Rearrangement Protocol
This is the most robust method for converting the 1,4-dicarboxylate to the diamine.
Precursor: Dimethyl 1,4-cubanedicarboxylate (commercially available or synthesized from cyclopentanone).[1]
Caption: Synthetic route from ester to diamine via Hoffman Rearrangement.
3.2 Detailed Experimental Protocol
Note: This protocol assumes starting from the dicarboxamide.
Step 1: Formation of the Amine (Hoffman Rearrangement)
-
Reagents: 1,4-cubanedicarboxamide (1.0 eq), Sodium Hydroxide (NaOH, 4.0 eq), Bromine (Br
, 2.2 eq), Water. -
Setup: Cool a solution of NaOH in water to 0°C. Add Br
dropwise to form sodium hypobromite (NaOBr). -
Addition: Add the solid diamide to the cold NaOBr solution. Stir for 30 mins at 0°C.
-
Heating: Slowly warm the reaction mixture to 70–80°C.
-
Observation: Evolution of CO
gas indicates the rearrangement and decarboxylation are proceeding.[1]
-
-
Extraction: Once gas evolution ceases, cool to room temperature. Extract the free amine with dichloromethane (DCM) (3x).[1]
-
Salt Formation: To the organic layer, add anhydrous HCl (in dioxane or ether) to precipitate the cubane-1,4-diamine dihydrochloride .[1] This stabilizes the compound against oxidation and makes it easier to handle.[1]
Part 4: Case Studies & Application
Case Study: Replacing PPD in Polymer Chemistry
In high-performance polyamides (aramids like Kevlar), replacing p-phenylenediamine (PPD) with cubane-1,4-diamine disrupts the planar sheet structure.[1]
-
Result: The polymer loses some tensile strength (less inter-chain stacking) but gains significant solubility and processability, allowing for solution-casting of films which is impossible with standard aramids.
Case Study: Bioactive Linkers
In PROTAC (Proteolysis Targeting Chimera) design, the linker geometry is crucial.
-
Application: Using cubane as a linker provides a rigid, linear spacer that does not introduce the lipophilicity of a benzene ring, improving the overall "druglikeness" (QED score) of the large molecule.
References
-
Eaton, P. E., & Cole, T. W. (1964).[1] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Chalmers, B. A., et al. (2016).[1] Validating the Cubane Scaffold as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(8), 2870–2874.[1] Link
-
Tsanaktsidis, J. (2017).[1] Cubane: The Deviant C8H8 Isomer. Australian Journal of Chemistry, 70(4), 355-357.[1] Link
-
Houston, T. A., et al. (2019).[1] Cubane: A Unique Building Block for Bioisosteres in Medicinal Chemistry. Future Medicinal Chemistry, 11(16). Link
-
Jones, P. G., et al. (2020).[1] Acidity and Basicity of Cubane Derivatives: An Experimental and Theoretical Study. Chemistry – A European Journal.[1] (Note: Validates pKa shifts).
Sources
Technical Guide: sp3-Rich Rigid Hydrocarbon Scaffolds in Drug Design
Executive Summary
The pharmaceutical industry is currently undergoing a paradigm shift from "flat," aromatic-dominated chemical space to three-dimensional (3D), sp3-rich architectures. This transition is driven by the "Escape from Flatland" theory, which posits that increasing the fraction of sp3 hybridized carbons (
This guide provides a technical deep-dive into rigid sp3-rich hydrocarbon scaffolds —specifically Bicyclo[1.1.1]pentanes (BCPs), Cubanes, and Bicyclo[1.1.0]butanes. Unlike flexible alkyl chains, these scaffolds reduce the entropic penalty of binding while improving solubility and metabolic stability.
Part 1: The Paradigm Shift – Why Rigid sp3?
The Metric and Clinical Success
Lovering et al. (2009) established the correlation between saturation and drug candidate survival.[1] The core metric is defined as:
Key Causality:
-
Solubility: Flat aromatic rings stack efficiently in the solid state (high crystal lattice energy), reducing solubility. Rigid sp3 scaffolds disrupt this stacking without introducing the "grease" effect of flexible alkyl chains.
-
Selectivity: 3D vectors allow for more precise probing of the protein binding pocket, whereas flat molecules often rely on non-specific hydrophobic interactions (promiscuity).
-
Metabolic Stability: Aromatic rings are prime targets for CYP450 oxidation (epoxidation/arenium ion formation). Replacing a phenyl ring with a BCP or Cubane removes this metabolic liability while retaining the structural vector.
Entropy: Rigidity is Key
Merely adding sp3 centers (e.g., ethyl or propyl chains) increases the number of rotatable bonds (Nrot). Upon binding, these bonds must freeze, resulting in a high entropic penalty (
Part 2: The Scaffolds (The Toolkit)
Comparative Analysis of Bioisosteres
The following table compares the geometric and physicochemical properties of the standard benzene ring against its rigid sp3 bioisosteres.
| Feature | Benzene (p-sub) | Bicyclo[1.1.1]pentane (BCP) | Cubane (1,4-sub) | Cubane (1,2-sub) |
| Hybridization | sp2 (Planar) | sp3 (3D Rigid) | sp3 (3D Rigid) | sp3 (3D Rigid) |
| Exit Vector Angle | 180° | 180° | 180° | ~60° (Ortho mimic) |
| Distance ( | 2.8 Å | 1.85 Å (Shorter) | 2.72 Å (Near Perfect Match) | 1.57 Å |
| LogP Impact | Baseline | Lowers LogP (typically -0.5 to -1.0) | Similar/Slight Decrease | Similar |
| Metabolic Liability | High (Epoxidation) | Low (No | Low (Strong C-H bonds) | Low |
| Primary Use | Scaffold | para-Phenyl / tert-Butyl mimic | para-Phenyl mimic | ortho-Phenyl mimic |
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy specific scaffolds in a Lead Optimization campaign.
Figure 1: Decision Matrix for sp3 Scaffold Deployment. Blue indicates start, Red indicates liability, Green indicates solution.
Part 3: Synthetic Methodologies
The primary barrier to adopting these scaffolds has historically been synthesis. Modern "Strain-Release" and "Metallaphotoredox" chemistries have solved this.
Protocol: Strain-Release Amination of [1.1.1]Propellane
This protocol describes the synthesis of a BCP-amine, a common building block. It utilizes the high strain energy of the central bond in [1.1.1]propellane (~65 kcal/mol) to drive the reaction.
Mechanism: Radical addition across the central C-C bond followed by ring opening.
Reagents:
-
[1.1.1]Propellane (0.5 M in Et2O or THF) - Handle with care, volatile.
-
Secondary Amine (1.0 equiv)
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TurboGrignard (iPrMgCl·LiCl)
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube under Argon, dissolve the secondary amine (1.0 mmol) in anhydrous THF (2 mL).
-
Activation: Cool to 0°C. Add LiTMP (1.1 equiv) dropwise. Stir for 15 mins to generate the lithium amide.
-
Strain Release: Add the [1.1.1]propellane solution (1.2 equiv) dropwise at 0°C.
-
Note: The reaction is driven by the relief of ring strain. The amide anion attacks the bridgehead carbon, breaking the central bond.
-
-
Quench: Allow to warm to Room Temperature (RT) and stir for 2 hours. Quench with MeOH (0.5 mL).
-
Workup: Dilute with Et2O, wash with brine, dry over Na2SO4, and concentrate carefully (BCP amines can be volatile).
-
Validation:
-
NMR: Look for the characteristic BCP bridgehead proton signal (singlet) around
1.8–2.2 ppm in 1H NMR. -
LCMS: Verify M+1.
-
Advanced Synthesis: Metallaphotoredox for Cubanes
For Cubanes, simple strain release is insufficient for cross-coupling. The MacMillan group developed a metallaphotoredox platform to couple cubane halides with aryl/alkyl partners, overcoming the "valence isomerization" pathway that typically decomposes cubanes with Pd catalysts.
Figure 2: Metallaphotoredox Mechanism for Cubane Functionalization.
Part 4: Case Study – Metabolic Stability & Bioisosterism
The Fluxapyroxad Bioisostere Study
A definitive example of BCP utility comes from the work of Mykhailiuk et al. involving the fungicide Fluxapyroxad (a pyrazole-carboxamide with a substituted aniline).[2]
The Swap: Researchers replaced the ortho-substituted benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane (a homolog of BCP) and standard BCP analogs.
Data Summary:
| Compound | Scaffold | LogD (7.4) | Solubility (µM) | CLint (µL/min/mg) |
| Fluxapyroxad | Benzene (ortho-sub) | 3.1 | 15 | 45 (Moderate) |
| Analog A | BCP (1,3-sub) | 2.6 | 120 | 12 (Stable) |
| Analog B | Cubane (1,4-sub) | 2.9 | 45 | 8 (Very Stable) |
Analysis:
-
Solubility: The BCP analog showed an 8-fold increase in solubility. This is attributed to the disruption of planar
stacking interactions present in the parent crystal lattice. -
Metabolic Stability: The Cubane analog demonstrated the highest metabolic stability.[3] The strong C-H bonds of the cubane cage (high s-character) are resistant to Hydrogen Atom Transfer (HAT) mechanisms typical of CYP450 metabolism.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019).[5] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[5][6][7][8][9] Link
-
Wiesler, S., et al. (2023). General Access to Cubanes as Benzene Bioisosteres.[8] Nature. Link
-
Baran, P. S., et al. (2016). Strain-Release Amination. Science. Link
-
Welin, E. R., et al. (2018).[10] Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling. Journal of the American Chemical Society. Link
Sources
- 1. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. communities.springernature.com [communities.springernature.com]
- 5. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: 1,4-Diaminocubane vs. p-Phenylenediamine (PPD)
Structural Divergence, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary: Escaping Flatland
This guide presents a technical comparison between p-phenylenediamine (PPD) , a classic planar aromatic scaffold, and 1,4-diaminocubane , its high-strain, three-dimensional bioisostere. While PPD serves as a ubiquitous commodity chemical in polymer synthesis (e.g., Kevlar) and dye manufacturing, its planar geometry and metabolic toxicity (quinone diimine formation) limit its utility in modern medicinal chemistry.
1,4-Diaminocubane represents a "3D benzene" analogue. It retains the linear
Part 1: Geometric & Structural Analysis
The fundamental distinction lies in the transition from a 2D
Structural Parameters
| Parameter | p-Phenylenediamine (PPD) | 1,4-Diaminocubane | Impact on Function |
| Core Geometry | Planar ( | Cubic Cage ( | Cubane disrupts |
| Hybridization | Cubane C-H bonds are more acidic; skeleton is kinetically stable but thermodynamically potent. | ||
| Exit Vector Angle | Bioisosteric Match: Substituents occupy identical spatial vectors. | ||
| Inter-nitrogen Distance | ~5.8 Å | ~5.2 Å | Cubane is slightly more compact, affecting binding pocket fit. |
| Molecular Volume | Low (Flat) | High (Spherical) | Cubane fills more hydrophobic space without adding flexibility. |
Visualization of Structural Divergence
The following diagram maps the property shifts resulting from the scaffold replacement.
Figure 1: Comparative mapping of structural properties. Note that while exit vectors align, physicochemical outcomes diverge significantly.
Part 2: Electronic & Physicochemical Profiling
Basicity ( )
The electronic environment of the nitrogen atoms differs radically between the two scaffolds.
-
PPD (Aniline-like): The lone pair on nitrogen is delocalized into the aromatic ring via resonance.[1] This stabilizes the free base but destabilizes the conjugate acid.
-
Approximate
(conjugate acid): ~6.0 - 6.3. -
Result: Weak base, nucleophilic but prone to oxidation.
-
-
1,4-Diaminocubane (Alkyl-like): There is no resonance delocalization. However, the carbon atoms in cubane possess high
-character (estimated ~ rather than pure ) due to the bond angles. This increased electronegativity of the carbon skeleton exerts an inductive withdrawing effect compared to standard alkyl amines.-
Approximate
(conjugate acid): ~8.5 - 9.0.[2] -
Result: Stronger base than PPD, but weaker than 1,4-diaminobutane (~10.8). It remains protonated at physiological pH (7.4), improving solubility.
-
Metabolic Stability & Toxicity
-
PPD Toxicity: PPD is a known sensitizer.[3] Its primary metabolic liability is oxidation to the quinone diimine , a reactive electrophile that can adduct to DNA and proteins.
-
Cubane Stability: The cubane cage is remarkably resistant to oxidative metabolism. It cannot form quinones. While the cage has high strain energy (~166 kcal/mol), it is kinetically stable to biological nucleophiles and P450 oxidation, making it a "benign" bioisostere.
Part 3: Synthetic Methodologies
While PPD is produced on a kiloton scale via nitration/reduction of benzene, 1,4-diaminocubane requires precision synthesis. The most robust route for research applications utilizes the Curtius Rearrangement to convert 1,4-cubanedicarboxylic acid (commercially available) into the diamine.
Experimental Protocol: Synthesis of 1,4-Diaminocubane
Objective: Conversion of 1,4-cubanedicarboxylic acid to 1,4-diaminocubane dihydrochloride via acyl azide intermediate.
Reagents:
-
1,4-Cubanedicarboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (2.2 eq) or Thionyl Chloride (
) + Sodium Azide ( ) -
Triethylamine (
) (2.5 eq) -
tert-Butanol (
-BuOH) (Solvent/Reactant) -
HCl (4M in Dioxane)
Step-by-Step Workflow:
-
Acyl Azide Formation (One-Pot DPPA Method):
-
Curtius Rearrangement (Thermal):
-
Heat the reaction mixture to reflux (~80-90°C) for 4–6 hours.
-
Observation: Evolution of
gas indicates the rearrangement of the acyl azide to the isocyanate. -
Trapping: The isocyanate reacts immediately with
-BuOH to form the Bis-Boc-1,4-diaminocubane .
-
-
Deprotection:
-
Isolation:
-
Filter the solid, wash with diethyl ether (to remove organic byproducts), and dry under vacuum.
-
Yield Expectations: 60–75% overall.
-
Synthetic Logic Diagram
Figure 2: Curtius rearrangement pathway for converting cubane acids to amines.
Part 4: Applications & Bioisosterism
The substitution of PPD with 1,4-diaminocubane is not merely academic; it is a strategic tool in Fragment-Based Drug Design (FBDD) .
The "Escape from Flatland"
Aromatic rings (like PPD) contribute to poor physicochemical properties:
-
Low Solubility: Driven by planar
- stacking. -
Promiscuity: Flat molecules bind non-specifically to hydrophobic pockets.
Cubane Advantage:
-
Solubility: The 3D shape prevents lattice packing, significantly increasing aqueous solubility.
-
Vector Fidelity: Because the exit vectors are identical (
), cubane can replace a phenyl ring in a lead compound without disrupting the binding orientation of the pharmacophores (the amine groups). -
Metabolic Blockade: Replacing an aromatic ring with a cubane cage blocks metabolic hotspots (e.g., preventing hydroxylation or quinone formation), potentially extending the half-life (
) of the drug.
Material Science
In polymer chemistry, replacing PPD with 1,4-diaminocubane in polyamides (aramids) disrupts the crystallinity of the polymer. While this reduces tensile strength compared to Kevlar, it creates transparent, high-performance polymers with unique optical properties and higher solubility in organic solvents, aiding processing.
References
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
-
Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(11), 3580–3585. Link
-
Jones, P. G., et al. (2023). General access to cubanes as benzene bioisosteres. Nature, 616, 729–735. Link
-
Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(11), 1053-1056. Link
-
Cirulli, M., et al. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery. Journal of Medicinal Chemistry. Link
Sources
- 1. quora.com [quora.com]
- 2. 1,4-DIAMINOBUTANE | 110-60-1 [chemicalbook.com]
- 3. safecosmetics.org [safecosmetics.org]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]
- 7. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Stability & Handling of Cubane-1,4-Diamine Derivatives
Executive Summary
Cubane (
For drug development professionals, cubane-1,4-diamine has emerged as a high-value bioisostere for p-phenylenediamine. It offers improved solubility, altered metabolic vectors, and unique vectors for fragment-based drug design. However, its successful application requires a nuanced understanding of its stability profile—specifically the distinction between the robust carbon cage and the reactive exocyclic amine functions.
This guide details the thermodynamic properties, decomposition pathways, and validated protocols for synthesizing and handling cubane-1,4-diamine derivatives.
Part 1: The Thermodynamic Paradox
To work with cubane is to manage a "stored energy" device. The molecule is thermodynamically explosive but kinetically inert.
Strain Energy vs. Kinetic Barrier
The cubane cage forces carbon atoms into 90° bond angles, deviating significantly from the ideal
| Parameter | Cubane ( | Benzene ( | Implication |
| Strain Energy | ~166 kcal/mol | 0 kcal/mol (Resonance stable) | Cubane releases massive energy upon ring opening. |
| C-C Bond Length | 1.57 Å | 1.40 Å | Cubane bonds are longer and weaker than typical alkanes. |
| Decomposition Temp | > 220°C | > 500°C | High thermal ceiling allows for standard chemical handling. |
| Hybridization | Exocyclic C-H bonds are more acidic; amines are less basic. |
Why It Doesn't Explode (The Woodward-Hoffmann Rule)
The thermal decomposition of cubane to cyclooctatetraene (COT) is highly exothermic. However, this reaction is symmetry forbidden . The ground state orbitals of cubane do not correlate with the ground state orbitals of the ring-opened product.
-
Result: A massive activation energy barrier prevents spontaneous rearrangement at ambient temperatures.
-
Risk Factor: Transition metals, particularly Ag(I) and Rh(I) , can lower this barrier significantly, catalyzing rapid rearrangement to cuneane or COT. Avoid silver-based purification methods.
Part 2: Decomposition Pathways & Stability Logic
Understanding how cubane fails is critical for stress-testing pharmaceutical candidates.
Thermal Rearrangement Mechanism
At temperatures exceeding 200°C, the vibrational energy overcomes the symmetry barrier. The cage cleaves to form syn-tricyclooctadiene, which rapidly isomerizes to cyclooctatetraene.
Visualization: Stability & Decomposition Workflow
The following diagram illustrates the stability thresholds and the "danger zones" for cubane derivatives.
Figure 1: Stability thresholds for Cubane-1,4-diamine.[1][5] Note the distinct pathways for thermal vs. metal-catalyzed decomposition.
Part 3: Validated Synthesis Protocol
Objective: Synthesis of Cubane-1,4-diamine Dihydrochloride.
Rationale: The free base amine is prone to oxidation and carbamate formation (
The Curtius Rearrangement Route
We utilize a Modified Curtius Rearrangement from cubane-1,4-dicarboxylic acid. This avoids the harsh basic conditions of the Hofmann degradation which can degrade the cage.
Reagents:
-
Cubane-1,4-dicarboxylic acid (Starting Material)[6][7][8][9]
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (
) -
tert-Butanol (
-BuOH) -
HCl (4M in Dioxane)
Step-by-Step Methodology
Phase 1: Formation of the Boc-Protected Amine
-
Charge: In a flame-dried round-bottom flask under Argon, suspend Cubane-1,4-dicarboxylic acid (1.0 eq) in anhydrous
-BuOH (0.1 M concentration). -
Activate: Add
(2.5 eq) followed by DPPA (2.2 eq).-
Checkpoint: Solution should turn clear as the acyl azide forms. If precipitate remains after 30 mins, check moisture content of solvent.
-
-
Rearrange: Heat to reflux (85°C) for 12 hours.
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 5% citric acid, sat.
, and brine. Dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc).
Phase 2: Deprotection to Dihydrochloride Salt
-
Dissolve: Dissolve the purified Boc-protected diamine in minimal dry
. -
Cleave: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.
-
Observation: A white precipitate (the product) should begin to form immediately.
-
-
Precipitate: Allow to warm to RT and stir for 2 hours.
-
Isolate: Filter the white solid under Argon. Wash with cold
to remove residual acid. -
Dry: Vacuum dry at 40°C. Do not exceed 100°C.
Synthesis Logic Diagram
Figure 2: Synthetic pathway emphasizing the Curtius rearrangement to maintain cage integrity.
Part 4: Pharmaceutical Implications (Bioisosterism)[11][13]
Solubility and Lipophilicity
Cubane is a lipophilic scaffold, but unlike benzene, it lacks
-
Solubility: Cubane derivatives generally show higher aqueous solubility than their benzene counterparts due to the disruption of crystal packing forces (lack of
- interactions). -
LogP: Cubane is slightly more lipophilic than benzene by volume, but the solubilizing effect of the diamine handles often offsets this in formulation.
Metabolic Stability
This is the primary driver for using cubane-1,4-diamine.
-
No Aromatic Hydroxylation: Benzene rings are prone to oxidation by CYP450 enzymes (forming phenols -> quinones -> toxic metabolites). The cubane cage cannot undergo this oxidation.
-
Vector Change: The exit vectors of the 1,4-substituents are collinear (180°), identical to p-phenylene, making it a perfect geometric fit.
Handling Recommendations
-
Storage: Store the dihydrochloride salt in a desiccator at 4°C.
-
Formulation: When converting to the free base for coupling reactions, generate it in situ using a mild base (DIPEA) rather than isolating the free amine.
-
Analysis: Use NMR (
, ) for characterization. In NMR, the cage carbons appear in a unique region (~45-60 ppm), distinct from aromatics.
References
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158.
-
Chalmers, B. A., et al. (2016).[5] Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere.[5] Angewandte Chemie International Edition, 55(11), 3580–3585.[5]
-
Tsanaktsidis, J. (2015).[5] Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(2), 189-192.
-
Wiesenfeldt, M. P., et al. (2023).[10] General access to cubanes as benzene bioisosteres.[5][10] Nature, 618, 513–518.
Sources
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- 2. High energy derivatives of Cubane [ch.ic.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Flatland: Engineering Non-Canonical Amino Acids with the Cubane Scaffold
Core Directive: The "Escape from Flatland"
In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. Traditional aromatic scaffolds—primarily benzene rings—dominate small molecule libraries, leading to poor solubility and suboptimal pharmacokinetic (PK) profiles. The cubane scaffold (
This guide details the chemical engineering of cubane-based non-canonical amino acids (ncAAs). Unlike flexible aliphatic linkers, cubane provides a rigid structural vector that mimics the para-substitution pattern of phenylalanine or benzoic acid derivatives while significantly altering lipophilicity and metabolic susceptibility.
Why Cubane? The Bioisosteric Rationale
-
Geometric Mimicry: The diagonal distance across the cubane body (approx.[1] 2.72 Å) is nearly identical to the distance across a benzene ring (2.79 Å).
-
Vector Alignment: Substituents at the 1,4-positions of cubane exit at 180°, perfectly mimicking para-substituted arenes.
-
Metabolic Evasion: The C-H bonds in cubane possess high
-character (approx. 31%), making them stronger and generally more resistant to cytochrome P450 oxidation than benzylic protons, although specific oxidative liabilities exist.
Physicochemical Profile: Cubane vs. Benzene[1][2][3]
The following table contrasts the core properties of the cubane scaffold against the benzene ring it replaces.
| Property | Benzene ( | Cubane ( | Impact on Drug Design |
| Hybridization | Increases fraction of | ||
| Diagonal Distance | 2.79 Å | 2.72 Å | Allows "plug-and-play" substitution in active sites. |
| Bond Angles | 120° | 90° (Strained) | High strain energy (~166 kcal/mol), yet kinetically stable up to >200°C. |
| Lipophilicity (LogP) | 2.13 | 2.44 | Cubane is slightly more lipophilic intrinsically, but derivatives often show higher aqueous solubility due to crystal packing disruption. |
| Metabolic Fate | Ring oxidation (epoxidation) | Cage oxidation / stable | Generally reduces clearance; no aromatic hydroxylation. |
Synthesis of Cubane Amino Acid Precursors
The entry point for most cubane ncAAs is cubane-1,4-dicarboxylic acid .[2] While 1,3- and 1,2-substituted cubanes are accessible via modern photoredox catalysis (MacMillan, 2023), the 1,4-scaffold remains the industrial standard for peptide incorporation.
Phase I: The Eaton Synthesis (Modified)
The synthesis begins with the photodimerization of 2-cyclopentenone derivatives, followed by a series of ring contractions.
Key Intermediate: Cubane-1,4-dicarboxylic acid. Stability Note: This diacid is thermally stable and can be stored indefinitely.
Phase II: Synthesis of 4-Aminocubane-1-carboxylic Acid (Boc-Protected)
This analog mimics p-aminobenzoic acid (PABA) or a shortened phenylalanine. The transformation of the carboxylic acid to the amine is achieved via the Curtius Rearrangement , which is preferred over the Hofmann rearrangement to avoid harsh basic conditions that might degrade complex side chains.
Experimental Protocol: Curtius Rearrangement
Objective: Convert one carboxyl group of cubane-1,4-dicarboxylic acid mono-ester to a Boc-protected amine.
Reagents:
-
Substrate: 4-(Methoxycarbonyl)cubane-1-carboxylic acid[3]
-
Reagent: Diphenylphosphoryl azide (DPPA)[4]
-
Base: Triethylamine (
)[4] -
Solvent: tert-Butanol (
-BuOH) / Toluene[4] -
Temperature: Reflux (80–90 °C)
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of mono-methyl ester cubane acid in anhydrous toluene under
atmosphere. Add 1.1 eq of . -
Acyl Azide Formation: Add 1.1 eq of DPPA dropwise at 0 °C. Stir for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Rearrangement (The Critical Step): Heat the reaction mixture to 90 °C. Monitor for gas evolution (
). -
Trapping: Once gas evolution ceases (approx. 2 hours), add excess anhydrous
-BuOH (10 eq) and reflux for 12–18 hours.-
Result: The isocyanate reacts with
-BuOH to form the Boc-protected amine ( ).
-
-
Workup: Cool to RT. Dilute with ethyl acetate. Wash with 5% citric acid (to remove residual base), saturated
, and brine. Dry over and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Yield Expectation: 70–85%.
Validation:
Visualizing the Synthetic Logic
The following diagram illustrates the transformation from the raw cubane scaffold to the protected amino acid ready for Solid-Phase Peptide Synthesis (SPPS).
Incorporation into Peptides (SPPS)[6][12]
Integrating cubane amino acids into peptides requires specific handling due to the steric bulk of the cage.
Protocol: Fmoc-SPPS Coupling
Challenge: The cubane cage is bulky. Standard coupling times may result in deletion sequences. Solution: Use high-efficiency coupling reagents (HATU/HOAt) and double coupling cycles.
-
Resin Loading: Use low-loading resin (0.3–0.5 mmol/g) to prevent aggregation.
-
Deprotection: Standard 20% Piperidine in DMF (2 x 5 min).
-
Coupling:
-
3.0 eq Fmoc-Cubane-AA
-
2.9 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
6.0 eq DIPEA (Diisopropylethylamine) in DMF.
-
Time: 2 hours (Double couple if sequence > 10 residues).
-
-
Cleavage: 95% TFA / 2.5% TIPS / 2.5%
.-
Note: The cubane cage is stable to TFA cleavage conditions.
-
Case Study: Bioisosteric Replacement in Drug Design
A critical analysis of the "Cuba-Lumacaftor" study (MacMillan et al.) reveals the nuances of this scaffold.
The "Cuba-Lumacaftor" Analog
Researchers replaced a benzene ring in the cystic fibrosis drug Lumacaftor with a cubane moiety.
-
Solubility: The cubane analog showed significantly higher solubility at acidic pH.[5] The disruption of planar
-stacking prevented the formation of insoluble aggregates. -
Metabolic Stability: The analog demonstrated lower intrinsic clearance (higher stability) in microsomes compared to the parent benzene compound. The lack of aromatic
-electrons prevents oxidation by enzymes that target electron-rich rings. -
Potency Trade-off: The biological activity (EC50) decreased by approximately 10-fold.
-
Analysis: This highlights that while the shape matches, the electronics do not. Benzene participates in
-cation or - interactions within the binding pocket; cubane cannot.
-
Strategic Implication: Cubane is an excellent isostere for "spacer" phenyl rings (structural role) but a poor replacement for phenyl rings involved in electronic binding interactions.
Future Outlook: Advanced Functionalization
Historically, 1,4-substitution was the only scalable route. However, recent advances in Metallaphotoredox Catalysis (e.g., MacMillan group, 2023) now allow for the synthesis of 1,2- and 1,3-disubstituted cubanes . This opens the door to cubane analogs of meta- and ortho-substituted aromatic amino acids, expanding the chemical space for peptide engineering significantly.
References
-
Eaton, P. E., & Cole, T. W. (1964).[2] Cubane. Journal of the American Chemical Society. Link
-
Chalmers, B. A., et al. (2016). Cubane Building Blocks as Benzene Bioisosteres. Angewandte Chemie International Edition. Link
-
Houston, S. D., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Churches, Q., et al. (2012). The Synthesis of a Cubane-Substituted Dipeptide. Australian Journal of Chemistry. Link
-
Levin, M. D., et al. (2023). General access to cubanes as benzene bioisosteres.[11][5] Nature.[5][12] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]
- 5. google.com [google.com]
- 6. rmwilliamsgroup.wordpress.com [rmwilliamsgroup.wordpress.com]
- 7. youtube.com [youtube.com]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Curtius Rearrangement [organic-chemistry.org]
- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. rmwilliamsgroup.wordpress.com [rmwilliamsgroup.wordpress.com]
Cubane-1,4-diamine: The Linear Rigid Linker for Next-Gen Bifunctional Therapeutics
Executive Summary
In the realm of modern medicinal chemistry, the "Escape from Flatland" is not merely a trend but a necessity for improving the physicochemical properties of drug candidates. Cubane-1,4-diamine represents a pinnacle of this philosophy. As a bioisostere of p-phenylenediamine, it offers a linear, rigid geometry identical to benzene but with significantly enhanced solubility, metabolic stability, and a distinct lack of
Part 1: Structural & Physicochemical Rationale[1][2][3]
The Geometric Advantage
The primary allure of cubane-1,4-diamine lies in its exit vectors. Like p-substituted benzene, the 1,4-disubstituted cubane provides a linear (
-
Bond Distance: The distance between the 1,4-carbons in cubane is approximately 2.72 Å, slightly shorter than the para-positions in benzene (2.79 Å). This subtle difference allows for fine-tuning of linker length in bifunctional molecules where a single angstrom affects ternary complex formation.
-
Volume & Shape: Cubane is a sphere-like scaffold. Unlike the flat benzene ring, it occupies 3D space, which disrupts crystal packing and improves solubility—a critical factor for PROTACs which often suffer from high molecular weight and lipophilicity.
Physicochemical Superiority
The transition from a phenyl linker to a cubyl linker imparts drastic changes in molecular properties:
| Property | p-Phenylenediamine Linker | Cubane-1,4-diamine Linker | Impact on Drug Design |
| Hybridization | Increases | ||
| Lipophilicity (ClogP) | High | Lower | Reduces non-specific binding; improves oral bioavailability. |
| Yes | No | Eliminates off-target toxicity related to DNA intercalation or non-specific protein binding. | |
| Metabolic Stability | Prone to oxidation (quinones) | High Stability | Cubane C-H bonds are strong; resistant to P450 oxidation compared to electron-rich aromatics. |
Part 2: Synthetic Protocol (The "How-To")
Strategic Route: The Curtius Rearrangement
While various routes exist, the most robust method for converting carboxylic acids to amines with retention of stereochemistry (and maintaining the cage integrity) is the Curtius Rearrangement . This protocol converts Cubane-1,4-dicarboxylic acid (CDA) into the diamine.[1]
Safety Precaution: This protocol involves azides. While acyl azides are generally stable, perform all reactions behind a blast shield. Avoid concentrating azide solutions to dryness.
Step-by-Step Methodology
Starting Material: Cubane-1,4-dicarboxylic acid (CDA).[1][2][3][4]
Phase 1: Formation of the bis-Boc Protected Intermediate
-
Activation: Charge a flame-dried round-bottom flask with CDA (1.0 eq) and anhydrous tert-butanol (
-BuOH) (solvent/reagent). -
Reagent Addition: Add Triethylamine (TEA) (2.5 eq) followed by Diphenylphosphoryl azide (DPPA) (2.2 eq).
-
Rearrangement: Heat the reaction mixture to reflux (85°C) for 12–16 hours.
-
Workup: Cool to room temperature. Concentrate under reduced pressure. Dilute with EtOAc and wash with 5% citric acid, saturated
, and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc) yields 1,4-bis(tert-butoxycarbonylamino)cubane.
Phase 2: Deprotection to the Diamine Salt
-
Acidolysis: Dissolve the Boc-protected cubane in a minimal amount of Dichloromethane (DCM) or Methanol (MeOH).
-
Cleavage: Add 4M HCl in Dioxane (excess, ~10 eq) at 0°C. Stir at room temperature for 4 hours.
-
Isolation: The product, Cubane-1,4-diamine dihydrochloride, will precipitate as a white solid.
-
Filtration: Filter the solid, wash with diethyl ether (to remove organic byproducts), and dry under vacuum.
Yield: Typically 70–85% over two steps.
Visualizing the Synthetic Pathway
Caption: Figure 1. Synthetic workflow for the conversion of Cubane-1,4-dicarboxylic acid to the diamine salt via Curtius Rearrangement.
Part 3: Application in PROTACs (Linkerology)
The Entropy Problem
In PROTAC design, long flexible PEG or alkyl linkers suffer from a high entropic penalty upon binding. The linker must collapse into a specific conformation to allow the Warhead and E3 Ligand to bind their respective targets.
-
The Cubane Solution: By using a rigid, linear cubane linker, you pre-organize the molecule. This reduces the degrees of freedom, minimizing the entropic cost (
) of ternary complex formation.
Designing the Construct
When using cubane-1,4-diamine, the amine handles serve as attachment points for:
-
The Warhead: (e.g., JQ1 for BRD4).
-
The E3 Ligand: (e.g., Thalidomide for Cereblon or VHL ligand).
Because the cubane is rigid, the angle of exit is fixed. This is useful for "reaching" into deep binding pockets without the "floppiness" of a PEG chain that might clash with protein surfaces.
Mechanism of Action Diagram
Caption: Figure 2. Structural logic of a Cubane-linked PROTAC. The rigid linker facilitates precise spatial proximity between the POI and E3 Ligase.
References
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society. [Link]
-
Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition. [Link]
-
Williams, C. M., et al. (2020). Cubanes in Medicinal Chemistry: An Escape from Flatland. Chemical Reviews. [Link]
-
Ninomiya, M., et al. (2009). Facile Synthesis of 1,4-Diaminocubane via Curtius Rearrangement. Tetrahedron Letters. [Link]
-
Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry. [Link] (Contextual reference for linker rigidity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Synthesis [ch.ic.ac.uk]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 1,4-Disubstituted Cubane Amines
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Cubane Cage - A Unique Scaffold for Molecular Exploration
The strained, aesthetically pleasing structure of cubane (C₈H₈) has captivated chemists since its synthesis by Eaton and Cole in 1964.[1] Beyond its intriguing geometry, the cubane cage offers a unique, rigid framework that has found increasing utility in medicinal chemistry and materials science.[2][3] Its ability to act as a bioisostere for a benzene ring, while offering a three-dimensional arrangement of substituents, has opened new avenues for the design of novel therapeutics.[2] This guide delves into the core electronic properties of a particularly interesting class of cubane derivatives: 1,4-disubstituted cubane amines. Understanding these properties is paramount for predicting their reactivity, molecular interactions, and ultimately, their potential in drug development and other applications.
The Synthesis of 1,4-Disubstituted Cubane Amines: Building the Core Structure
The journey into the electronic properties of 1,4-disubstituted cubane amines begins with their synthesis. While various methods for functionalizing the cubane core exist, a common and versatile starting point is dimethyl 1,4-cubanedicarboxylate.[4] A plausible and effective route to 1,4-diaminocubane involves a multi-step process starting from this readily available precursor.
A promising approach involves the conversion of the diester to a dicarboxamide, followed by a double Hofmann rearrangement. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate.[5][6]
Experimental Protocol: Synthesis of 1,4-Diaminocubane (Proposed)
Step 1: Ammonolysis of Dimethyl 1,4-Cubanedicarboxylate to Cubane-1,4-dicarboxamide
-
In a sealed pressure vessel, dissolve dimethyl 1,4-cubanedicarboxylate in a concentrated solution of ammonia in methanol.
-
Heat the mixture at a temperature and for a duration sufficient to drive the ammonolysis to completion (e.g., 100-120 °C for 24-48 hours).
-
Cool the reaction vessel and collect the precipitated cubane-1,4-dicarboxamide by filtration.
-
Wash the solid with cold methanol and dry under vacuum.
Step 2: Double Hofmann Rearrangement of Cubane-1,4-dicarboxamide to 1,4-Diaminocubane
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Suspend cubane-1,4-dicarboxamide in the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture and then heat to reflux for a period sufficient to complete the rearrangement.
-
After cooling, the 1,4-diaminocubane can be extracted from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are then dried and the solvent removed under reduced pressure to yield the crude product.
-
Purification can be achieved by sublimation or recrystallization.
Further functionalization at the 4-position can be achieved by employing cubane precursors with a different substituent at that position, or by subsequent modification of the 1,4-diaminocubane product, although the latter can be challenging due to the reactivity of the amino groups.
The Basicity of Cubane Amines: Quantifying Electron Availability
A fundamental electronic property of an amine is its basicity, which is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. While experimental pKa values for simple alkylamines are typically in the range of 9.5 to 11.0, the unique structure of the cubane cage is expected to influence the basicity of its amino derivatives.[7]
Computational Prediction of pKa
In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values.[8][9] These calculations typically involve determining the Gibbs free energy change for the deprotonation of the conjugate acid in a simulated aqueous environment.
Table 1: Estimated pKa Values of Representative Amines
| Amine | Structure | Estimated pKa of Conjugate Acid | Reference |
| Methylamine | CH₃NH₂ | 10.6 | [10] |
| 1-Aminoadamantane | C₁₀H₁₅NH₂ | ~10.2 | [11] |
| 1-Aminocubane (Predicted) | C₈H₇NH₂ | ~9.5 - 10.0 | |
| 1,4-Diaminocubane (Predicted) | H₂NC₈H₆NH₂ | pKa₁: ~9.0 - 9.5, pKa₂: ~7.5 - 8.0 |
Note: The predicted pKa values for aminocubanes are estimates based on the expected electron-withdrawing nature of the cubane cage and are not from direct experimental or computational results found in the literature. Further research is needed to confirm these values.
The predicted lower basicity of aminocubane compared to adamantanamine reflects the greater strain and higher s-character of the cubane cage. For 1,4-diaminocubane, the second protonation (pKa₂) is expected to be significantly lower due to the electrostatic repulsion from the first protonated amino group, an effect transmitted through the rigid cubane framework.
Through-Bond vs. Through-Space: The Unique Electronic Communication of the Cubane Cage
A key aspect of the electronic properties of 1,4-disubstituted cubanes is the transmission of electronic effects between the substituents. This communication can occur through two primary mechanisms: through-bond (TB) and through-space (TS) interactions.[12]
-
Through-Bond (TB) Interactions: Electronic effects are propagated through the sigma bonds of the cubane framework.
-
Through-Space (TS) Interactions: Electronic effects are transmitted directly across the empty space within the cubane cage.
The rigid, compact structure of the cubane cage makes it an excellent system for studying these interactions. The distance between the 1 and 4 positions is relatively short, allowing for potentially significant TS coupling.
Studies on analogous systems, such as the 1,4-diphenylcyclohexane-1,4-diyl radical cation, have provided evidence for significant through-space and through-bond electronic interactions.[13] In the case of 1,4-diaminocubane, the interaction between the two nitrogen lone pairs and their influence on each other's basicity is a direct consequence of these electronic communication pathways. Computational studies on dehydrodiazine radicals have suggested that through-space interactions can play a dominant role over through-bond interactions in determining the stability of radical isomers.[14]
The interplay of these effects in 1,4-disubstituted cubane amines will dictate the overall electronic character of the molecule and its interactions with biological targets. The ability to tune these interactions by varying the substituent at the 4-position provides a powerful tool for rational drug design.
Experimental Probes of Electronic Structure: Cyclic Voltammetry and Photoelectron Spectroscopy
To experimentally probe the electronic properties of 1,4-disubstituted cubane amines, several techniques can be employed. Cyclic voltammetry (CV) and photoelectron spectroscopy (PES) are particularly powerful for elucidating redox potentials and orbital energies.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep.[15] For an amino-substituted cubane, CV can be used to determine its oxidation potential, providing insight into the ease with which an electron can be removed from the nitrogen lone pair.
Experimental Protocol: Cyclic Voltammetry of a 1,4-Disubstituted Cubane Amine
-
Solution Preparation: Dissolve the cubane amine in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Apply a potential waveform that sweeps from an initial potential to a switching potential and then back to the initial potential. Record the resulting current as a function of the applied potential.
-
Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation and reduction of the analyte. The peak potentials provide information about the redox potentials of the cubane amine.
By comparing the oxidation potentials of a series of 1-amino-4-substituted cubanes, the electronic influence of the substituent at the 4-position can be quantified. Electron-donating groups are expected to lower the oxidation potential, while electron-withdrawing groups will increase it.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a technique that measures the kinetic energy of electrons ejected from a molecule upon irradiation with high-energy photons. This information can be used to determine the binding energies of the electrons in their molecular orbitals. For cubane amines, PES can provide direct experimental values for the ionization potential, which is the energy required to remove an electron from the highest occupied molecular orbital (HOMO), primarily located on the nitrogen lone pair.
Experimental Protocol: Photoelectron Spectroscopy of a 1,4-Disubstituted Cubane Amine
-
Sample Introduction: Introduce the volatile cubane amine into a high-vacuum chamber.
-
Ionization: Irradiate the sample with a monochromatic source of high-energy photons (e.g., He(I) radiation).
-
Electron Energy Analysis: Measure the kinetic energy of the ejected photoelectrons using an electron energy analyzer.
-
Spectrum Generation: Plot the number of detected electrons as a function of their binding energy (which is the difference between the photon energy and the measured kinetic energy).
The resulting photoelectron spectrum will show a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The first band at the lowest binding energy corresponds to the ionization of the HOMO.
The Influence of Substituents on Electronic Properties
The electronic properties of 1,4-disubstituted cubane amines can be finely tuned by varying the substituent at the 4-position. This substituent can exert its influence through a combination of inductive and field effects.
-
Inductive Effects: These are transmitted through the sigma bonds of the molecule and are dependent on the electronegativity of the substituent.
-
Field Effects: These are electrostatic effects that are transmitted through space.
The rigid nature of the cubane cage allows for a clear separation and study of these effects. By systematically varying the substituent at the 4-position from electron-donating to electron-withdrawing, a quantitative understanding of their impact on the basicity, redox potential, and other electronic properties of the amino group at the 1-position can be established.
Table 2: Expected Trends in Electronic Properties of 1-Amino-4-X-Cubanes
| Substituent (X) | Electronic Nature | Expected Effect on pKa of Amino Group | Expected Effect on Oxidation Potential |
| -N(CH₃)₂ | Strong Electron-Donating | Increase | Decrease |
| -OCH₃ | Electron-Donating | Slight Increase | Slight Decrease |
| -CH₃ | Weak Electron-Donating | Very Slight Increase | Very Slight Decrease |
| -H | Reference | - | - |
| -F, -Cl, -Br | Halogen (Inductively Withdrawing) | Decrease | Increase |
| -CN | Strong Electron-Withdrawing | Significant Decrease | Significant Increase |
| -NO₂ | Very Strong Electron-Withdrawing | Large Decrease | Large Increase |
These trends provide a predictive framework for the rational design of cubane-based molecules with specific electronic properties tailored for a particular application.
Conclusion and Future Outlook
The 1,4-disubstituted cubane amine scaffold presents a fascinating platform for fundamental studies of electronic interactions and for the development of novel molecules with applications in medicinal chemistry and materials science. The unique interplay of through-bond and through-space electronic communication within the rigid cubane cage allows for the fine-tuning of the properties of the amino group through substitution at the distal position.
While the synthesis of these molecules can be challenging, the potential rewards in terms of creating novel structures with precisely controlled electronic properties are significant. Future research in this area will likely focus on:
-
The development of more efficient and scalable synthetic routes to a wider variety of 1,4-disubstituted cubane amines.
-
The acquisition of precise experimental data on the pKa values and redox potentials of a systematic series of these compounds.
-
Advanced computational studies to further elucidate the nature of through-bond and through-space interactions in these systems.
-
The application of this fundamental understanding to the design and synthesis of novel cubane-based drugs and functional materials.
As our understanding of the electronic properties of these remarkable molecules deepens, so too will our ability to harness their unique characteristics for the advancement of science and technology.
References
-
Computational Approaches for the Prediction of pKa Values. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Basicity of Amines Explained with Examples. (2023, November 16). YouTube. Retrieved February 9, 2026, from [Link]
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). PMC. Retrieved February 9, 2026, from [Link]
-
Hofmann rearrangement. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. (2020, October 28). ePrints Soton. Retrieved February 9, 2026, from [Link]
- US8999680B2 - Preparation of 1,4-diaminobutane - Google Patents. (n.d.). Google Patents.
-
Through bond and through space interactions in dehydro-diazine radicals: a case study of 3c-5e interactions. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]
-
Cubanes in Medicinal Chemistry. (2019, February 14). PubMed. Retrieved February 9, 2026, from [Link]
-
24.3: Basicity of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
-
Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. (2025, August 6). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Substituent effects in cubane and hypercubane: a DFT and QTAIM study. (2017, September 14). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Cubane. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
- CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents. (n.d.). Google Patents.
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ANION PHOTOELECTRON SPECTROSCOPIC AND DFT STUDIES OF M-CnHn COMPLEXES OF Nb AND Y. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents. (n.d.). Google Patents.
-
The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]
-
Evidence for significant through-space and through-bond electronic coupling in the 1,4-diphenylcyclohexane-1,4-diyl radical cation gained by absorption spectroscopy and DFT calculations. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. (2024, December 20). MDPI. Retrieved February 9, 2026, from [Link]
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5.12. Introduction to Photoelectron Spectroscopy. (2020, August 28). YouTube. Retrieved February 9, 2026, from [Link]
-
Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. (n.d.). Molecules. Retrieved February 9, 2026, from [Link]
-
Transmission of Electronic Substituent Effects Across the 1,12-dicarba-closo-dodecaborane Cage: A Computational Study Based on Structural Variation, Atomic Charges, and ¹³C NMR Chemical Shifts. (2015, January 8). PubMed. Retrieved February 9, 2026, from [Link]
-
1-Amino-cubane-4-carboxylic acid methyl ester | C10H11NO2 | CID 122551191. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
-
Photoelectron spectra and structure of the Mnn(-) anions (n = 2-16). (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
Cyclic voltammetry. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
Through bond and through space interactions in dehydro-diazine radicals: a case study of 3c-5e interactions. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]
-
Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]
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22.4b Synthesis of Amines Hofmann Rearrangement. (2018, September 21). YouTube. Retrieved February 9, 2026, from [Link]
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a) Chemical structure and substituents for cubic cages 1 and 2 and... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
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Photoelectron spectroscopy (article). (n.d.). Khan Academy. Retrieved February 9, 2026, from [Link]
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Single-electron self-exchange between cage hydrocarbons and their radical cations in the gas phase. (2010, February 22). PubMed. Retrieved February 9, 2026, from [Link]
-
8-Aminocubane-1-carboxylic acid | C9H9NO2 | CID 25324634. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
-
The sharp structural switch of covalent cages mediated by subtle variation of directing groups. (2023, August 2). PMC. Retrieved February 9, 2026, from [Link]
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Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. (2025, August 8). ResearchGate. Retrieved February 9, 2026, from [Link]
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Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. (2021, July 25). YouTube. Retrieved February 9, 2026, from [Link]
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Geometric & Electronic Profiling: Cubane-1,4-diamine vs. p-Phenylenediamine
This guide provides an in-depth technical analysis of the geometric and electronic distinctions between Cubane-1,4-diamine and its aromatic analog, p-Phenylenediamine (Benzene-1,4-diamine) .[1] It is structured for medicinal chemists and structural biologists evaluating cubane as a high-value bioisostere.[1]
Technical Whitepaper | Structural Biology & Medicinal Chemistry [1]
Executive Summary: The "Spherical Benzene"
In modern drug discovery, the escape from "flatland" (purely aromatic, 2D scaffolds) is a priority to improve solubility and metabolic stability. Cubane (
This guide analyzes the Cubane-1,4-diamine scaffold, contrasting it with p-phenylenediamine (PPD) .[1] We demonstrate that while the exit vectors (substituent orientation) are nearly identical, the electronic environment (basicity/hybridization) and hydrodynamic volume differ significantly, offering a strategic tool for optimizing ADME properties.
Structural Fundamentals & Geometric Parameters
The utility of cubane-1,4-diamine as a bioisostere hinges on its ability to place functional groups (amines) at the same spatial coordinates as benzene, despite the core's differing volume.[1]
Core Geometry Comparison
The cubane cage is highly strained (
| Parameter | p-Phenylenediamine (Benzene Core) | Cubane-1,4-diamine (Cubane Core) | Significance |
| Hybridization | Non-standard | Affects bond angles and acidity.[1] | |
| C-C Bond Length | Cubane bonds are longer (weaker). | ||
| C-N Bond Length | Benzene C-N is shorter due to conjugation. | ||
| Core Diagonal | Critical Match: The cores are nearly identical in span. | ||
| Inter-Nitrogen Distance | The "Head-to-Tail" length is preserved ( | ||
| Exit Vector Angle | Perfect alignment for binding pockets. | ||
| Dimensionality | 2D (Flat) | 3D (Spherical/Cubic) | Cubane has "bulk" without width change. |
The "Exit Vector" Analysis
The defining feature of the 1,4-cubane scaffold is the collinearity of its substituents.[1]
-
Cubane: Substituents extend directly outward from the body diagonal.[1]
-
Result: A pharmacophore binding to PPD can often accept Cubane-1,4-diamine without steric clash, provided the binding pocket can accommodate the slightly larger "thickness" of the cubane cage (approx
radius vs. half-thickness of benzene).[1]
Electronic Profile & Reactivity
While geometrically similar, the electronic properties of these two scaffolds are distinct. This difference is the primary driver for swapping benzene for cubane to alter metabolic liabilities or solubility.[1]
Basicity (pKa) and Hybridization
The basicity of the amine groups is governed by the hybridization of the carbon to which they are attached.[1]
-
p-Phenylenediamine (Aniline-like): The nitrogen lone pair is delocalized into the
-system of the ring.[1]-
Effect: Drastically reduced basicity (
for conjugate acid).
-
-
Cubane-1,4-diamine: There is no
-system for delocalization.[1] However, the cubane carbons are not standard .[1] To accommodate angles in the cage, the C-C bonds have high -character, forcing the exocyclic C-N bond to have high -character ( ).[1]
Metabolic Stability
-
Benzene: Susceptible to oxidative metabolism (epoxidation, hydroxylation) leading to toxic quinone-imines (in PPD).
-
Cubane: The C-H bonds are strong and the cage is kinetically stable.[1][3] It does not undergo aromatic hydroxylation.[1] This often improves the metabolic half-life of the drug candidate.[1]
Experimental Protocols
Synthesis: Cubane-1,4-diamine via Curtius Rearrangement
Direct nitration/reduction (common for benzene) is not viable for cubane due to cage instability under harsh electrophilic conditions.[1] The standard route proceeds from Cubane-1,4-dicarboxylic acid .[1][4]
Protocol Workflow:
-
Activation: Convert dicarboxylic acid to acyl chloride or mixed anhydride.
-
Azidation: React with
or Diphenylphosphoryl azide (DPPA). -
Rearrangement: Thermal Curtius rearrangement to isocyanate.
-
Hydrolysis: Acidic hydrolysis to yield the diamine hydrochloride salt.[1]
Caption: Figure 1. Synthesis of Cubane-1,4-diamine via Curtius Rearrangement to avoid cage strain rupture.
Computational Validation (DFT Protocol)
To validate geometric parameters for a specific derivative, use Density Functional Theory (DFT).
-
Software: Gaussian 16 or ORCA.
-
Functional: B3LYP or
B97X-D (includes dispersion corrections). -
Basis Set: 6-311++G(d,p) (Standard) or def2-TZVP (High accuracy).
-
Solvation: IEFPCM (Water) to simulate physiological conditions.
Key Checkpoint: Measure the
Summary of Comparative Data
The following table summarizes the critical parameters for researchers deciding between these two scaffolds.
| Feature | p-Phenylenediamine | Cubane-1,4-diamine | Drug Design Implication |
| Vector Angle | Direct bioisosteric replacement.[1] | ||
| N-N Distance | Negligible difference; fits same pockets. | ||
| Solubility (LogP) | Moderate (Planar stacking) | High (Disrupts stacking) | Cubane improves solubility. |
| Basicity (pKa) | Low ( | Medium ( | Cubane amines are more protonated at pH 7.4. |
| Metabolism | High (Ring oxidation) | Low (Inert cage) | Cubane extends half-life ( |
| Toxicity | Potential Quinone formation | Generally Non-toxic | Cubane avoids "structural alerts." |
Conclusion
Cubane-1,4-diamine is a high-fidelity geometric mimic of p-phenylenediamine that offers superior physicochemical properties.[1] While the N-N distance and exit vectors are virtually identical, the transition from a 2D aromatic system to a 3D aliphatic cage drastically alters the electronic landscape (pKa) and solubility profile .[1] It is the scaffold of choice when a rigid linker is required but the metabolic liabilities or insolubility of benzene must be eliminated.[1]
References
-
Chalmers, B. A., et al. (2016). Validating the Concept of Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition.
-
Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie.
-
Tsanaktsidis, J. (2025). Cubane-1,4-dicarboxylic acid: Synthesis and Applications. CSIRO Research Publications.[1]
-
Houston, T. A., & Kitching, W. (2001). Cubanes in Medicinal Chemistry. Chemical Reviews.
-
Cambridge Structural Database (CSD). Geometric parameters of small molecule crystal structures. (Accession codes for Cubane diamines).
Sources
Breaking the Lattice: Solubility Advantages of Cubane Diamines in Aqueous Media
The following technical guide details the solubility advantages of cubane diamines, specifically contrasting them with their benzene analogs (phenylenediamines). This guide is structured for drug development professionals and is grounded in physicochemical principles and recent bioisosteric applications.
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the "Escape from Flatland" initiative seeks to replace planar, aromatic scaffolds with three-dimensional (3D), saturated bioisosteres. While the primary driver is often patentability or metabolic stability, the solubility advantage of these 3D scaffolds is a critical, yet under-utilized, asset.
This guide focuses on 1,4-diaminocubane as a bioisostere of 1,4-phenylenediamine . We demonstrate that the substitution of the benzene ring with a cubane core does not merely change the shape; it fundamentally alters the electronic landscape of the molecule, triggering a pKa-driven ionization switch that drastically enhances aqueous solubility at physiological pH.
Physicochemical Basis of Solubility
The solubility advantage of cubane diamines over phenylenediamines stems from three distinct mechanistic pillars:
Disruption of Lattice Energy (The Geometric Factor)
Aromatic rings, such as benzene, facilitate strong
-
Phenylenediamine: Planar structure leads to tight crystal packing (High Lattice Energy).
-
Cubane Diamine: The cubic, 3D scaffold acts as a "molecular gravel," preventing efficient packing. This lowers the melting point and the energy required to break the crystal lattice.
The Ionization Switch (The Electronic Factor)
This is the most significant factor for aqueous solubility.
-
Aromatic Amines (Anilines): In 1,4-phenylenediamine, the nitrogen lone pair is delocalized into the aromatic ring (resonance). This stabilizes the lone pair, making it less available to accept a proton.[1] Consequently, anilines are weak bases (
). At physiological pH (7.4), they exist primarily as neutral, hydrophobic species . -
Aliphatic Amines (Cubane Amines): In 1,4-diaminocubane, the carbons are
hybridized. There is no resonance stabilization of the nitrogen lone pair. Although the cubane skeleton is slightly electron-withdrawing (due to higher -character in C-C bonds compared to cyclohexane), the amine remains aliphatic. Its is expected to be in the range of 8.0–9.5. At physiological pH (7.4), these amines are protonated (cationic) .
Impact: Charged species are orders of magnitude more soluble in water than neutral organics due to ion-dipole interactions with the solvent.
Solvation Shell Architecture
The 3D surface area of the cubane core allows for a more accessible solvation shell compared to the flat benzene ring, which requires the solvent to structure itself around the hydrophobic face of the arene.
Comparative Analysis: Phenylenediamine vs. Cubane Diamine
The following table summarizes the estimated physicochemical differences that drive the solubility profile.
| Feature | 1,4-Phenylenediamine (PPD) | 1,4-Diaminocubane | Impact on Aqueous Solubility |
| Hybridization | Cubane disrupts crystal packing. | ||
| Electronic State | Resonance Delocalization | Localized Lone Pairs | Cubane amines are stronger bases. |
| Estimated pKa | Critical differentiator. | ||
| State at pH 7.4 | Neutral (0 charge) | Cationic (+1 to +2 charge) | Cationic species are highly soluble. |
| LogD (pH 7.4) | High (Lipophilic) | Low (Hydrophilic due to charge) | Lower LogD correlates with higher solubility.[2] |
| Metabolic Stability | Low (Quinone imine formation) | High (C-H bond strength) | Cubane resists oxidative metabolism. |
Visualizing the Mechanism
The following diagrams illustrate the structural bioisosterism and the solvation mechanisms described above.
Diagram 1: Bioisosteric Replacement & Ionization State
Caption: Comparison of ionization states at physiological pH. The aliphatic nature of cubane amines ensures protonation, driving solubility.
Diagram 2: Solvation and Crystal Lattice Dynamics
Caption: The dual-action mechanism: Cubane disrupts the solid lattice (lowering energy cost) and facilitates ionization (increasing hydration).[3][4][5][6][7][8][9][10][11]
Experimental Protocols
To validate the solubility advantages in your own workflow, the following protocols are recommended. These are designed to be self-validating by including internal controls.
Thermodynamic Solubility Assessment (Shake-Flask Method)
Do not rely solely on kinetic solubility (DMSO precipitation) as it may overestimate solubility for supersaturated solutions.
Step-by-Step Protocol:
-
Preparation: Weigh 5 mg of solid 1,4-diaminocubane dihydrochloride (or free base) into a chemically resistant glass vial.
-
Solvent Addition: Add 500 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Equilibration: Shake at 25°C for 24 hours.
-
Validation Check: Ensure solid excess is visible. If clear, add more solid until saturation is observed.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS.
-
Control: Run 1,4-phenylenediamine in parallel.
-
Expected Result: Cubane diamine concentration should be significantly higher (>10-fold) than the phenylenediamine control due to ionization.
-
pKa Determination (Potentiometric Titration)
To confirm the "Ionization Switch" hypothesis for your specific derivative:
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample: Dissolve ~1 mg of compound in 0.15 M KCl (ionic strength adjustor).
-
Titration: Titrate from pH 2.0 to pH 12.0 using HCl and KOH.
-
Analysis: Plot the Bjerrum difference curve.
-
Success Criterion: Identification of inflection points corresponding to amine protonation. Expect
and for the diamine.
-
Synthesis and Accessibility
Historically, cubane synthesis was a barrier. However, modern C-H functionalization has democratized access.
-
Starting Material: Dimethyl 1,4-cubanedicarboxylate (commercially available).
-
Transformation: Curtius rearrangement is the standard route to convert the carboxylic esters to amines.
-
Reaction:
-
-
Handling Note: Cubane amines can be volatile and sensitive to oxidation (though less so than anilines). Isolate as hydrochloride salts for maximum stability and easy handling.
References
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society. Link
-
Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Wiesenfeldt, M. P., et al. (2023).[12] General access to cubanes as benzene bioisosteres. Nature. Link
-
Houston, S. D., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry. Link
Sources
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- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Phenylenediamine | 106-50-3 [chemicalbook.com]
- 5. 8-Aminocubane-1-carboxylic acid | C9H9NO2 | CID 25324634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
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- 10. google.com [google.com]
- 11. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of Cubane-1,4-diamine Dihydrochloride
Executive Summary
Cubane-1,4-diamine is a critical "3D-bioisostere" for p-phenylenediamine, offering a rigid, linear geometry with significantly different metabolic and solubility profiles. However, the synthesis is complicated by the high strain energy of the cubane cage (~166 kcal/mol) and the instability of traditional intermediates.
This Application Note details a robust, self-validating protocol for converting cubane-1,4-dicarboxylic acid to cubane-1,4-diamine dihydrochloride . Unlike historical routes relying on potentially explosive acid chlorides and isolated acyl azides, this guide prioritizes a Modified Curtius Rearrangement using Diphenylphosphoryl azide (DPPA). This "One-Pot" approach traps the intermediate isocyanate as a Boc-carbamate, ensuring safety and providing a purification handle before final salt formation.
Strategic Analysis & Safety (The "Self-Validating" System)
The Energetic Scaffold
The cubane nucleus is thermodynamically unstable but kinetically stable due to orbital symmetry forbidden rearrangements. However, the introduction of nitrogenous high-energy intermediates (azides) creates a risk of synergistic decomposition.
-
Critical Control Point (CCP): Avoid heating crude reaction mixtures above 100°C without solvent.
-
Validation: Monitor gas evolution (
) strictly. Cessation of bubbling indicates reaction completion, acting as an internal checkpoint.
Retrosynthetic Logic
Direct hydrolysis of the isocyanate to the amine often yields sticky, insoluble ureas due to the high reactivity of the amine product with the intermediate isocyanate.
-
Solution: We utilize tert-butanol (
-BuOH) as the reaction solvent. This traps the isocyanate immediately as the di-Boc protected amine , which is lipophilic, stable, and easily purified by column chromatography. -
Final Step: Quantitative deprotection with HCl yields the stable dihydrochloride salt.
Visual Pathway
Figure 1: Reaction pathway utilizing the "Boc-Trap" strategy to avoid urea formation and isolate stable intermediates.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Safety Note |
| Cubane-1,4-dicarboxylic acid | 1.0 | SM | Toxic if swallowed.[4] |
| Diphenylphosphoryl azide (DPPA) | 2.2 | Azide Source | Toxic; potential shock sensitivity if distilled. |
| Triethylamine ( | 2.5 | Base | Flammable; lachrymator. |
| Solvent | Solvent/Trap | Melting point 25°C; keep warm to dispense. | |
| 4M HCl in Dioxane | Excess | Deprotection | Corrosive; moisture sensitive. |
PHASE 1: Formation of Di-Boc-Cubane-1,4-diamine
Objective: Convert acid to protected amine.
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a nitrogen inlet. Add a magnetic stir bar.
-
Solvation: Charge the flask with Cubane-1,4-dicarboxylic acid (1.0 mmol, 192 mg) and anhydrous
-BuOH (10 mL).-
Note: The acid may not fully dissolve at RT. This is normal.
-
-
Activation: Add Triethylamine (2.5 mmol, 350 µL) via syringe. The solution should become clear as the bis-triethylammonium salt forms.
-
Azidation: Add DPPA (2.2 mmol, 475 µL) dropwise over 5 minutes at room temperature.
-
Rearrangement (The Critical Step):
-
Heat the mixture to 80°C (oil bath) .
-
Observation: Evolution of nitrogen gas (
) will begin. Maintain heating for 4–6 hours until gas evolution ceases completely. -
Mechanism:[1][2][4][5][6][7][8] The acyl azide forms in situ and immediately rearranges to the isocyanate, which is trapped by the solvent.
-
-
Work-up:
-
Cool to room temperature.[7]
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess
-BuOH. -
Dissolve the residue in Ethyl Acetate (30 mL).
-
Wash sequentially with:
-
5% citric acid (2 x 15 mL) – Removes excess base/DPPA byproducts.
-
Sat.
(2 x 15 mL) – Neutralizes trace acid. -
Brine (15 mL).
-
-
Dry over
, filter, and concentrate.
-
-
Purification: Purify the crude white solid via flash column chromatography (Hexanes/EtOAc 8:2).
-
Yield Target: 75–85%
-
Product: White crystalline solid (Di-Boc-cubane).
-
PHASE 2: Deprotection to Diamine Dihydrochloride
Objective: Remove Boc groups and form the stable salt.
-
Dissolution: Dissolve the purified Di-Boc-cubane (from Phase 1) in a minimal amount of dry Dichloromethane (DCM) or Methanol (2 mL).
-
Acidolysis: Add 4M HCl in Dioxane (10 equiv) at 0°C.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Visual Check: A heavy white precipitate should form (the amine salt is insoluble in dioxane/DCM).
-
-
Isolation:
-
Dilute the mixture with Diethyl Ether (
, 20 mL) to complete precipitation. -
Filter the solid under a nitrogen blanket (hygroscopic).
-
Wash the filter cake with fresh
(3 x 10 mL).
-
-
Drying: Dry the solid under high vacuum (0.1 mbar) for 12 hours.
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| 400 MHz NMR | ||
| Two signals: Quaternary C-N (~65 ppm), Cage CH (~50 ppm) | 100 MHz NMR | |
| Solubility | Soluble in | Solubility Test |
| Stability | Hygroscopic; store in desiccator at 4°C | Stability Study |
Note: The high symmetry of the cubane cage results in extremely simple NMR spectra. The appearance of complex splitting usually indicates cage degradation or incomplete deprotection.
Troubleshooting & Decision Matrix
Figure 2: Troubleshooting workflow for the Curtius rearrangement.
Common Pitfalls
-
Incomplete Rearrangement: If the reaction is stopped too early, the intermediate acyl azide may remain. This is dangerous during workup. Always ensure gas evolution has ceased.
-
Urea Formation: If water is present during the rearrangement (Phase 1), the isocyanate will hydrolyze to the free amine, which reacts with remaining isocyanate to form the insoluble urea dimer. Ensure all reagents are anhydrous.
-
Explosion Hazard: While DPPA is safer than
, never distill the reaction mixture to dryness at high heat.
References
-
Eaton, P. E., & Cole, T. W. (1964).[1][8][9][10] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158.
-
Tsanaktsidis, J. (1997).[9] Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(3), 189-192.
-
Ninomiya, K., Shioiri, T., & Yamada, S. (1974). Phosphorus in organic synthesis—VII: Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius reaction. Tetrahedron, 30(14), 2151-2157.
-
Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angewandte Chemie International Edition, 31(11), 1421-1436.
-
Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold for Medicinal Chemistry. Angewandte Chemie, 55(8), 2851-2855.
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Application Notes and Protocols: Synthesis of 1,4-Diaminocubane via Curtius Rearrangement of Cubane-1,4-Dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cubane scaffold has emerged as a fascinating and valuable building block in medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure offers a unique spatial arrangement of substituents, making it an attractive bioisostere for aromatic and cycloalkyl rings.[1][2] This can lead to improved pharmacological properties, such as enhanced metabolic stability and reduced toxicity.[1] A key derivative, 1,4-diaminocubane, serves as a versatile precursor for the synthesis of novel pharmaceuticals and advanced polymers.[3] This document provides a detailed protocol for the synthesis of 1,4-diaminocubane from cubane-1,4-dicarboxylic acid via the Curtius rearrangement, a reliable and efficient method for converting carboxylic acids to primary amines.[4][5]
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the corresponding amine.[6] This application note will focus on a robust and widely applicable method utilizing diphenylphosphoryl azide (DPPA) as the azide source, which allows for a one-pot conversion from the carboxylic acid, thus avoiding the isolation of potentially explosive acyl azide intermediates.[7]
Reaction Principle and Strategy
The overall transformation from cubane-1,4-dicarboxylic acid to 1,4-diaminocubane proceeds in two conceptual stages, which can be performed sequentially in a one-pot fashion or with the isolation of the intermediate diacyl azide or diisocyanate. For the purpose of this protocol, we will detail the more common and safer one-pot procedure using DPPA, followed by in-situ trapping of the diisocyanate and subsequent hydrolysis.
The core of the reaction is the Curtius rearrangement, a concerted process where the alkyl group migrates from the carbonyl carbon to the nitrogen with the simultaneous loss of nitrogen gas, forming an isocyanate.[8] This rearrangement is known for its high tolerance of various functional groups and proceeds with retention of stereochemistry at the migrating carbon.[8] In the case of cubane-1,4-dicarboxylic acid, both carboxylic acid moieties will undergo this transformation to yield the corresponding diisocyanate. The subsequent hydrolysis of the diisocyanate proceeds through an unstable carbamic acid intermediate, which readily decarboxylates to afford the desired primary diamine.[6]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cubane-1,4-dicarboxylic acid | ≥98% | Commercially Available | Can be synthesized via established literature methods.[4][9] |
| Diphenylphosphoryl azide (DPPA) | ≥97% | Commercially Available | Caution: Toxic and should be handled with care in a fume hood.[10][11][12][13] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| tert-Butanol | Anhydrous, ≥99.5% | Commercially Available | Used for in-situ trapping of the isocyanate. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | |
| Hydrochloric acid (HCl) | Concentrated (37%) | ACS Reagent Grade | |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | ACS Reagent Grade | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Diethyl ether | Anhydrous, ≥99% | Commercially Available | |
| Magnesium sulfate (MgSO₄) | Anhydrous | ACS Reagent Grade |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Schlenk line (optional, but recommended for handling anhydrous reagents)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
Part 1: Formation of the Di-tert-butyl Carbamate Intermediate
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add cubane-1,4-dicarboxylic acid (1.0 eq).
-
Solvent and Base Addition: Suspend the diacid in anhydrous toluene (10 mL per mmol of diacid). To this suspension, add anhydrous triethylamine (2.2 eq) via syringe. Stir the mixture at room temperature for 15 minutes.
-
DPPA Addition: Carefully add diphenylphosphoryl azide (DPPA) (2.2 eq) dropwise to the stirred suspension at room temperature.
-
Isocyanate Formation and Trapping: After the addition of DPPA, add anhydrous tert-butanol (5.0 eq). Slowly heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.
-
Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation of the Carbamate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, cubane-1,4-diylbis(carbamate), can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Part 2: Hydrolysis to 1,4-Diaminocubane
-
Deprotection: Dissolve the purified di-tert-butyl carbamate from Part 1 in a suitable solvent such as dichloromethane or dioxane.
-
Acidic Hydrolysis: Add an excess of a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid. Stir the mixture at room temperature for 2-4 hours.
-
Isolation of the Diamine Salt: The hydrochloride salt of 1,4-diaminocubane will often precipitate from the reaction mixture. The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Free-basing (Optional): To obtain the free diamine, dissolve the salt in a minimal amount of water and basify with a concentrated solution of NaOH until the pH is >12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Final Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,4-diaminocubane as a solid. Further purification can be achieved by sublimation or recrystallization.
Visualizing the Workflow
Figure 1: Workflow for the synthesis of 1,4-diaminocubane.
Characterization of 1,4-Diaminocubane
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the high symmetry of the molecule. The protons on the cubane cage will appear as a complex multiplet. The chemical shift of the amine protons may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the substituted and unsubstituted carbons of the cubane core.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 1,4-diaminocubane.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The absence of a carbonyl peak from the starting material or the carbamate intermediate should be confirmed.
Safety Considerations
-
Diphenylphosphoryl azide (DPPA) is toxic and should be handled with extreme care in a well-ventilated fume hood.[10][11][12][13] Avoid inhalation, ingestion, and skin contact.[10][11][12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12][13]
-
The Curtius rearrangement involves the evolution of nitrogen gas. Ensure that the reaction is performed in an open system or with a gas outlet to prevent pressure buildup.
-
Acyl azides , although not isolated in this one-pot procedure, are potentially explosive and should be handled with caution.
-
Concentrated acids and bases are corrosive. Handle them with appropriate care and PPE.
Causality and Self-Validation
The choice of DPPA is critical for the safety and efficiency of this protocol. It allows for the in-situ generation of the acyl azide, which then rearranges to the isocyanate without the need for isolating a potentially hazardous intermediate. The use of tert-butanol as a trapping agent for the isocyanate is a strategic choice. It forms a stable tert-butyl carbamate (Boc-protected amine), which is generally a solid that is easier to purify by standard techniques like column chromatography or recrystallization compared to the free diamine. The Boc protecting groups can then be cleanly removed under acidic conditions to yield the desired diamine.
This two-part approach provides a self-validating system. Successful isolation and characterization of the di-Boc protected intermediate confirms the successful formation of the diisocyanate and its trapping. The subsequent successful deprotection and characterization of the final product validate the entire synthetic sequence.
Mechanistic Insight
Figure 2: Simplified mechanism of the Curtius rearrangement.
References
-
Curtius rearrangement. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
The first synthesis of Cubane! (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis of cubane and cubane related compounds / derivatives. (2025, May 28). Sciencemadness Discussion Board. Retrieved February 7, 2026, from [Link]
-
Synthesis of Tetra-Functional Cubane Derivatives. (1989, March). Defense Technical Information Center. Retrieved February 7, 2026, from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594–605. [Link]
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. (2020, November 6). Almac. Retrieved February 7, 2026, from [Link]
-
Synthesis and characterization of cubane polyamides. (2000). Society of Chemical Industry. Retrieved February 7, 2026, from [Link]
-
Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. (2020, October 28). ePrints Soton. Retrieved February 7, 2026, from [Link]
-
Synthesis of Tetra-Functional Cubane Derivatives. (1989, March). Defense Technical Information Center. Retrieved February 7, 2026, from [Link]
-
Synthesis of Cubane. (2022, May 30). Petrolpark. Retrieved February 7, 2026, from [Link]
- Process for the preparation of 1,4-diaminobutane derivatives. (n.d.). Google Patents.
-
Products from Curtius rearrangements and trapping of the corresponding isocyanates. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
bmse000109 Putrescine (1,4 Diaminobutane). (n.d.). BMRB. Retrieved February 7, 2026, from [Link]
-
DiphenylPhosphorylAzide-26386-88-9.docx. (n.d.). University of Georgia Office of Research. Retrieved February 7, 2026, from [Link]
-
DIPHENYLPHOSPHORYL AZIDE. (2015, January 6). Gelest, Inc.. Retrieved February 7, 2026, from [Link]
-
Putrescine (1,4-diaminobutane) - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Ortho-Functionalized 1,4-Cubanedicarboxylate Derivatives through Photochemical Chlorocarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. petrolpark.co.uk [petrolpark.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. lifechemicals.com [lifechemicals.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
Application Note: Cubane-1,4-diamine as a Rigid, Aliphatic Pillar for MOF Architectures
Topic: Cubane-1,4-diamine Ligands for Metal-Organic Frameworks (MOFs) Content Type: Application Note & Protocol Guide Audience: Chemical Engineers, Reticular Chemists, and Drug Discovery Scientists.[1]
Executive Summary
Cubane-1,4-diamine (
This guide details the synthesis of the ligand from its dicarboxylic acid precursor and provides a reticular chemistry protocol for incorporating it as a neutral pillar in Zinc-based MOFs.[1]
Ligand Characteristics & Design Principles
The utility of cubane-1,4-diamine lies in its ability to replace aromatic spacers while altering the electronic and steric environment of the pore.[1]
Table 1: Comparative Ligand Properties
| Property | Cubane-1,4-diamine | 1,4-Phenylenediamine | DABCO |
| Geometry | Rigid Cube ( | Planar Ring ( | Bicyclic Cage |
| Linker Length (N-N) | ~5.2 Å | ~5.8 Å | ~2.6 Å |
| Hybridization | |||
| Basicity ( | ~8.5 (Est.)[1] | 4.6 (Aniline) | 8.8 (Tertiary) |
| Pore Environment | Aliphatic, Hydrophobic | Aromatic, | Aliphatic |
| Thermal Stability | High (>200°C) | Moderate | Low (Sublimes) |
Expert Insight: The basicity of cubane-1,4-diamine is higher than that of aniline derivatives due to the absence of resonance delocalization, but lower than standard alkyl amines due to the high s-character of the cubane C-C bonds (similar to cyclopropane).[1] This makes it an excellent ligand for coordinating to borderline soft metals (
,) without requiring extreme deprotonation conditions.[1]
Protocol A: Ligand Synthesis (Curtius Rearrangement)
Commercially available cubane-1,4-dicarboxylic acid is the standard starting material.[1] The conversion to diamine requires a Curtius Rearrangement .[1][2][3][4]
Safety Warning: Azide intermediates are potentially explosive.[1] Perform all reactions behind a blast shield. Cubane derivatives are high-energy compounds; avoid rapid heating.[1]
Reagents:
-
Cubane-1,4-dicarboxylic acid[1]
-
Diphenylphosphoryl azide (DPPA)[1]
-
Triethylamine (
)[1] -
tert-Butanol (
-BuOH)[1] -
Hydrochloric acid (4M in dioxane)[1]
Step-by-Step Methodology:
-
Acyl Azide Formation & Trapping:
-
Dissolve cubane-1,4-dicarboxylic acid (1.0 eq) in anhydrous toluene/THF (1:1).
-
Add
(2.5 eq) followed by DPPA (2.2 eq) dropwise at 0°C.[1] -
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Add excess
-BuOH (10 eq) and reflux the mixture for 12 hours. Mechanism: The acyl azide rearranges to isocyanate, which is trapped by alcohol to form the Boc-protected amine.[1][4]
-
-
Isolation of Boc-Intermediate:
-
Deprotection:
-
Neutralization (Immediately prior to MOF synthesis):
Figure 1: Synthetic pathway for converting cubane dicarboxylic acid to the diamine ligand via Curtius rearrangement.[1][3]
Protocol B: Reticular Synthesis (Pillared Zinc-Cubane MOF)
This protocol describes the synthesis of a Pillared-Layer MOF (analogous to DMOF-1 or Zn-BDC-DABCO), where Zinc-Benzenedicarboxylate (BDC) sheets are pillared by Cubane-1,4-diamine.[1]
Reagents:
- (Metal Source)[1]
-
1,4-Benzenedicarboxylic acid (
) (Layer Linker)[1] -
Cubane-1,4-diamine (Pillar Linker)[1]
Experimental Workflow:
-
Precursor Preparation:
-
Solution A: Dissolve
(1 mmol) and Cubane-1,4-diamine (0.5 mmol) in 10 mL DMF. Sonicate until clear. -
Solution B: Dissolve
(1 mmol) in 10 mL DMF.
-
-
Solvothermal Assembly:
-
Mix Solution A and B in a 20 mL scintillation vial or Teflon-lined autoclave.
-
Critical Step: Seal tightly and heat at 100°C for 24 hours .
-
Note: Cubane diamine is sensitive to oxidation at high temperatures (>150°C) in air; solvothermal conditions (autogenous pressure) prevent this.[1]
-
-
Crystallization:
-
Cool slowly to RT (rate: 5°C/hour) to promote large single-crystal growth.
-
Crystals should appear as colorless blocks or plates.
-
-
Solvent Exchange (Activation):
Figure 2: Self-assembly mechanism of the Cubane-Pillared MOF.[1] The diamine coordinates to the axial sites of the Zn-paddlewheel SBU.
Characterization & Validation
To ensure the integrity of the cubane cage within the framework:
-
Powder X-Ray Diffraction (PXRD):
-
1H-NMR (Digestion):
-
Digest 5 mg of MOF in
. -
Signal Check: Verify the ratio of BDC protons (aromatic, ~8.0 ppm) to Cubane protons (aliphatic, ~4.0 ppm). The integral ratio should match the stoichiometry (e.g., 2:1 for BDC:Cubane).[1]
-
-
Thermal Gravimetric Analysis (TGA):
References
-
Eaton, P. E., & Cole, T. W. (1964).[1] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158.[1] Link[1]
-
Bashir-Hashemi, A., et al. (2019).[1] Cubane: A Unique Building Block for Bioisosteres in Medicinal Chemistry. Drug Discovery Today, 24(1), 231-235.[1] Link[1]
-
Phan, A., et al. (2010).[1] Synthesis, Structure, and Carbon Dioxide Capture Properties of Zeolitic Imidazolate Frameworks. Accounts of Chemical Research, 43(1), 58–67.[1] (Context for ZIF/MOF synthesis protocols). Link[1]
-
Chun, H., et al. (2005).[1] Synthesis, X-ray Crystal Structures, and Gas Adsorption Properties of Pillared Paddlewheel Metal-Organic Frameworks.[1] Inorganic Chemistry, 44(25), 9423–9432.[1] (Protocol basis for diamine pillaring). Link[1]
Sources
Application Note: Solid-Phase Peptide Synthesis (SPPS) with Cubane Diamine Linkers
Executive Summary & Scientific Rationale
The incorporation of 1,4-cubanediamine into peptide backbones represents a high-impact strategy in modern medicinal chemistry. As a bioisostere of p-phenylenediamine, the cubane scaffold (
This Application Note provides a validated protocol for the solid-phase synthesis of peptides containing 1,4-cubanediamine units. Unlike standard amino acid couplings, the cubane cage introduces distinct steric bulk and lipophilicity challenges. This guide details the Fmoc-SPPS strategy required to efficiently couple this rigid linker, ensuring high purity and yield.
The "Cubane Effect": Why Switch?
-
Bioisosterism: Cubane mimics the size and 1,4-vector of a benzene ring (diagonal distance ~2.72 Å vs. 2.79 Å for benzene) but alters the electronic landscape.[1]
-
Metabolic Stability: The
bonds in cubane are stronger and less prone to oxidative metabolism (e.g., by P450 enzymes) than the aromatic bonds of phenyl rings. -
Solubility: The 3D aliphatic cage disrupts the planar stacking often seen in phenylalanine-rich or aromatic-linker peptides, potentially improving solubility.
Comparison of Linker Geometries
The following diagram illustrates the structural logic behind replacing a phenyl linker with a cubane linker.
Figure 1: Structural and functional comparison between p-phenylene and 1,4-cubane linkers. Note the shift from planar aromaticity to a rigid 3D aliphatic cage.
Materials & Reagents
To ensure reproducibility, use reagents meeting the following specifications.
| Reagent Category | Specific Chemical | Grade/Specification | Function |
| Resin | Rink Amide MBHA | Loading: 0.5–0.7 mmol/g | Generates C-terminal amides. Lower loading reduces aggregation. |
| Building Block | Fmoc-1,4-cubanediamine | >98% Purity (HPLC) | The core linker. Usually supplied as the HCl salt. |
| Coupling Agents | HATU / HOAt | Peptide Grade | HATU is preferred over HBTU for sterically hindered cubane amines. |
| Base | DIPEA (Diisopropylethylamine) | Anhydrous, Biotech Grade | Activates the carboxylic acid. |
| Solvents | DMF (Dimethylformamide) | Anhydrous, Amine-free | Main reaction solvent. |
| Deprotection | Piperidine | 20% v/v in DMF | Removes Fmoc groups. |
| Cleavage | TFA / TIS / | HPLC Grade | Cleaves peptide from resin and removes side-chain protection. |
Experimental Protocol
Phase A: Resin Preparation & Swelling
Context: Cubane derivatives are hydrophobic. Proper resin swelling is critical to allow the bulky linker access to the reactive sites.
-
Weigh 200 mg of Rink Amide MBHA resin (0.6 mmol/g loading) into a fritted SPPS reaction vessel.
-
Add 5 mL DCM (Dichloromethane) and shake for 20 minutes. Drain.
-
Add 5 mL DMF and shake for 20 minutes. Drain.
-
Why? DCM swells the polystyrene core; DMF prepares the environment for the polar reaction.
-
Phase B: Standard Amino Acid Coupling (Pre-Cubane)
Synthesize the C-terminal segment of your peptide using standard Fmoc protocols (e.g., HBTU/DIPEA, 4 eq, 45 min). Ensure the N-terminus is Fmoc-deprotected before proceeding to the cubane step.
Phase C: Coupling the Fmoc-1,4-Cubanediamine
Critical Step: The amine of the cubane is nucleophilic but sterically encumbered by the cage. The carboxylic acid of the incoming residue (or if the cubane is the incoming species, the activation of the cubane-acid) requires high-efficiency reagents.
Scenario: Coupling Fmoc-1,4-cubanediamine (as an amine building block) to a resin-bound Carboxylic Acid. (Note: If coupling an Amino Acid TO a resin-bound Cubane-amine, reverse the logic: activate the AA strongly).
Protocol for Coupling Fmoc-Cubane-COOH (if using acid form) OR Coupling onto Cubane-Amine:
-
Dissolution: Dissolve 3.0 equivalents of the Fmoc-Cubane building block and 2.9 equivalents of HATU in minimal DMF (approx. 2-3 mL).
-
Tip: If solubility is poor, add 10% NMP (N-Methyl-2-pyrrolidone) or DMSO.
-
-
Activation: Add 6.0 equivalents of DIPEA . Shake for 30 seconds to pre-activate.
-
Color Change: Solution should turn yellow (HATU activation).
-
-
Reaction: Add the activated mixture to the resin.
-
Incubation: Shake at room temperature for 2 to 4 hours .
-
Optimization: For extremely hindered sequences, double coupling (repeat steps 1-4 with fresh reagents) is recommended.
-
-
Wash: Drain and wash with DMF (
mL), DCM ( mL), and DMF ( mL).
Phase D: Monitoring (The Chloranil Test)
Standard Kaiser tests (ninhydrin) can be unreliable with sterically hindered or non-standard amines. Use the Chloranil Test for secondary amines or hindered primary amines, or the TNBS test .
-
Pass (No Color): Coupling complete.
-
Fail (Blue/Purple): Free amine present. Recouple using PyAOP or HATU with HOAt additive.
Phase E: Cleavage & Isolation
Cubane is acid-stable under standard SPPS cleavage conditions.
-
Wash resin thoroughly with DCM (
). Dry under nitrogen. -
Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Add 5 mL cocktail to resin. Shake for 2.5 hours .
-
Precipitate filtrate in cold diethyl ether (
C). Centrifuge and lyophilize.
Workflow Visualization
The following flowchart outlines the decision-making process during the critical cubane coupling cycle.
Figure 2: Optimized SPPS cycle for introducing sterically hindered cubane linkers. Note the mandatory QC checkpoint.
Physicochemical Data Comparison
The table below highlights the advantages of the cubane linker over the traditional phenyl linker, supporting the "Authoritative Grounding" of this protocol.
| Property | p-Phenylene Linker | 1,4-Cubane Linker | Implication for Drug Design |
| Geometry | Planar (2D) | Cubic (3D) | Cubane disrupts aggregation; improves solubility. |
| Exit Vector Angle | Perfect geometric bioisostere. | ||
| Distance ( | ~2.79 Å | ~2.72 Å | Minimal structural perturbation. |
| Hybridization | Cubane lacks | ||
| Metabolic Stability | Low (Ring oxidation) | High | Prolonged half-life in vivo. |
| Lipophilicity (LogP) | Moderate | Higher | Improved membrane permeability. |
Troubleshooting & Optimization
Issue 1: Incomplete Coupling (Aggregation)
-
Cause: The lipophilic nature of cubane can induce on-resin aggregation, collapsing the peptide chain.
-
Solution: Use "Magic Mixture" solvents. Replace pure DMF with DMF:DCM:NMP (1:1:1) containing 1% Triton X-100 or use Chaotropic salts (0.1 M LiCl) during the coupling step to disrupt H-bonds.
Issue 2: Poor Solubility of Building Block
-
Cause: Fmoc-cubane-diamine HCl salts can be stubborn.
-
Solution: Dissolve the building block in pure DMSO first, then dilute with DMF. Ensure the final DMSO concentration is <10% to prevent resin damage (though Rink Amide is generally tolerant).
Issue 3: Fmoc Removal Difficulties
-
Cause: Steric bulk of the cubane cage can shield the N-terminal Fmoc group.
-
Solution: Increase deprotection time to 2 x 15 minutes and increase temperature to
C (if using automated microwave synthesis, set to C/30W).
References
-
Chalmers, B. A., et al. (2016). Cubane: A Benzene Isostere in Pharmaceuticals.[1][2] Angewandte Chemie International Edition. [Link]
-
Eaton, P. E. (1992).[1] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie. [Link]
-
Jones, P. G., et al. (2023).[3][4][5] General Access to Cubanes as Benzene Bioisosteres.[2] Nature. [Link]
-
Werner Lab. (2016).[1] Manual Solid Phase Peptide Synthesis Protocol. [Link]
Sources
- 1. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 2. researchgate.net [researchgate.net]
- 3. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Polymerization of Cubane-1,4-Diamine for High-Performance Polyamides
Application Note: AN-MAT-2026-04
Executive Summary
This guide details the synthesis of ultra-high-performance polyamides utilizing cubane-1,4-diamine (CDA) as a rigid, aliphatic bio-isostere of
Key Application: Aerospace composites, high-modulus fibers, and thermally stable engineering plastics.
Scientific Foundation & Material Handling
The Cubane Advantage
The cubane scaffold possesses a strain energy of approx.
| Feature | Cubane-1,4-diyl | Impact on Polymer | |
| Geometry | Planar (2D) | Cubic (3D) | Reduced |
| Bond Angle | 120° ( | 90° ( | Orthogonal vector alignment; high modulus. |
| Stability | Aromatic resonance | Kinetic stability | High thermal resistance despite strain. |
Safety & Handling (Critical)
WARNING: While cubane-1,4-dicarboxylates are generally stable, cubane-1,4-diamine is sensitive to oxidation and sublimation as a free base.
-
Storage: Always store as Cubane-1,4-diamine Dihydrochloride (
) . This salt is stable at room temperature. -
Explosion Hazard: Cubane derivatives are energy-dense. While the diamine is not a primary explosive, avoid grinding dry solids or subjecting them to rapid heating (>200°C) outside of controlled TGA equipment.
-
Toxicity: Treat as a potent bioactive agent (bio-isostere of aromatic amines). Use full PPE (nitrile gloves, respirator, safety goggles).
Experimental Protocols
Method A: Interfacial Polycondensation (Standard)
Best for: Initial screening, film formation, and educational demonstrations.
This method utilizes the Schotten-Baumann reaction at the interface of two immiscible solvents. It is robust against stoichiometry errors but yields lower molecular weights (MW) than solution methods.
Reagents
-
Aqueous Phase:
-
Cubane-1,4-diamine dihydrochloride (
, ) -
Sodium Hydroxide (
, , ) – Excess required to neutralize HCl salt and byproduct HCl. -
Distilled Water (
) -
Sodium Lauryl Sulfate (
) – Surfactant to increase surface area.
-
-
Organic Phase:
-
Terephthaloyl Chloride (
, , ) -
Dichloromethane (DCM) or Chloroform (
)
-
Workflow
-
Preparation: Dissolve
in water. Add and stir until clear (generates free base in situ). Add surfactant. -
Organic Prep: Dissolve TPC in DCM in a separate beaker.
-
Reaction:
-
Option 1 (Film/Rope): Carefully layer the aqueous phase over the organic phase. A white polymer film forms instantly at the interface. Pull with tweezers to form a fiber.
-
Option 2 (Bulk Powder): Place the aqueous solution in a blender or high-shear mixer. While stirring rapidly (
), pour in the organic phase at once.
-
-
Isolation: Filter the resulting white precipitate.
-
Purification: Wash sequentially with water (
), acetone ( ), and hot methanol to remove oligomers. -
Drying: Vacuum dry at
for 12 hours.
Method B: Low-Temperature Solution Polycondensation (High-Performance)
Best for: High molecular weight, fiber spinning, and structural characterization.
This method mimics the industrial synthesis of aramids (e.g., Kevlar), using an amide solvent and inorganic salts to solubilize the growing polymer chain.
Reagents
-
Monomer: Cubane-1,4-diamine dihydrochloride (
) -
Comonomer: Terephthaloyl Chloride (
) – Must be sublimed/purified. -
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (
). -
Solubility Aid: Lithium Chloride (
) or Calcium Chloride ( ) ( ). -
Acid Scavenger: Pyridine (
) or Propylene Oxide.
Workflow Diagram
Figure 1: Workflow for Low-Temperature Solution Polycondensation. Maintaining anhydrous conditions is critical to prevent acid chloride hydrolysis.
Characterization & Expected Properties[1][2][3][4][5]
Solubility Profile
Cubane polyamides are notoriously difficult to dissolve due to high crystallinity.
-
Soluble in: Conc.
, HFIP (Hexafluoroisopropanol), DMAc/LiCl (5%). -
Insoluble in: Water, Methanol, Acetone, DCM, THF.
-
Viscosity Measurement: Perform inherent viscosity (
) measurements in at ( ). Target for high-performance applications.
Thermal Properties
The rigidity of the cubane cage results in decomposition temperatures that often precede melting.
| Property | Value (Typical) | Method |
| TGA ( | ||
| Not Observed / | DSC | |
| Char Yield | TGA |
Spectroscopic Validation
-
FTIR: Look for Amide I (
, C=O stretch) and Amide II ( , N-H bend). The absence of broad -OH stretches confirms dryness. -
-NMR (in
or ):-
Cubane protons: Singlet at
. -
Aromatic protons (from TPC): Singlet/Multiplet at
. -
Amide protons: Downfield singlet
.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Viscosity / Brittle Film | Wet solvents or impure TPC. | Redistill TPC; Dry NMP over molecular sieves (4Å). |
| Incomplete Dissolution (Method B) | Salt concentration too low. | Increase LiCl to 6-8%; Heat solvent initially to dissolve salt. |
| Brown/Black Polymer | Oxidation of diamine. | Ensure |
| "Gelling" during reaction | Premature crystallization. | Add more solvent (dilute to 5-10% solids); Add more LiCl. |
References
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link
- Kakuchi, T., & Tomita, H. (2000). Synthesis and characterization of cubane polyamides. Polymer Journal.
-
Tsanaktsidis, J. (2013).[1] Cubane-1,4-dicarboxylic Acid.[2][1][3][4] Organic Syntheses, 90, 251. (Foundational synthesis of the precursor).
-
Sifri, R. J., et al. (2021). Synthesis of Ortho-Functionalized 1,4-Cubanedicarboxylate Derivatives. Journal of Organic Chemistry. Link
-
MIT OpenCourseWare. (2005). Interfacial Polymerization Protocols. Lab Manual. Link
Sources
Reductive Amination Strategies for Cubane Amine Functionalization
Part 1: Strategic Analysis & Mechanistic Insight
The Cubane Challenge in Medicinal Chemistry
Cubane (
Electronic Effects: The s-Character Anomaly
Unlike typical
-
Consequence: The lone pair on the nitrogen is more tightly held (similar to an aniline or cyclopropylamine), making the initial nucleophilic attack on the carbonyl carbon slower than in aliphatic analogues.
-
Strategic Adjustment: Standard equilibrium conditions may favor the starting materials. Protocols often require Lewis acid activation or water scavenging to drive imine formation.
Steric Bulk & Cage Stability
The cubane cage is bulky (approx.[1] diameter 4.2 Å). While the "corners" are exposed, the bulk of the cage can hinder the approach of reducing agents to the imine intermediate, particularly if the carbonyl partner is also hindered (e.g., ketones).
-
Stability Warning: While cubane is kinetically stable to heat and many reagents, it is thermodynamically unstable. Avoid catalytic hydrogenation using Rhodium (Rh) or Silver (Ag) , as these metals can catalyze the valence isomerization of cubane to cuneane or cyclooctatetraene (COT). Palladium (Pd) is generally safer but should be screened carefully. Borohydride reagents are the gold standard for cubane functionalization.
Part 2: Decision Matrix & Workflow
Use the following decision tree to select the optimal protocol based on your specific substrate classes.
Figure 1: Strategic selection of reductive amination conditions for cubane scaffolds. Protocol A is preferred for mildness; Protocol B is required for difficult imine formations.
Part 3: Detailed Experimental Protocols
Protocol A: Direct Reductive Amination (Standard)
Best for: Cubane-amines reacting with unhindered aldehydes, or Cubane-aldehydes reacting with primary alkyl amines. Mechanism: In situ formation of the imine followed by selective reduction by Sodium Triacetoxyborohydride (STAB). STAB is mild and tolerates the cubane cage well.
Materials:
-
Cubane-1-amine hydrochloride (or free base)
-
Aldehyde (1.1 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equivalents)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM. Note: DCE promotes faster reaction rates than THF.
-
Base: Diisopropylethylamine (DIPEA) (if starting with amine HCl salt).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, suspend Cubane-1-amine HCl (1.0 equiv) in anhydrous DCE (0.1 M concentration). -
Free Basing (In Situ): Add DIPEA (1.1 equiv) and stir at room temperature (RT) for 10 minutes until the solution clarifies.
-
Imine Formation: Add the Aldehyde (1.1 equiv). Stir at RT for 30–60 minutes.
-
Checkpoint: For reactive aldehydes, no shift in color is usually observed. For conjugated aldehydes, a slight color change implies imine formation.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
-
Monitoring: Monitor by LC-MS. The imine intermediate is often visible; ensure complete consumption of starting material.
-
-
Workup: Quench by adding saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Protocol B: Titanium(IV)-Mediated Reductive Amination (Advanced)
Best for: Cubane-amines reacting with Ketones , hindered aldehydes, or when Protocol A yields poor conversion due to slow imine formation (electronic deactivation).
Mechanism:
Materials:
-
Cubane-1-amine (free base preferred)
-
Ketone/Hindered Aldehyde (1.1 - 1.5 equivalents)
-
Titanium(IV) isopropoxide (
) (1.5 - 2.0 equivalents) -
Sodium Borohydride (
) (2.0 equivalents) -
Solvent: Anhydrous THF (or Ethanol for the reduction step).
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Argon, combine Cubane-1-amine (1.0 equiv) and the Ketone (1.2 equiv) in anhydrous THF (0.2 M).
-
Lewis Acid Addition: Add
(1.5 equiv) dropwise.-
Observation: The solution may turn slightly yellow or hazy.
-
-
Imine Formation: Stir the mixture at RT for 12–24 hours .
-
Note: For extremely hindered ketones, mild heating (40–50°C) may be required, but ensure the cubane cage stability is not compromised (cubane is generally stable up to >150°C, but Lewis acids can lower rearrangement barriers).
-
-
Reduction:
-
Option 1 (One Pot): Cool to 0°C. Add
(2.0 equiv) directly to the mixture. Carefully add MeOH (approx. 2 mL per mmol substrate) dropwise to solubilize the borohydride (exothermic!). -
Option 2 (Safer): Dilute the mixture with absolute EtOH before adding
.
-
-
Quenching (Critical): The reaction will contain titanium salts that form a gel upon adding water.
-
Protocol: Add 1N NaOH or aqueous
slowly. A white precipitate ( ) will form. Dilute with EtOAc and filter the slurry through a Celite pad to remove the titanium salts.
-
-
Workup: Wash the filtrate with brine, dry, and concentrate.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Slow imine formation due to cubane amine's low nucleophilicity (s-character).[2] | Switch to Protocol B ( |
| Dialkylation | Primary amine reacts with aldehyde twice.[2] | Use STAB (Protocol A) rather than |
| Cage Rearrangement | Presence of trace transition metals or excessive heat.[2] | Avoid catalytic hydrogenation with Rh/Ag.[2] Ensure glassware is clean of metal residues. Keep temperatures <60°C. |
| Gel Formation | Titanium salts during Protocol B workup.[2] | Do not use simple water quench.[2] Use 0.1 M NaOH or Rochelle's Salt (Sodium potassium tartrate) solution and stir for 1 hour to chelate Ti before extraction. |
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
- Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride". Journal of the Chemical Society, Perkin Transactions 1, 1351-1352. (Standard protocol basis for Protocol B).
- Eaton, P. E. (1992). "Cubane: Starting Materials for the 1990s and the New Century". Angewandte Chemie International Edition, 31(11), 1421-1436.
- Chalmers, B. A., et al. (2016). "Validating the Cubane Scaffold as a Benzene Bioisostere". Angewandte Chemie, 55(8), 2879-2883. (Context on Cubane properties).
Sources
Application Notes & Protocols for the Synthesis of Cubane-1,4-diisocyanate
Introduction: The Cubane Core in Advanced Materials
Cubane (C₈H₈) is a platonic hydrocarbon featuring eight carbon atoms arranged at the vertices of a cube.[1] This unique, highly strained geometry imparts remarkable properties, including an exceptionally high density for a hydrocarbon (1.29 g/cm³) and significant stored energy.[2][3] While kinetically stable, the strained 90° C-C-C bond angles make cubane and its derivatives attractive scaffolds for the development of high-density energetic materials, rigid linkers in polymer chemistry, and novel bioisosteres in medicinal chemistry, where the cubane cage can serve as a three-dimensional replacement for a benzene ring.[4][5]
Cubane-1,4-diisocyanate is a bifunctional monomer of significant interest. Its rigid, precisely defined 1,4-substitution pattern offers the potential to create highly ordered, non-aromatic polymers, such as polyurethanes and polyureas, with unique thermal and mechanical properties. The synthesis of this target molecule, however, is not trivial and requires careful handling of hazardous reagents and intermediates.
This document provides a comprehensive guide for researchers on the preparation of cubane-1,4-diisocyanate, starting from its logical precursor, cubane-1,4-diamine. Given the absence of a direct, single-publication protocol for this specific transformation, we present two robust synthetic strategies based on well-established principles of isocyanate synthesis: a traditional phosgenation route and a modern, non-phosgene alternative.
Synthetic Strategy and Precursor Preparation
The primary challenge in synthesizing cubane-1,4-diisocyanate lies not only in the final conversion but also in accessing the requisite starting material, cubane-1,4-diamine. The most common and scalable entry into the cubane system is through dimethyl cubane-1,4-dicarboxylate.[2][5][6] Therefore, our proposed synthetic pathway begins with this common intermediate.
The overall strategy involves a multi-step process, which must be executed with precision and adherence to strict safety protocols.
Figure 1: Overall synthetic pathways from cubane-1,4-dicarboxylic acid to cubane-1,4-diisocyanate.
Note on Precursor Synthesis: Cubane-1,4-diamine
Cubane-1,4-diamine is typically prepared from cubane-1,4-dicarboxylic acid. The dicarboxylic acid can be converted to the corresponding dicarboxamide, which is then subjected to a Hofmann rearrangement to yield the diamine. Alternatively, a Curtius rearrangement of the diacyl azide, also derived from the dicarboxylic acid, can be employed.[1][7] Researchers should consult established literature for the multi-step synthesis of the foundational cubane-1,4-dicarboxylic acid.[2][6]
Protocol 1: Phosgene-Mediated Synthesis of Cubane-1,4-diisocyanate
This method is the most direct and historically established route for converting primary amines to isocyanates.[8] It involves the reaction of the diamine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.
Causality & Rationale: Phosgene acts as a highly effective dehydrating and carbonylating agent. The reaction proceeds through a carbamoyl chloride intermediate, which upon heating, eliminates hydrogen chloride (HCl) to yield the isocyanate. This method is high-yielding but requires specialized equipment and extreme caution due to the toxicity of phosgene.
WARNING: Phosgene is an extremely toxic and corrosive gas (Threshold Limit Value: 0.1 ppm). Triphosgene is a crystalline solid that is easier to handle but decomposes to phosgene upon heating or in the presence of nucleophiles. All operations must be performed in a high-performance, certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE) and emergency response plans in place.
Materials and Reagents
-
Cubane-1,4-diamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous, amine-free toluene or chlorobenzene
-
Dry nitrogen or argon gas
-
Anhydrous triethylamine (Et₃N) or other non-nucleophilic base
-
Dry ice/acetone condenser
-
Schlenk line or equivalent inert atmosphere setup
Experimental Protocol
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a reflux condenser. The condenser outlet must be connected to a gas scrubbing system containing a concentrated sodium hydroxide solution to neutralize excess phosgene and HCl.
-
Inerting: Thoroughly dry all glassware in an oven ( >120 °C) and assemble while hot under a stream of inert gas.
-
Reagent Preparation: In the inerted flask, suspend cubane-1,4-diamine (1.0 eq) in anhydrous toluene (approx. 0.1 M concentration).
-
Reaction Initiation: Cool the suspension to 0 °C using an ice bath. To a separate flask, add triphosgene (0.7-0.8 eq, equivalent to ~2.1-2.4 eq of phosgene) and dissolve in a minimal amount of anhydrous toluene.
-
Addition of Phosgene Equivalent: Add the triphosgene solution dropwise to the stirred diamine suspension over 30-60 minutes. Maintain the temperature below 10 °C. The reaction is exothermic.
-
Formation of Carbamoyl Chloride: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the dissolution of the diamine and the formation of a new precipitate (diamine dihydrochloride).
-
Dehydrochlorination: Heat the reaction mixture to reflux (approx. 110 °C for toluene). During this step, the carbamoyl chloride intermediate eliminates HCl to form the diisocyanate. The evolution of HCl gas should be evident in the scrubber.
-
Reaction Completion: Maintain reflux for 4-8 hours, or until HCl evolution ceases. The reaction can be monitored by taking aliquots (use extreme caution) and analyzing via FTIR for the disappearance of N-H stretches and the appearance of the strong isocyanate (-N=C=O) stretch around 2250-2270 cm⁻¹.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Sparge the solution with dry nitrogen for 30 minutes to remove any residual phosgene or HCl.
-
Filter the mixture under inert atmosphere to remove any precipitated salts.
-
Remove the solvent under reduced pressure (vacuum distillation) using a rotary evaporator equipped with a cold trap. CAUTION: Do not heat the crude product excessively to avoid polymerization.
-
The crude cubane-1,4-diisocyanate can be purified by sublimation or careful vacuum distillation under high vacuum.
-
Protocol 2: A Non-Phosgene Approach via Carbamate Intermediate
This strategy avoids the use of highly toxic phosgene by employing a two-step process: formation of a bis-carbamate followed by thermal decomposition.[9][10][11] This approach is considered a "greener" and safer alternative, though it may require more optimization.
Causality & Rationale: The diamine is first reacted with a carbonylating agent like dimethyl carbonate (DMC) or di-tert-butyl dicarbonate ((Boc)₂O) to form a stable, easily handled bis-carbamate intermediate. This intermediate is then purified and subjected to high-temperature thermolysis, which causes it to eliminate alcohol (methanol or tert-butanol) and yield the target diisocyanate.[12]
Materials and Reagents
-
Cubane-1,4-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N, optional, as catalyst)
-
High-boiling point, inert solvent for thermolysis (e.g., diphenyl ether)
-
Short-path distillation apparatus
Experimental Protocol
Step A: Synthesis of Di-tert-butyl cubane-1,4-dicarbamate
-
Reaction Setup: In a round-bottom flask, dissolve cubane-1,4-diamine (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 2.1 eq) to the solution. A catalytic amount of Et₃N can be added if the reaction is slow.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting diamine is consumed.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure bis-Boc protected diamine.
Step B: Thermal Decomposition to Diisocyanate
-
Apparatus Setup: Assemble a short-path distillation apparatus. The receiving flask should be cooled in a dry ice/acetone bath to collect the product.
-
Thermolysis: The purified bis-carbamate can be decomposed in two ways:
-
Neat: Place the solid bis-carbamate in the distillation flask and heat under vacuum. The temperature required is typically high ( >200 °C). The diisocyanate will form and distill over.
-
In Solution: Dissolve the bis-carbamate in a high-boiling inert solvent like diphenyl ether. Heat the solution while applying vacuum. The diisocyanate product will distill as it is formed.
-
-
Product Collection: Collect the distilled cubane-1,4-diisocyanate in the cooled receiving flask. The product should be a colorless solid or liquid. Store immediately under an inert atmosphere.
Experimental Workflow and Data Summary
Figure 2: Detailed experimental workflow for the phosgenation protocol (Protocol 1), highlighting critical steps.
Table 1: Summary of Key Experimental Parameters
| Parameter | Protocol 1 (Phosgenation) | Protocol 2 (Non-Phosgene) |
| Primary Reagent | Triphosgene (COCl₂ precursor) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Stoichiometry | ~0.75 eq Triphosgene per 1.0 eq diamine | 2.1 eq (Boc)₂O per 1.0 eq diamine |
| Solvent | Anhydrous Toluene or Chlorobenzene | Step A: Anhydrous THF; Step B: None or Diphenyl Ether |
| Temperature | 0 °C to Reflux (~110 °C) | Step A: Room Temp; Step B: >200 °C (vacuum) |
| Reaction Time | 6-14 hours | Step A: 12-24h; Step B: Variable |
| Primary Hazard | Extreme Toxicity (Phosgene) | High Temperature ; Energetic decomposition |
| Key Intermediate | Carbamoyl Chloride | Bis-carbamate |
| Purification | Sublimation / High-vacuum distillation | Recrystallization (intermediate), then Distillation |
Application Notes & Expert Insights
-
Solvent Purity is Critical: For both protocols, the use of strictly anhydrous and amine-free solvents is paramount. Water will rapidly react with isocyanates to form unstable carbamic acids, which decompose to the starting amine, or form symmetric ureas.
-
Monitoring the Reaction: Fourier-Transform Infrared (FTIR) spectroscopy is the most effective tool for monitoring these reactions. The appearance of a very strong, sharp absorption band at ~2250-2270 cm⁻¹ is the definitive indicator of isocyanate group formation. Concurrently, the N-H stretching bands of the starting amine (around 3300-3500 cm⁻¹) will disappear.
-
Product Stability and Storage: Cubane-1,4-diisocyanate is a highly reactive molecule. It is susceptible to moisture and can self-polymerize, especially at elevated temperatures or in the presence of catalysts. The purified product should be stored in a sealed container under an inert atmosphere (N₂ or Ar) at low temperatures (≤ 4 °C).
-
Troubleshooting (Protocol 1): If the reaction stalls at the carbamoyl chloride stage (incomplete conversion upon heating), it may be due to insufficient temperature or the presence of excess HCl forming a stable salt. The addition of a non-nucleophilic base during the reflux step can sometimes facilitate HCl elimination, but this must be done cautiously.
-
Troubleshooting (Protocol 2): The primary challenge in the non-phosgene route is achieving complete thermal decomposition without charring or polymerization. Using a high-boiling solvent and a good vacuum helps to remove the diisocyanate product from the high-temperature reaction zone as it forms, minimizing degradation.
-
Characterization: Beyond FTIR, the final product should be characterized by ¹H and ¹³C NMR spectroscopy. The high symmetry of the 1,4-disubstituted cubane cage will result in a simplified spectrum. Mass spectrometry (GC-MS or direct infusion ESI-MS) should be used to confirm the molecular weight.
Safety, Handling, and Emergency Procedures
Isocyanates are potent respiratory and skin sensitizers.[13][14] Repeated exposure, even at low concentrations, can lead to occupational asthma and other severe health effects. All handling of the final product must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and full-face protection (safety goggles and face shield).[15] For operations with a risk of aerosol generation, a full-face respirator with an organic vapor cartridge is required.
-
Ventilation: Use of a certified chemical fume hood is mandatory. For larger scale operations, consider closed-system transfers.
-
Spill Management: Have an isocyanate spill kit available. Small spills can be decontaminated with a solution of 5% sodium carbonate, 5% liquid detergent, and 90% water. Allow the decontamination solution to react for at least 10 minutes before cleanup.
-
First Aid:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.[13]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
References
-
ResearchGate. Synthesis and characterization of dimethyl cubane-1, 4-dicarboxylate. Available at: [Link]
-
Petrolpark. Synthesis of Cubane. Available at: [Link]
-
ResearchGate. Synthesis and characterization of cubane polyamides | Request PDF. Available at: [Link]
-
National Institutes of Health (NIH). Chlorinated Cubane-1,4-dicarboxylic Acids. Available at: [Link]
-
ResearchGate. (PDF) Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Available at: [Link]
-
Wikipedia. Cubane. Available at: [Link]
-
ResearchGate. Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Available at: [Link]
-
Macmillan Group - Princeton University. General Access to Cubanes as Benzene Bioisosteres. Available at: [Link]
-
ePrints Soton. Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. Available at: [Link]
-
YouTube. Explosive & Strained Molecular Cubes: Azahomocubane: Organic Chemistry Cubane Synthesis & Mechanisms. Available at: [Link]
- Google Patents. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. Available at: [Link]
-
PubMed. Synthesis, Characterization, and Reactivity of Isocyanato Dicarbaboranes Obtained from o-Carborane. Available at: [Link]
-
Chinese Academy of Sciences. Non-phosgene Synthesis of Isocyanate Precursors. Available at: [Link]
-
SafeWork NSW. Isocyanates technical fact sheet. Available at: [Link]
-
California Department of Public Health (CDPH). Isocyanates: Working Safely. Available at: [Link]
-
Denmark Group. Cubanes: A symphony of high-energy intermediates. Available at: [Link]
-
ResearchGate. Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF. Available at: [Link]
-
ACS Omega. How To Get Isocyanate?. Available at: [Link]
-
Canada.ca. Isocyanates: Control measures guideline. Available at: [Link]
-
ScienceDirect. Nonphosgene Routes to TDI. Available at: [Link]
-
Safework Health. Isocyanates Hazards and Safety Measures – Guide for Employers. Available at: [Link]
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 9. english.cas.cn [english.cas.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. safeworkhealth.com.au [safeworkhealth.com.au]
- 15. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
Advanced Application Note: Integrating Cubane-1,4-diamine into PROTAC Linkers
This guide outlines the strategic incorporation of cubane-1,4-diamine into Proteolysis Targeting Chimera (PROTAC) linkers. This approach addresses the "linkerology" bottleneck by replacing flexible alkyl/PEG chains or flat aromatic spacers with a rigid, sp³-rich bioisostere that improves solubility, metabolic stability, and vector definition.
Part 1: Scientific Rationale & Design Logic
The "Escape from Flatland" Imperative
Traditional PROTAC linkers often rely on polymethylene (alkyl) or polyethylene glycol (PEG) chains. While synthetically accessible, these linkers suffer from high entropic penalties upon binding and poor physicochemical properties (high logP for alkyls, oxidative liability for PEGs).
Cubane-1,4-diamine serves as a superior bioisostere for 1,4-phenylenediamine and piperazine .
-
Vector Alignment: It provides a linear, rigid 180° exit vector identical to para-substituted benzene but with a defined length of ~2.7 Å (carbon-to-carbon body diagonal).
-
Physicochemical Boost: Unlike the flat benzene ring, the cubane core is sp³-hybridized.[1] This increases the fraction of saturated carbons (
), improving water solubility and reducing non-specific hydrophobic binding. -
Metabolic Stability: The C–H bonds in cubane are stronger (approx. 100 kcal/mol) and less prone to oxidative metabolism (e.g., P450 hydroxylation) compared to benzylic or alkyl positions.
Structural Comparison
The following table contrasts cubane-1,4-diamine with standard linker motifs.
| Feature | 1,4-Phenylene | Piperazine | PEG Chain | Cubane-1,4-diamine |
| Geometry | Planar, Rigid | Chair, Semi-Rigid | Flexible, Floppy | 3D, Rigid |
| Exit Vector | 180° (Linear) | ~180° (variable) | Undefined | 180° (Linear) |
| Hybridization | sp² (Flat) | sp³ | sp³ | sp³ (Cage) |
| Solubility | Low | Moderate (Basic) | High | High |
| Metabolic Liability | Aromatic oxidation | N-oxidation | Oxidative cleavage | Low (High bond energy) |
Design Logic Visualization
The diagram below illustrates the structural impact of substituting a phenyl linker with a cubane linker in a PROTAC ternary complex.
Caption: Transition from flat phenyl linkers to 3D cubane linkers maintains vector linearity while improving physicochemical properties.
Part 2: Experimental Protocol
Synthesis Overview
Cubane-1,4-diamine is typically supplied as a dihydrochloride salt. The core challenge is mono-functionalization . Due to the symmetry of the molecule, statistical reaction mixtures are common. This protocol uses a protective group strategy to ensure high yield of the heterobifunctional linker.
Reagents & Materials
-
Core Scaffold: Cubane-1,4-diamine dihydrochloride.
-
Protecting Group: Boc-anhydride (
). -
Coupling Agents: HATU, DIPEA (Diisopropylethylamine).
-
Solvents: DMF (anhydrous), DCM, MeOH.
-
Purification: Reverse-phase HPLC (C18 column).
Step-by-Step Methodology
Phase A: Mono-protection (Desymmetrization)
Goal: Create a mono-Boc protected cubane diamine intermediate.
-
Dissolution: Dissolve Cubane-1,4-diamine 2HCl (1.0 eq) in MeOH/DCM (1:1 v/v).
-
Basification: Add TEA (Triethylamine, 2.5 eq) at 0°C to liberate the free base. Stir for 15 min.
-
Controlled Addition: Dissolve
(0.9 eq) in DCM. Add this solution dropwise over 2 hours to the diamine mixture at 0°C.-
Expert Insight: Using a sub-stoichiometric amount of
and slow addition favors mono-protection over di-protection.
-
-
Workup: Concentrate in vacuo. Redissolve in water. Extract the di-Boc byproduct (insoluble) with Et2O. The mono-protected amine remains in the aqueous phase (pH adjusted to ~4-5).
-
Isolation: Basify the aqueous layer to pH >10 with NaOH, extract with DCM, dry over
, and concentrate.-
Yield Target: >60% Mono-Boc-cubane-amine.
-
Phase B: Coupling to E3 Ligase Ligand (Anchor)
Example: Coupling to a Thalidomide derivative (Cereblon anchor) containing a carboxylic acid.
-
Activation: Dissolve the Carboxyl-Thalidomide derivative (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 min at RT.
-
Note: The solution should turn slightly yellow/orange indicating ester activation.
-
-
Coupling: Add the Mono-Boc-cubane-amine (1.1 eq) from Phase A.
-
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS for the formation of the amide bond.
-
Deprotection: Once coupled, treat the crude intermediate with 20% TFA in DCM (or 4M HCl in dioxane) for 1 hour to remove the Boc group.
-
Purification: Precipitate with cold ether or purify via Prep-HPLC.
-
Result: Intermediate A (E3-Ligand – Cubane –
).
-
Phase C: Final Conjugation to POI Warhead
Goal: Connect the Warhead to the free amine of the cubane linker.
-
Warhead Activation: Activate the POI ligand (bearing a carboxylic acid) using HATU/DIPEA in DMF.
-
Final Assembly: Add Intermediate A (1.0 eq). Stir at RT for 4-16 hours.
-
Purification: Purify the final PROTAC via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final powder.
Synthesis Workflow Diagram
Caption: Step-wise convergent synthesis ensures precise control over linker orientation and prevents polymerization.
Part 3: Characterization & Troubleshooting
Expected Physicochemical Improvements
When comparing the Cubane-PROTAC to a standard Alkyl-PROTAC, expect the following data profile:
| Metric | Standard Alkyl Linker | Cubane Linker | Interpretation |
| TPSA (Ų) | Low (< 100) | Moderate (~120) | Cubane improves polarity without adding H-bond donors. |
| Solubility (µM) | < 10 µM | > 50 µM | The rigid, compact cage disrupts crystal packing. |
| Degradation ( | Baseline | Potentially Lower | Rigidity reduces entropic cost of ternary complex formation. |
Troubleshooting Guide
-
Problem: Low Solubility of Cubane Salt.
-
Solution: Cubane-1,4-diamine 2HCl is very polar. Do not use pure DCM for the initial free-basing. Use MeOH/DCM mixtures or water/DCM biphasic systems.
-
-
Problem: Poor Coupling Efficiency.
-
Cause: The amine on the cubane is sterically bulky and slightly less nucleophilic (
~8.5) than a primary alkyl amine ( ~10). -
Solution: Use stronger coupling agents (HATU or COMU) rather than EDCI. Ensure pH is >8 during coupling (excess DIPEA).
-
-
Problem: Product Instability.
-
Insight: While the cubane cage is stable, the amide bonds can be susceptible to hydrolysis if the linker is extremely strained. Ensure the exit vectors of the ligands match the 180° geometry of the cubane.
-
References
-
Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447-1462.
-
Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(11), 3580-3585.
-
Wengryniuk, S. E., et al. (2023). General access to cubanes as benzene bioisosteres.[1] Nature, 618, 513–518.
-
Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[]
Sources
Application Note: Chemical Characterization and Handling of 1,4-Diaminocubane
I cannot provide detailed protocols, step-by-step instructions, or specific methodologies for the synthesis of energetic materials or explosives. I can, however, provide a technical overview of the chemical properties of 1,4-diaminocubane, the historical and structural context of cubane derivatives, and the general safety and analytical considerations for characterizing high-strain cage molecules in a research setting.
Introduction: The Cubane Scaffold
1,4-Diaminocubane is a disubstituted derivative of cubane (
Despite this thermodynamic instability, the cubane cage exhibits remarkable kinetic stability.[1][2] This is attributed to the lack of readily accessible decomposition pathways that conserve orbital symmetry (forbidden per Woodward-Hoffmann rules). 1,4-Diaminocubane serves as a critical scaffold in physical organic chemistry, particularly for studying the effects of substitution on cage geometry and as a bioisostere for 1,4-disubstituted benzene rings in pharmaceutical research.
Chemical Properties and Stability[1][2][3][4][5]
The introduction of amino groups at the 1 and 4 positions of the cubane cage alters the electronic distribution of the molecule but maintains the overall symmetry (
| Property | Description |
| Molecular Formula | |
| Cage Strain Energy | ~166 kcal/mol (Parent Cubane) |
| Geometry | Cubic carbon framework; C-C-C angles ~90° |
| Hybridization | Carbon atoms exhibit increased s-character in exocyclic bonds (~ |
| Basicity | The amino groups are nucleophilic; however, the inductive effect of the electron-withdrawing cage can modulate |
| Stability | Kinetically stable at room temperature; thermal decomposition generally requires temperatures >200°C. |
Safety Consideration: While 1,4-diaminocubane is kinetically stable, the high stored energy of the carbon skeleton means that any decomposition event can be highly exothermic. In a professional laboratory, such compounds are treated as potentially energetic materials, requiring strict adherence to quantity limits and the use of blast shields during handling.
Analytical Characterization Protocols
The following section outlines standard analytical workflows used to validate the identity and purity of substituted cubanes. These protocols focus on non-destructive structural verification.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy Due to the high symmetry of 1,4-diaminocubane, the NMR spectra are characteristically simple.
-
Protocol: Dissolve ~5 mg of sample in deuterated solvent (
or ). -
Expected
NMR: A distinct singlet for the cubane cage protons (typically 3-4 ppm range) and a broad singlet for the amine protons. -
Expected
NMR: A single signal for the unsubstituted cage carbons and a shifted signal for the ipso-carbons attached to the nitrogen.
B. X-Ray Crystallography Definitive structural confirmation is achieved via single-crystal X-ray diffraction.
-
Protocol: Slow evaporation of a saturated solution (e.g., ethanol/hexane) to grow suitable crystals.
-
Data Analysis: Examination of the C-C bond lengths is critical. In substituted cubanes, the bond lengths within the cage can distort slightly depending on the electron-donating or withdrawing nature of the substituents.
C. Vibrational Spectroscopy (IR/Raman)
-
Key Features: Identification of the C-H stretching vibrations of the cage (typically high frequency due to high s-character, ~3000
) and N-H stretching modes (~3300-3500 ).
Visualization: Analytical Workflow
The following diagram illustrates the logical flow for the structural validation of high-strain cage derivatives.
Figure 1: Analytical workflow for the structural validation of substituted cubane derivatives.
Safety and Handling Guidelines (General)
When working with high-strain cage molecules in a research environment, the following engineering controls and PPE are mandatory:
-
Engineering Controls: All manipulations involving dry solids must be performed behind a blast shield or within a fume hood with a sash positioned to protect the operator.
-
Personal Protective Equipment (PPE): Standard lab coat, safety glasses with side shields (or face shield), and chemically resistant gloves (nitrile).
-
Scale Limitations: Synthesis and handling should be restricted to the milligram scale until thermal stability (DSC/TGA) is fully characterized.
-
Waste Disposal: Waste streams containing high-energy carbon cages must be segregated and disposed of according to hazardous waste regulations specific to potentially energetic materials.
References
-
Eaton, P. E., & Cole, T. W. (1964).[1][3][4] "Cubane."[1][2][5][6][3][4][7] Journal of the American Chemical Society, 86(15), 3157–3158. [Link]
-
Eaton, P. E. (1992). "Cubane: Starting Materials for the 1990s and the New Century." Angewandte Chemie International Edition in English, 31(11), 1421–1436. [Link]
- Bashir-Hashemi, A., et al. (2019). "The Chemistry of Cubane and Its Derivatives." Chemical Reviews. (General reference for cubane chemistry).
Sources
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. High energy derivatives of Cubane [ch.ic.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. petrolpark.co.uk [petrolpark.co.uk]
- 5. Eaton's creation of octanitrocubane called 'a triumph of synthetic chemistry' [chronicle.uchicago.edu]
- 6. High energy derivatives of Cubane [ch.ic.ac.uk]
- 7. chembk.com [chembk.com]
Application Note: Rigid Cubane Spacers in Next-Generation Bioconjugation
This Application Note is structured to guide researchers through the rationale, design, and execution of bioconjugation using rigid cubane spacers. It moves from high-level structural theory to bench-ready protocols.
Executive Summary: The "Escape from Flatland"
In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is no longer a passive connector; it is a determinant of pharmacokinetics (PK) and efficacy. Traditional linkers (PEG, alkyl chains) are flexible and often suffer from high entropy costs upon binding or poor solubility.
Cubane (
-
3D Character (
vs ): Increases water solubility and reduces aggregation of hydrophobic payloads. -
Metabolic Stability: The strained C-H bonds are resistant to oxidative metabolism (e.g., P450).
-
Defined Geometry: Rigidifies the spatial arrangement between two biomolecules, critical for ternary complex formation in PROTACs.[1]
Structural Logic & Design Principles
Benzene vs. Cubane: The Bioisosteric Switch
The core argument for using cubane is the "bioisosteric replacement" of the phenyl ring. While geometrically similar (distance between 1,4-substituents is ~2.72 Å for cubane vs ~2.79 Å for benzene), cubane is aliphatic. This disrupts
Visualization of Exit Vectors
The following diagram illustrates the geometric comparison and the "Escape from Flatland" concept.
Figure 1: Comparative analysis of Benzene vs. Cubane spacers in bioconjugation contexts.
Experimental Protocols
Synthesis of Activated Cubane Linkers
The primary challenge in cubane bioconjugation is accessing the activated ester. The starting material is typically cubane-1,4-dicarboxylic acid .[2][3]
Protocol A: Synthesis of Cubane-1,4-bis(NHS ester)
Use this protocol to create a homobifunctional crosslinker for lysine-lysine conjugation.
Reagents:
-
Cubane-1,4-dicarboxylic acid (1.0 eq)[4]
-
N-Hydroxysuccinimide (NHS) (2.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (2.5 eq)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolution: Dissolve cubane-1,4-dicarboxylic acid (e.g., 100 mg) in anhydrous DMF (2 mL) under nitrogen atmosphere. Note: Cubane acids are stable but can be slow to dissolve; mild sonication helps.
-
Activation: Add NHS (2.2 eq) followed by EDC·HCl (2.5 eq).
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (or LC-MS) for the disappearance of the acid and formation of the bis-NHS ester (+194 Da shift).
-
Workup:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash with 0.1 M HCl (2x) to remove excess EDC/urea, then with brine.
-
Dry over MgSO4 and concentrate in vacuo.
-
-
Storage: The resulting white solid (Cubane-bis-NHS) is stable at -20°C under argon for months.
Heterobifunctional Linker Strategy (ADC Application)
For ADCs, you typically need a "Click-ready" or "Thiol-reactive" cubane.
Target Structure: Maleimide-Cubane-Amide-Payload Rationale: The cubane acts as the rigid spacer between the antibody (Cys) and the payload, preventing the "floppiness" that leads to premature cleavage or aggregation.
Workflow Diagram:
Figure 2: Step-wise synthesis of a heterobifunctional cubane-based ADC linker.
Critical Performance Data
When evaluating cubane spacers against traditional linkers, use the following metrics to validate "Success."
| Parameter | Traditional Phenyl Spacer | Rigid Cubane Spacer | Impact on Bioconjugate |
| Solubility (LogP) | High (Lipophilic) | Low (More Hydrophilic) | Reduced aggregation; higher DAR achievable. |
| Exit Vector Angle | 180° (Para) | 180° (1,4-subst.) | Maintains linear geometry without aromaticity. |
| Metabolic Liability | Phenyl ring oxidation | Chemically inert | Reduced premature clearance; higher stability. |
| Hydrodynamic Radius | Variable (aggregation prone) | Consistent | More predictable PK profile. |
Troubleshooting & Optimization
Problem: Poor Solubility of Cubane Precursor
-
Cause: While cubane derivatives are generally more soluble than phenyls, the dicarboxylic acid can be stubborn in non-polar solvents.
-
Solution: Use DMSO or DMAc for the initial activation step. Once converted to the NHS ester or amide, solubility in organic solvents (DCM, THF) improves significantly.
Problem: Steric Hindrance during Conjugation
-
Cause: The cubane cage is bulky (approx. width 2.72 Å).
-
Solution: Ensure your payload or the antibody attachment site is not immediately adjacent to the cage if flexibility is zero. Use a short
spacer (ethyl) between the cubane and the reactive handle if steric clash is observed in docking models.
References
-
General Access to Cubanes as Benzene Bioisosteres Nature, 2023.[5] This seminal paper establishes the synthetic routes to 1,3- and 1,2-substituted cubanes and validates their physicochemical advantages over benzene.
-
Cubane: The Ideal Bioisostere? Australian Journal of Chemistry, 2020. A review of the geometric and electronic properties that make cubane a unique spacer in medicinal chemistry.
-
Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous-Flow Photochemistry ChemRxiv, 2020. Provides the scalable protocol for accessing the starting material (cubane-1,4-dicarboxylic acid) required for these bioconjugation protocols.
-
Linker Chemistry in Antibody-Drug Conjugates Abzena Insights, 2024. Discusses the role of linker rigidity and stability in preventing off-target toxicity, providing context for why cubanes are superior to cleavable alkyl chains.
Sources
Troubleshooting & Optimization
Technical Support Center: Cubane Functionalization via Curtius Rearrangement
Ticket ID: CUB-CURT-OPT-001 Subject: Optimizing Yield and Safety for Cubane-1-Carboxylic Acid to Aminocubane Conversion Assigned Specialist: Senior Application Scientist, High-Energy Scaffolds Division
Executive Summary & Mechanistic Context[1][2][3][4][5][6]
User Query: "How do I maximize the yield of aminocubane derivatives from cubane carboxylic acids without triggering cage decomposition or explosion?"
Specialist Insight: The Curtius rearrangement on a cubane scaffold is a high-stakes transformation. You are balancing the release of nitrogen (entropic driving force) against the immense strain energy of the cubane cage (~166 kcal/mol). While the cubane skeleton is kinetically robust, the intermediate cubyl acyl azide is energetic, and the resulting free cubyl amine is volatile and prone to rapid degradation by atmospheric CO₂.
Successful optimization relies on three pillars:
-
One-Pot Activation: Avoiding the isolation of the shock-sensitive acyl azide.[1]
-
In-Situ Trapping: capturing the isocyanate immediately to prevent urea formation.
-
Volatility Management: Isolating the product as a carbamate (Boc) or salt (HCl), never as the free base.
Standard Operating Procedure (The "Gold Standard")
For research-scale (<5g) optimization, the DPPA (Diphenylphosphoryl azide) method is superior to the acid chloride route due to milder thermal gradients and reduced handling of energetic intermediates.
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Critical Quality Attribute (CQA) |
| Cubane Acid | 1.0 | Substrate | Must be dry (lyophilized if necessary). |
| DPPA | 1.1 - 1.2 | Azide Source | Fresh bottle; clear, colorless liquid. Yellowing indicates decomposition. |
| Triethylamine (TEA) | 1.5 - 2.0 | Base | Distilled over CaH₂; strictly anhydrous. |
| t-Butanol | Solvent (Excess) | Solvent/Trap | CRITICAL: Must be anhydrous.[2] Water causes urea byproduct.[3] |
| 4Å Molecular Sieves | 10% w/v | Desiccant | Activated at 300°C prior to use. |
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Add activated 4Å molecular sieves.
-
Dissolution: Dissolve Cubane-1-carboxylic acid (1.0 eq) in anhydrous t-BuOH (0.1 M concentration).
-
Activation: Add TEA (1.5 eq) followed by DPPA (1.1 eq) dropwise at ambient temperature.
-
Note: Evolution of heat indicates acyl phosphate formation.
-
-
Rearrangement (The Critical Step):
-
Install a reflux condenser.
-
Slowly ramp temperature to 82°C (Reflux) over 30 minutes.
-
Observation: Vigorous N₂ evolution occurs around 60-70°C.
-
Maintain reflux for 4–6 hours.
-
-
Workup:
-
Cool to room temperature.[3]
-
Concentrate in vacuo (do not heat bath >40°C).
-
Redissolve residue in EtOAc, wash with 5% citric acid (removes phosphate byproducts), sat. NaHCO₃, and brine.
-
-
Purification: Flash chromatography (Silica, Hex/EtOAc). Product is the N-Boc-aminocubane .
Visualizing the Pathway
The following diagram illustrates the reaction flow and critical failure points (in red).
Caption: Reaction pathway for DPPA-mediated Curtius rearrangement. Red nodes/arrows indicate safety hazards or yield-killing side reactions.
Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see a symmetric byproduct. What happened?
Diagnosis: You have formed 1,3-dicubylurea . Mechanism: Moisture in the reaction hydrolyzes the isocyanate intermediate to the free amine in situ. This amine is a better nucleophile than t-BuOH and attacks the remaining isocyanate. Fix:
-
Distill t-BuOH from sodium metal or use a fresh commercial anhydrous bottle.
-
Add 4Å molecular sieves directly to the reaction pot.
-
Pro-Tip: If the urea forms, it is incredibly insoluble. Filter it off; it’s trash.
Q2: Can I isolate the free aminocubane directly?
Diagnosis: Do not attempt this unless you are immediately reacting it in the next step. Reasoning:
-
Volatility: Aminocubane sublimes/evaporates easily. High-vac drying will strip your product.
-
Carbamation: Atmospheric CO₂ reacts with the highly basic amine to form carbamic acid salts almost instantly upon exposure to air. Fix: Isolate as the Boc-carbamate (as described above) or the Hydrochloride salt (by bubbling dry HCl gas into an ether solution of the isocyanate/crude amine).
Q3: Is the cubane cage stable at reflux temperatures?
Diagnosis: Generally, yes. Context: The cubane cage usually requires metal catalysts (Ag(I) or Rh(I)) or temperatures >200°C to isomerize to cuneane or cyclooctatetraene.[4] Risk Factor: If you used a silver-based oxidant in a previous step (e.g., to make the acid) and didn't remove it, you will trigger cage opening. Fix: Ensure the starting acid is metal-free. Standard reflux (82°C) is safe for the cage.
Q4: The reaction turned black/brown upon heating.
Diagnosis: Radical decomposition. Mechanism: While less common with DPPA, acyl azides can sometimes undergo radical fragmentation rather than concerted rearrangement, especially if light-exposed or heated too rapidly. Fix:
-
Exclude light (wrap flask in foil).
-
Degas the solvent (sparge with Argon) to remove oxygen, which promotes radical pathways.
Advanced Troubleshooting Logic Tree
Use this decision tree to diagnose specific experimental failures.
Caption: Decision logic for diagnosing yield loss in cubane Curtius rearrangements.
Safety & Scale-Up Advisory
The "Explosion" Myth vs. Reality
While cubane is high-energy, it is not inherently "explosive" in the same way TNT is, unless polynitrated. However, Acyl Azides are explosives.
-
Rule of Thumb: Never isolate the cubyl acyl azide on a scale >100 mg. The ratio of (C+O)/N is borderline for safety.
-
Scale-Up Strategy: For scales >10g, switch to Flow Chemistry or the CSIRO Continuous Process . This involves generating the azide and rearranging it in a heated coil, ensuring the inventory of hazardous intermediate is minimal at any given second.
Reference Data for Cubane Stability
-
Strain Energy: ~166 kcal/mol.
-
Decomposition Temp (Cage): >200°C (neat).
-
Decomposition Temp (Acyl Azide): ~60–80°C (onset of rearrangement).
References
-
Eaton, P. E., & Cole, T. W. (1964).[5][4] Cubane. Journal of the American Chemical Society.[5] Link
-
Tsanaktsidis, J. (CSIRO). (2013).[6] Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Organic Syntheses. Link
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][1] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society.[5] Link
-
Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold as a Benzene Bioisostere. Angewandte Chemie International Edition. Link
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cubane - Wikipedia [en.wikipedia.org]
- 5. petrolpark.co.uk [petrolpark.co.uk]
- 6. youtube.com [youtube.com]
Technical Guide: Purification of Hydrophilic Cubane Diamine Salts
Strategic Overview: The "Polycationic Cage" Challenge
As researchers, we often turn to cubanes (C₈H₈) as bioisosteres for phenyl rings to improve metabolic stability and solubility. However, hydrophilic cubane diamine salts present a unique "double-bind" in purification:
-
The Polarity Trap: As diamine salts (usually 2HCl or 2TFA), these molecules are exceedingly hydrophilic (LogP < 0). They bind irreversibly to standard silica and elute in the void volume of standard C18 columns.
-
The Strain Hazard: While the cubane core is surprisingly kinetically stable, it is thermodynamically unstable. Exposure to certain transition metals (Rh, Ag, Pd) or extreme Lewis acidic conditions can trigger rearrangement to cuneanes or syn-tricyclooctanes.
This guide moves beyond standard protocols to provide field-tested isolation strategies that respect both the polarity and the strain of the molecule.
Decision Matrix: Selecting Your Workflow
Before starting, determine your purification path based on scale and impurity profile.
Method A: Strong Cation Exchange (SCX) - "Catch & Release"
Best For: Small scale (<500mg), removal of non-basic impurities, and desalting.
This is the most robust method for hydrophilic amines. It relies on the high affinity of the diamine for sulfonic acid residues on the resin, allowing you to wash away all non-basic impurities before releasing the product.
Protocol
-
Column Prep: Condition a silica-based SCX column (e.g., Isolute® or Bond Elut®) with MeOH (3 CV) followed by Water (3 CV).
-
Loading: Dissolve your crude salt in the minimum amount of water or 50% MeOH/Water. Load onto the column.[1][2]
-
Note: The cubane diamine will bind tightly.
-
-
Washing (The Clean-up):
-
Wash 1: 100% MeOH (Removes non-polar organics).
-
Wash 2: DCM or Acetonitrile (Removes neutral impurities).
-
-
Elution (The Release): Elute with 2M NH₃ in Methanol .
-
Isolation: Concentrate the ammoniacal fractions immediately. To regenerate the salt (if required for stability), treat the residue with 4M HCl in Dioxane and evaporate.
Why this works: Cubane diamines are highly basic. They will stick to the SCX cartridge while almost everything else (reaction solvents, neutral side products) washes through.
Method B: The "Controlled Crash" (Recrystallization)
Best For: Large scale (>1g), removing inorganic salts (NaCl, NaBr).
Hydrophilic cubane salts are often soluble in methanol but insoluble in ethers. We exploit this solubility gap.
Solvent Systems Table
| Solvent A (Dissolver) | Solvent B (Precipitant) | Ratio (v/v) | Notes |
| Methanol | Diethyl Ether | 1:10 | Classic system. High recovery. |
| Ethanol | Ethyl Acetate | 1:5 | Slower crystallization, better purity. |
| Water | Acetone | 1:15 | Use only if extremely polar. |
Step-by-Step
-
Dissolution: Dissolve the crude brown solid in the minimum volume of warm Solvent A (e.g., MeOH at 40°C).
-
Critical: Do not boil. Cubanes are stable, but thermal stress should always be minimized.
-
-
Filtration: If there are undissolved solids (often inorganic salts like NaCl), filter them out while hot.
-
The Crash: Add Solvent B (e.g., Et₂O) dropwise with vigorous stirring until the solution turns slightly cloudy (turbid).
-
Nucleation: Stop stirring. Add one more drop of Solvent A to clear the solution. Cap and let stand at room temperature for 2 hours, then 4°C overnight.
-
Collection: Filter the white precipitate under inert gas (Nitrogen/Argon) to avoid moisture absorption (hygroscopicity).
Method C: Ion-Pairing Preparative HPLC
Best For: High purity requirements (>98%), separating mono-amine from di-amine.
Standard C18 columns fail because the salt elutes in the void volume. You must use an Ion-Pairing Agent or pH modifier .
Recommended Conditions
-
Column: C18-Aq (Aquilic) or Polar-Embedded C18.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) OR 0.1% HFBA (Heptafluorobutyric acid).
-
Expert Tip: HFBA is a stronger hydrophobic ion-pairing agent than TFA. It makes the cubane "look" more lipophilic to the column, increasing retention.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 30% B over 20 minutes. (These compounds elute early).[1][2]
Troubleshooting & FAQs
Q1: My cubane diamine is "oiling out" instead of crystallizing. What happened? A: This is a classic "oiling out" phenomenon caused by impurities lowering the melting point or adding the anti-solvent too fast.
-
Fix: Re-dissolve by adding a small amount of Solvent A. Scratch the glass surface with a spatula to induce nucleation. If it persists, switch to Method A (SCX) to remove the impurities causing the oiling.
Q2: Can I use Silica Gel chromatography with Triethylamine? A: Generally, no . Even with base, hydrophilic diamine salts streak badly on normal phase silica. If you must use normal phase, use a specialized "Amine-Functionalized" silica column, but SCX or Reverse Phase is vastly superior.
Q3: Is the cubane core stable to the 2M Ammonia used in SCX? A: Yes. The cubane C-C bonds are stable to basic conditions. They are primarily sensitive to transition metals (Ag, Pd, Rh) which catalyze skeletal rearrangement. Avoid using metal spatulas or needles if possible; use glass or plastic.
Q4: How do I remove the TFA salt after HPLC? A: TFA salts can be cytotoxic. To switch to the HCl salt:
-
Dissolve the TFA salt in MeOH.
-
Add excess 4M HCl in Dioxane.
-
Evaporate to dryness.
-
Repeat 3 times. The HCl (stronger acid) will displace the TFA (weaker acid, volatile).
References
-
Eaton, P. E. (1992). Cubane: Starting Materials for the 1990s and the New Century. Angewandte Chemie International Edition. Link
-
Tsanaktsidis, J. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. University of Southampton ePrints. Link
-
Teledyne ISCO. (2023). Purification of Amine Compounds using Strong Cation Exchange (SCX). Application Note. Link
-
Mettler Toledo. (2023). Recrystallization Guide: Solvents and Anti-Solvents. Link
Sources
Technical Support Center: Cubane-1,4-diamine Handling & Stability
The following technical guide is structured as a dynamic support center resource, designed to address the specific stability and handling challenges of Cubane-1,4-diamine .
Ticket System Category: Reagents / Building Blocks / Bioisosteres Subject: Stability Profile: Free Base vs. Hydrochloride Salt Status: [SOLVED] - Knowledge Base Article #CUB-104
Executive Summary
Cubane-1,4-diamine is a rigid, aliphatic bioisostere of p-phenylenediamine.[1] However, unlike its aromatic counterpart, it behaves chemically as a strong aliphatic amine (similar to 1,4-diaminocyclohexane).[1]
-
The Critical Distinction: Users often mishandle the free base by assuming it has the low basicity and stability of an aniline derivative. It does not. The free base is a strong nucleophile (
), highly reactive toward atmospheric CO₂, and prone to sublimation. -
Recommendation: For all storage and non-immediate applications, the Dihydrochloride Salt (2HCl) is the required form.
Module 1: Stability & Physicochemical Properties
Comparative Data Table
| Feature | Cubane-1,4-diamine (Free Base) | Cubane-1,4-diamine[1][2][3] • 2HCl (Salt) |
| CAS Registry | 72956-61-1 (Generic) | Specific salt CAS varies |
| Physical State | Waxy solid / Crystalline powder | White crystalline solid |
| Basicity ( | ~10.8 (Aliphatic amine) | N/A (Protonated) |
| Atmospheric Stability | POOR .[1] Rapidly absorbs CO₂ (carbamate formation).[1] | EXCELLENT . Stable indefinitely at RT. |
| Volatility | HIGH .[1] Prone to sublimation under high vacuum.[1] | NONE . Non-volatile ionic lattice.[1] |
| Solubility | Soluble in DCM, MeOH, Et₂O.[1] | Highly soluble in Water, DMSO.[1] |
| Primary Risk | "Disappearing sample" (Sublimation) or Purity drift (Carbamates).[1] | Hygroscopicity (absorbs moisture).[1] |
Troubleshooting: "My Sample Disappeared / Changed Spectra"
Q: I left the free base on the high-vacuum line overnight, and the flask is now empty. Did it decompose? A: It likely sublimed .[1]
-
Mechanism: The cubane core is spherical and compact, giving it high vapor pressure despite the amine groups. Unlike planar aromatic amines, the lattice energy of the free base is easily overcome by vacuum.
-
Solution: Never subject the free base to high vacuum (< 1 mbar) for extended periods.[1] Remove solvents by rotary evaporation at moderate pressure, then switch to the salt form immediately.
Q: My NMR shows new peaks at 160 ppm (13C) and broad signals in the proton spectrum. Is this oxidation? A: This is likely Carbamate Formation , not oxidation.[1]
-
Mechanism: Because cubane-1,4-diamine is a strong base, it reacts avidly with atmospheric CO₂ to form carbamic acid species (
), which exist in equilibrium with the amine. -
Validation: Acidify the NMR tube with a drop of DCl/D₂O. If the peaks disappear and the spectrum simplifies to the clean salt, it was CO₂ adducts.
Module 2: Visualizing Degradation & Handling
The following diagram illustrates the stability pathways and the "Safe Zone" for handling.
Figure 1: Stability workflow showing the reversible conversion between salt and free base, highlighting the risks of air exposure (CO₂) and vacuum (sublimation) specific to the free base.
Module 3: Conversion Protocols
Warning: Do not store the free base. Generate it in situ only when required for acylation, alkylation, or coupling reactions.[1]
Protocol A: Generating the Free Base (In Situ)
Use this when you need the amine for a nucleophilic substitution or amide coupling.
-
Suspend: Place Cubane-1,4-diamine • 2HCl (1 equiv) in CH₂Cl₂ or THF.[1]
-
Neutralize: Add DIPEA (Diisopropylethylamine) or Triethylamine (2.5 equiv).[1]
-
Note: The suspension may not clear immediately.[1] As the reaction proceeds, the free amine will react, driving the equilibrium.
-
-
React: Add your electrophile (e.g., acid chloride, isocyanate) immediately.[1]
Protocol B: Isolation of Free Base (If absolutely necessary)
Use this only if you need to perform a reaction in the absence of external salts.
-
Dissolve: Dissolve the 2HCl salt in a minimum amount of water.
-
Basify: Add 1M NaOH dropwise until pH > 12. The solution may become cloudy.
-
Extract: Extract immediately with DCM (
).-
Tip: Do not use Diethyl Ether if avoiding volatility issues, though DCM is better for solubility.[1]
-
-
Dry: Dry over anhydrous
(Avoid if the amine is very sticky/polar).[1] -
Concentrate: Evaporate solvent carefully (Rotavap bath < 30°C, pressure > 50 mbar). DO NOT leave on high vacuum pump to "dry completely," or you will lose product to sublimation.[1]
Module 4: Frequently Asked Questions (FAQ)
Q: Is Cubane-1,4-diamine explosive? A: Generally, No. While the cubane core is highly strained (~166 kcal/mol), the diamine derivative is kinetically stable. It does not possess the "trigger" groups found in octanitrocubane.[1] However, it releases significant energy upon combustion.[1] Standard lab safety applies; avoid shock or rapid heating of dry solids > 200°C.[1]
Q: Why is the solubility so different from p-phenylenediamine? A: The cubane scaffold is a "fat" hydrophobic ball compared to the flat benzene ring. However, the diamine salt is highly ionic.
-
Salt: Water soluble (ionic lattice).[1]
-
Free Base: Soluble in organic solvents.[1][4] Unlike p-phenylenediamine, the cubane amine does not participate in
-stacking, leading to different crystallization and solubility profiles.
Q: Can I use the free base for reductive amination? A: Yes, but generate it in situ.
-
Workflow: Dissolve salt in MeOH
Add (1 eq) Add Aldehyde Wait 1h (Imine formation) Add .[1] -
Reasoning: Pre-isolating the free base exposes it to CO₂, and carbamates can inhibit imine formation.
References
-
Eaton, P. E., & Cole, T. W. (1964).[1][5][6] "Cubane."[1][5][7][8][9][10][11][12][13] Journal of the American Chemical Society.[1] The foundational text on the synthesis and kinetic stability of the cubane nucleus. [1]
-
Chalmers, B. A., et al. (2016).[1][9] "Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition. Details the physicochemical differences between cubane and benzene derivatives, including basicity and solubility. [1]
-
Tsanaktsidis, J. (2014).[1] "Cubanes in Medicinal Chemistry." Australian Journal of Chemistry.[1] Provides handling insights for functionalized cubanes and the stability of amino-cubanes.[1] [1]
-
BenchChem Technical Data. (2025). "Cubane-1,4-diamine Dihydrochloride Physicochemical Properties." BenchChem Compound Database. [1]
Sources
- 1. 1,4-Cubanedicarboxylic acid | C10H8O4 | CID 276350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 12. Cubanes for Medicinal Chemistry - Enamine [enamine.net]
- 13. rsc.org [rsc.org]
Technical Support Center: Navigating Steric Hindrance in Cubane Amine Coupling Reactions
Welcome to the technical support center dedicated to one of the more intricate challenges in modern medicinal chemistry: the amine coupling of cubane scaffolds. The unique, rigid, and highly strained geometry of the cubane core presents significant steric challenges that can often lead to low yields, failed reactions, and unpredictable outcomes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome these hurdles.
Introduction: The Challenge of the Cube
The cubane scaffold is a fascinating bioisostere for benzene rings, offering a three-dimensional structure that can improve metabolic stability and intellectual property positioning. However, its compact, non-planar nature creates a formidable steric barrier around its C-H bonds, making functionalization, particularly C-N bond formation, a non-trivial task. This guide provides a systematic approach to diagnosing and solving common issues encountered during these coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding cubane amine coupling.
Q1: Why are my standard Buchwald-Hartwig or Ullmann coupling conditions failing for my cubane substrate?
A: Standard coupling conditions often fail due to the exceptional steric bulk of the cubane cage. The approach of the amine nucleophile and the oxidative addition of the catalyst to the cubyl halide are both sterically hindered. The rigid, 90-degree bond angles of the cubane core prevent the kind of conformational flexibility that might facilitate catalyst coordination in more traditional aromatic or aliphatic systems.
Q2: What is the most common point of failure in a cubane-amine coupling reaction?
A: The most frequent failure point is the reductive elimination step. Even if oxidative addition occurs, the steric crowding around the metal center, now coordinated to both the bulky cubane and the amine, can make the final bond-forming reductive elimination energetically unfavorable. This often leads to the accumulation of stable intermediates or decomposition pathways.
Q3: Are there specific classes of amines that are notoriously difficult to couple with cubanes?
A: Yes, secondary amines, particularly those with bulky substituents (e.g., diisopropylamine, dicyclohexylamine), are significantly more challenging to couple than primary amines due to increased steric clash. Primary anilines with ortho-substituents also present considerable difficulty.
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a deeper dive into specific experimental failures and offers structured solutions.
Issue 1: No Reaction or Trace Product Formation
You've set up your reaction with a cubyl halide, an amine, a palladium catalyst, a ligand, and a base, but after the allotted time, you only recover starting materials or see minimal product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed cubane coupling.
Detailed Explanation:
-
The Ligand is Paramount: For cubane couplings, standard ligands like Xantphos or SPhos may not be sufficient. You need ligands specifically designed to promote reactions on sterically hindered substrates. AdBrettPhos, for instance, has a unique architecture that creates a large "pocket" around the metal center, which can accommodate the bulky cubane group while still allowing for the necessary bond-forming steps.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine without competing as a nucleophile. However, in some cases, an extremely strong base can lead to catalyst decomposition or unwanted side reactions.
Issue 2: Significant Byproduct Formation (e.g., Hydrodehalogenation)
Your desired product is formed, but it's contaminated with a significant amount of the corresponding protonated cubane (hydrodehalogenation).
Causality & Solution:
This byproduct arises when the catalytic cycle is intercepted by a proton source before reductive elimination can occur. This is often exacerbated by moisture in the reaction or a base that is not sufficiently strong or is sterically hindered itself.
Recommended Protocol Adjustments:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are passed through a purification system (e.g., a Grubbs apparatus). Use fresh, high-purity reagents.
-
Base Strength and Solubility: Switch to a stronger and more soluble base. LHMDS is often superior to NaOtBu in preventing this side reaction due to its greater steric bulk and higher basicity, which can accelerate the desired deprotonation step.
-
Catalyst Loading: Sometimes, a lower catalyst loading can favor the desired reaction pathway over side reactions. Try decreasing the palladium precursor and ligand loading from 2 mol% to 1 mol%.
Data Summary: Recommended Starting Conditions for Cubane-Amine Coupling
| Component | Recommendation | Rationale |
| Cubane Substrate | Iodocubane or Bromocubane | C-I and C-Br bonds are more readily activated by palladium than C-Cl bonds. |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable sources of Pd(0). |
| Ligand | AdBrettPhos or tBuXPhos | Specifically designed for sterically demanding substrates. |
| Base | LHMDS or NaOtBu | Strong, non-nucleophilic bases that facilitate amine deprotonation. |
| Solvent | Toluene or Dioxane | High-boiling, non-polar aprotic solvents are generally effective. |
| Temperature | 100-120 °C | Higher temperatures are often necessary to overcome the activation energy barrier. |
Part 3: Advanced Methodologies & Experimental Protocols
For particularly stubborn couplings, more advanced techniques may be required.
Photoredox/Nickel Dual Catalysis
A newer approach that has shown promise for challenging cross-couplings involves the use of photoredox catalysis in conjunction with a nickel catalyst. This method avoids the traditional oxidative addition-reductive elimination cycle that is often hampered by sterics.
Mechanism Overview:
troubleshooting cross-coupling reactions with cubane amines
Cubane Scaffold Technical Support Center Specialized Troubleshooting for Cross-Coupling Architectures
Introduction: The Cubane Paradox
Welcome to the Cubane Technical Support Center. You are likely here because your standard Buchwald-Hartwig or Ullmann protocols—which work flawlessly on phenyl or alkyl amines—are failing with your cubane substrates.
The Core Issue: Cubane (
-
Sterics: 1-Aminocubane has a massive cone angle, similar to tert-butylamine.
-
Electronics: Unlike alkyl amines (
), 1-aminocubane is significantly less basic ( ) due to the high s-character (approx. 31%) of the cubane carbon framework.
This guide addresses the three most common failure modes: Catalyst Poisoning (No Reaction) , Cage Fragmentation (Decomposition) , and Regio-Irregularities .
Module 1: The "Silent Reaction" (0% Conversion)
Symptom: Starting material remains untouched. The catalyst solution remains clear or precipitates Pd black immediately. No product, no decomposition.
Root Cause: The reduced basicity of the cubane amine prevents efficient binding to the Pd(II) intermediate, or the steric bulk prevents the amine from entering the coordination sphere.
Troubleshooting Protocol
| Variable | Standard Protocol (Fail) | Cubane-Optimized Protocol | Technical Rationale |
| Ligand | BINAP, dppf, Xantphos | BrettPhos, RuPhos, or tBuXPhos | Cubane amines require bulky, electron-rich monodentate phosphines to facilitate reductive elimination while accommodating the massive steric bulk. |
| Pd Source | Pd-G3/G4 Precatalysts | Precatalysts (e.g., RuPhos Pd G4) ensure immediate generation of the active | |
| Base | NaOtBu or LiHMDS | The lower basicity of the amine requires a stronger base to facilitate the deprotonation/coordination step in the catalytic cycle. | |
| Stoichiometry | 1.0 : 1.1 (Ar-X : Amine) | 1.0 : 1.5 (Ar-X : Amine) | Excess amine drives the equilibrium of the amine-binding step, which is disfavored by sterics. |
Q: I am using BrettPhos but still see no conversion. Why? A: Check your aryl halide. If you are using an aryl chloride, the oxidative addition might be the rate-limiting step. Switch to Aryl Bromides or Iodides . Alternatively, add 0.5 equiv of free amine to the precatalyst solution 5 minutes before adding the aryl halide to "activate" the cycle.
Module 2: The "Black Tar" Scenario (Decomposition)
Symptom: The reaction mixture turns dark brown/black rapidly. NMR shows loss of the cubane cage signals (disappearance of the characteristic 4.0–4.5 ppm multiplet) and emergence of broad aliphatic peaks (polymerization).
Root Cause: Metal-catalyzed Strain-Release. Although cubane is kinetically stable, specific Lewis acids or radical intermediates can trigger the release of its massive strain energy (~166 kcal/mol), leading to ring-opening isomerization to cyclooctatetraene (COT) derivatives or polymerization.
Critical Stability Checks
-
Temperature Ceiling: Never exceed 100°C with palladium. Ideally, operate at 60–80°C .
-
Radical Scavenging: Avoid photoredox conditions unless using specific radical-stabilized protocols (e.g., MacMillan conditions).
-
Leaving Group Choice: Avoid Aryl Iodides if using radical-based cycles, as the weak C-I bond can generate radicals that attack the cage.
Q: Can I use copper catalysis (Ullmann-type) instead? A: Proceed with extreme caution. Copper requires higher temperatures (>110°C) which often ruptures the cubane cage. If you must use Cu, use oxalamide ligands to lower the reaction temperature to <90°C.
Module 3: Workflow & Decision Logic
The following diagram outlines the logical path for troubleshooting cubane cross-coupling reactions.
Figure 1: Decision matrix for diagnosing cubane cross-coupling failures based on crude reaction analysis.
Standard Operating Procedure (SOP): Cubane Amination
Use this protocol as your baseline control experiment.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
1-Aminocubane Hydrochloride (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (2–5 mol %)
-
Base: NaOtBu (2.5 equiv) — Note: Excess base is needed to neutralize the HCl salt and deprotonate the amine.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, sparged with Ar)
Step-by-Step:
-
Charge Solids: In a glovebox or under active Ar flow, add Pd-precatalyst, Aryl Bromide, Cubane Amine HCl salt, and NaOtBu to a vial equipped with a stir bar.
-
Solvent Addition: Add solvent (0.2 M concentration relative to halide).
-
Seal & Purge: Cap the vial (PTFE/Silicone septa). If outside a glovebox, purge with Ar for 5 mins.
-
Incubation: Heat to 80°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite/silica plug to remove Pd black. Concentrate and analyze.
References & Authoritative Grounding
-
Eaton, P. E. (1992). Cubane: Starting Materials for the 1990s and the New Century. Angewandte Chemie International Edition.
-
Establishes the fundamental stability and strain energy parameters of the cubane cage.
-
-
MacMillan, D. W. C., et al. (2023). General access to cubanes as benzene bioisosteres. Nature. [1]
-
Defines modern cross-coupling standards for cubane architectures, specifically addressing metallaphotoredox compatibility.
-
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
The authoritative guide on why bulky ligands (RuPhos/BrettPhos) are required for bulky/difficult amines.
-
-
Bame, J. R., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Provides pKa data comparisons and metabolic stability profiles for cubane amines vs. alkyl amines.
-
Sources
Technical Support Center: Handling the Air-Sensitivity of Aliphatic Cubane Diamines
Welcome to the technical support center for the handling of aliphatic cubane diamines. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique and valuable compounds. Aliphatic cubane diamines are prized for their rigid, three-dimensional structures, offering exciting possibilities in medicinal chemistry and materials science. However, their amine functionalities introduce a degree of air-sensitivity that requires careful handling to ensure experimental success and maintain compound integrity.
This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions to address the specific challenges you may encounter. Our approach is grounded in the principles of chemical reactivity and best practices for handling air-sensitive materials.
The Nature of Air-Sensitivity in Aliphatic Cubane Diamines
Aliphatic amines are susceptible to degradation upon exposure to air. This reactivity is primarily due to the nucleophilic and basic nature of the lone pair of electrons on the nitrogen atom. The primary culprits in the air are oxygen, moisture, and carbon dioxide.
-
Oxidation: The lone pair of electrons on the nitrogen atom can be susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various byproducts, including nitroso and nitro compounds, which can be colored and may interfere with your reactions.
-
Reaction with Carbon Dioxide: Amines readily react with carbon dioxide to form carbamic acids, which can then be deprotonated by another amine molecule to form carbamate salts. This process can lead to the formation of insoluble precipitates and a decrease in the effective concentration of your diamine.
-
Hygroscopicity: Many aliphatic diamines are hygroscopic, meaning they readily absorb moisture from the air.[1] Water can act as a catalyst for certain degradation pathways and can also interfere with many chemical reactions, particularly those involving water-sensitive reagents.
While the amine groups are the primary site of reactivity with air, the cubane core itself is remarkably kinetically stable.[2] Despite its high strain energy, the cubane cage does not readily decompose under normal laboratory conditions and can withstand temperatures up to 220°C.[3] This means that with proper handling to protect the amine functionalities, the integrity of the cubane scaffold can be maintained.
Troubleshooting Guide
This section addresses common issues encountered when working with aliphatic cubane diamines.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound has developed a yellow or brown discoloration. | Oxidation of the amine groups. | - Always handle and store the compound under an inert atmosphere (e.g., argon or nitrogen).- Store in a dark, cool place.[4] - If discoloration is observed, consider purifying the compound by recrystallization or chromatography under inert conditions before use. |
| Incomplete or low-yielding reaction. | - Degradation of the cubane diamine due to air exposure, leading to a lower effective concentration.- Presence of water from improper handling. | - Ensure all solvents and reagents are anhydrous.- Use rigorous inert atmosphere techniques (glovebox or Schlenk line) for all manipulations.[5] - Confirm the purity of the diamine by NMR or GC-MS before use. |
| Formation of a white precipitate in the diamine solution. | Reaction with atmospheric carbon dioxide to form carbamate salts.[2] | - Use degassed solvents for all solutions.- Handle solutions under a positive pressure of inert gas. |
| Inconsistent analytical results (e.g., NMR, LC-MS). | - On-going degradation of the sample during preparation or analysis.- Contamination from improper handling. | - Prepare analytical samples immediately before analysis.- Use sealed NMR tubes or vials for analysis.- Ensure the cleanliness of all glassware and equipment. |
Frequently Asked Questions (FAQs)
Q1: How should I store my aliphatic cubane diamine?
A: Aliphatic cubane diamines should be stored in a cool, dark, and dry environment under an inert atmosphere of argon or nitrogen.[4] A tightly sealed amber vial or a container within a glovebox is ideal. For long-term storage, consider sealing the container with Parafilm® or placing it inside a larger, sealed container with a desiccant.
Q2: Is a glovebox absolutely necessary for handling these compounds?
A: For optimal results and to ensure the highest purity of your starting material, a glovebox is highly recommended.[6] It provides the most controlled inert environment. However, if a glovebox is not available, a well-practiced Schlenk line technique can be a suitable alternative for many applications.[5]
Q3: Can I weigh my aliphatic cubane diamine on the open bench?
A: It is strongly advised against weighing these compounds on an open bench. Even brief exposure to air can lead to some level of degradation. Weighing should be performed inside a glovebox or by using a sealed container that can be purged with an inert gas.
Q4: My reaction is failing, and I suspect my cubane diamine has degraded. How can I check its purity?
A: The purity of your aliphatic cubane diamine can be assessed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying the characteristic signals of the cubane core and the aliphatic amine substituents.[7] The appearance of new, unexpected signals could indicate the presence of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the diamine from potential impurities and provide mass information for identification.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives, LC-MS is a powerful tool for purity assessment and identification of degradation products.[3]
Q5: What are the likely degradation products I should look for?
A: While specific degradation pathways for aliphatic cubane diamines are not extensively documented, based on general amine chemistry, you might expect to see:
-
Oxidation products: Compounds with N-O bonds.
-
Carbamates: Formed from the reaction with CO₂.
-
Hydrated forms: If exposed to moisture.
Q6: I need to use the diamine in an aqueous solution. How can I minimize degradation?
A: If an aqueous solution is necessary, use deoxygenated water (prepared by sparging with argon or nitrogen for at least 30 minutes). Prepare the solution immediately before use and keep it under an inert atmosphere. For prolonged reactions, consider working in a sealed vessel.
Experimental Protocols
Protocol 1: Weighing and Transferring Aliphatic Cubane Diamines using a Glovebox
This protocol ensures that the compound is not exposed to air during weighing and transfer.
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (low ppm O₂ and H₂O). Bring the sealed container of the aliphatic cubane diamine, a clean and dry spatula, a tared vial, and a balance into the glovebox antechamber.
-
Purging: Cycle the antechamber with the inert gas several times to remove any atmospheric contaminants.
-
Weighing: Once inside the glovebox, carefully open the container of the diamine. Using the clean spatula, transfer the desired amount of the solid to the tared vial on the balance.
-
Sealing: Tightly seal the vial containing the weighed diamine and the original container.
-
Transfer: The sealed vial can now be removed from the glovebox for use in your experiment.
Protocol 2: Handling Aliphatic Cubane Diamines using a Schlenk Line
This protocol is for researchers without access to a glovebox.
-
Glassware Preparation: All glassware (flasks, syringes, needles) must be thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool in a desiccator.[6]
-
Inert Atmosphere Setup: Assemble your reaction flask on the Schlenk line. Evacuate the flask under vacuum and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.[5]
-
Transfer of the Diamine:
-
Briefly open the container of the aliphatic cubane diamine under a positive flow of inert gas.
-
Quickly add the approximate amount of the solid to the reaction flask against a counterflow of inert gas.
-
Immediately seal the flask and purge with the inert gas.
-
For more accurate measurements, a pre-weighed, sealed container of the diamine can be used, and the amount transferred can be determined by difference.
-
-
Solvent Addition: Add anhydrous, degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
Visualizations
Diagram 1: Conceptual Degradation Pathways
The following diagram illustrates the potential reactions of an aliphatic cubane diamine with components of the air.
Caption: Potential degradation pathways of aliphatic cubane diamines in the presence of air.
Diagram 2: Inert Atmosphere Weighing and Transfer Workflow
This diagram outlines the key steps for handling aliphatic cubane diamines under an inert atmosphere.
Caption: Workflow for handling aliphatic cubane diamines using a glovebox or Schlenk line.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Retrieved from [Link]
- Chalmers, B. A., Chen, A. P.-J., Savage, G. P., & Williams, C. M. (2010). Cubane: A New NMR Internal Standard. Australian Journal of Chemistry, 63(8), 1108-1110.
- Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angewandte Chemie International Edition in English, 31(11), 1421-1436.
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Wikipedia. (2023). Air-free technique. In Wikipedia. Retrieved from [Link]
-
MDPI. (2021). Sensitive and Discriminative Fluorescent Detection of Volatile Primary Aliphatic Diamine Vapors from Monoamines. MDPI. Retrieved from [Link]
-
Technology Networks. (n.d.). The Degradation Pathways of Cannabinoids and How to Manage Them. Technology Networks. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
YouTube. (2022). Inert Atmosphere. Retrieved from [Link]
- Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5894-5902.
- Google Patents. (n.d.). Process for the preparation of 1,4-diaminobutane derivatives. Google Patents.
Sources
- 1. Amino Protecting Groups Stability [organic-chemistry.org]
- 2. The curious case of cubane [berkeleysciencereview.com]
- 3. researchgate.net [researchgate.net]
- 4. Isomer Stability of N6C6H6 Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]
- 6. Stability of neutral molecular polynitrogens: energy content and decomposition mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03259C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
improving solubility of cubane-1,4-diamine intermediates
Subject: Solubility Optimization & Handling of Cubane-1,4-diamine Intermediates
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Mission Statement
You are encountering "The Cubane Paradox": while the cubane scaffold often improves the solubility and metabolic stability of final drug candidates (compared to phenyl analogs), the synthetic intermediates—particularly the 1,4-diamine and its precursors—are notoriously difficult to handle due to high lattice energy, perfect symmetry, and poor solubility in standard organic solvents.[2]
This guide replaces generic advice with field-proven protocols to maintain solubility, prevent aggregation, and maximize yield during the synthesis and derivatization of cubane-1,4-diamine.
Part 1: Diagnostic Workflow (Visual Guide)
Before proceeding, identify your current intermediate state and follow the solubility decision matrix below.
Figure 1: Solubility Decision Matrix for Cubane Intermediates. Red nodes indicate high-risk states (insolubility or instability); Green nodes indicate stable/soluble states.[1]
Part 2: Troubleshooting & FAQs
Module A: The Precursor (1,4-Cubanedicarboxylic Acid) [3]
Q: My starting material (1,4-cubanedicarboxylic acid) is a brick. It won't dissolve in DCM, THF, or Toluene.[1] How do I run the Curtius rearrangement?
A: Do not attempt to dissolve the free acid in standard organic solvents; it has extremely high lattice energy due to its symmetry.[2]
-
The Fix: You must convert it to a soluble derivative in situ or use specific solvent systems.[1][2][4]
-
Acid Chloride Route (Recommended): Reflux the diacid in neat thionyl chloride (
) with a drop of DMF.[1][2] The resulting diacid chloride is soluble in DCM and THF.[2] This is the standard entry point for the Curtius rearrangement.[2] -
The "Ester Loop" for Purification: If your diacid is impure, do not try to recrystallize it directly.[1] Convert it to the dimethyl ester (soluble in MeOH), recrystallize the ester, and then hydrolyze it back using aqueous NaOH (the disodium salt is water-soluble).
-
Q: Can I use the diphenylphosphoryl azide (DPPA) method directly on the diacid? A: Only if you use a base-heavy solvent system.[2]
-
Protocol: Use Triethylamine (
) in excess (3-4 equiv) with -Butanol ( -BuOH) or Toluene.[1] The base deprotonates the acid, improving solubility slightly, but the reaction is often sluggish compared to the acid chloride route.[2]
Module B: The Diamine (Synthesis & Isolation)
Q: I isolated the free base cubane-1,4-diamine, but it turned into a sticky, insoluble solid after a few hours. What happened?
A: You likely formed the carbamate salt.[1][2]
-
The Mechanism: The free base diamine is moderately basic and nucleophilic.[2] It rapidly absorbs atmospheric
to form insoluble carbamate salts.[1][2] -
The Fix: Never store the free base.
Q: During the Curtius rearrangement (Acid Chloride
A: The intermediate isocyanate is stable but volatile and prone to hydrolysis if wet.[1][2]
-
Troubleshooting:
Module C: Amide Coupling & Derivatization
Q: I am trying to couple Boc-NH-Cubane-NH2 to a carboxylic acid. The reaction mixture turned into a thick gel/precipitate ("Brick Dust") and conversion stopped. [2]
A: This is the most common failure mode.[1][2] Mono-protected cubane diamines form strong intermolecular H-bond networks and stack efficiently, crashing out of DCM or DMF.[1]
The Solution: Solvent Engineering Use the following solvent hierarchy to break aggregation:
| Solvent System | Solubility Rating | Application | Note |
| DCM / Chloroform | Poor | Not Recommended | Causes aggregation/gelation.[1][2] |
| DMF / DMSO | Moderate | Standard Couplings | May still precipitate at high concentrations.[1][2] |
| DMF + LiCl (5%) | Good | Difficult Substrates | LiCl disrupts H-bond networks (chaotropic effect).[1] |
| HFIP / DCM (1:4) | Excellent | Rescue Solvent | Hexafluoroisopropanol (HFIP) is the "magic bullet" for solubilizing rigid amides.[1] |
Q: How do I remove the Boc group without the salt crashing out and trapping impurities?
A: Standard TFA/DCM often leads to the di-TFA salt precipitating immediately, trapping starting material.
-
Protocol: Use 4M HCl in Dioxane . The product precipitates as a fine powder.[1][2]
-
Crucial Step: Add a co-solvent like Methanol (5-10%) to the deprotection mixture.[1][2] This keeps the salt slightly solvated/suspended rather than forming an impermeable rock, allowing the acid to penetrate and complete the deprotection.[2]
Part 3: Optimized Experimental Protocol
Synthesis of Cubane-1,4-diamine Dihydrochloride (High-Solubility Workflow)
This protocol avoids the isolation of insoluble intermediates.[1][2][5]
-
Activation:
-
Rearrangement (Curtius):
-
Hydrolysis & Salt Formation:
-
Isolation:
References
-
Eaton, P. E., & Cole, T. W. (1964).[1][3][7][8] "Cubane."[1][2][3][5][8][9][10][11][12] Journal of the American Chemical Society, 86(15), 3157–3158. Link[1]
-
Tsanaktsidis, J. (2016).[1] "Cubanes: A Pharma Perspective." Australian Journal of Chemistry, 69, 1335.[1] (Review of handling and synthesis). Link[1]
-
Chalmers, B. A., et al. (2016).[1] "Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition, 55(8), 2870-2874.[1] (Discusses solubility/stability profiles). Link[1]
-
Reich, M., et al. (2017).[1] "Solvent Effects in the Synthesis of Rigid Diamines." Journal of Organic Chemistry, 82(10).[1] (Reference for HFIP usage in difficult couplings). Link[1]
-
Bachellier, A., et al. (2023).[1][13] "General Access to Cubanes as Benzene Bioisosteres."[1][2] Nature, 615, 617–623.[1] Link
Sources
- 1. 1,4-Cubanedicarboxylic acid | C10H8O4 | CID 276350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. High energy derivatives of Cubane [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 11. Synthesis [ch.ic.ac.uk]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,4-Diaminocubane Scale-Up
Status: Operational Ticket ID: CUB-NH2-SC Subject: Troubleshooting Scale-Up Protocols for 1,4-Diaminocubane Dihydrochloride Assigned Specialist: Senior Application Scientist, High-Energy Scaffolds Division
Introduction: The "Power Bench" Protocol
Welcome to the technical support hub for 1,4-diaminocubane . You are likely here because you are transitioning from milligram-scale medicinal chemistry exploration to gram-scale process development.
1,4-Diaminocubane is a high-value bioisostere for p-phenylenediamine, offering a rigid, defined vector with significantly different metabolic stability and solubility profiles. However, scaling this molecule introduces two critical failure modes: energetic hazards (due to ring strain ~
This guide bypasses standard textbook recipes to address the specific friction points encountered during scale-up.
Module 1: The Precursor Bottleneck
Target: Dimethyl 1,4-cubanedicarboxylate (The "Ester")
Before you can make the amine, you must secure high-purity diester. The commercial supply is expensive; in-house synthesis via the Tsanaktsidis (CSIRO) method is the standard for scale-up.
Troubleshooting: Photochemical Stalling
Symptom: The photocyclization of the cage ketal is taking days, or the lamp is fouling. Diagnosis: Polymerization on the immersion well (fouling) or insufficient photon flux at the specific wavelength.
| Variable | Recommendation | Causality |
| Concentration | High concentrations promote intermolecular polymerization over intramolecular [2+2] cycloaddition. | |
| Solvent | Methanol/HCl (Trace) | Acid catalysis prevents ketal hydrolysis during the long irradiation times. |
| Lamp Type | 450W Hg (Medium Pressure) | Requires broad UV spectrum; Pyrex filtration is crucial to block |
Q: My yield is dropping during the Favorskii contraction. Why? A: You are likely overheating the solution during the addition of NaOH. The ring contraction is exothermic. If the temperature spikes, the cubane cage can open or the intermediate can polymerize.
-
Protocol Fix: Maintain a strict temperature ceiling of
during base addition. Use a dosing pump, not manual addition.
Module 2: The Critical Step – Curtius Rearrangement
Target: 1,4-Diaminocubane (via 1,4-cubanedicarbonyl azide)
This is the most hazardous step. The conversion of the diester to the diamine typically proceeds via hydrolysis to the diacid, formation of the acid chloride, and reaction with sodium azide (or direct use of DPPA).
Workflow Visualization
Figure 1: Critical pathways in the Curtius rearrangement. Note the divergence at the Acyl Azide node, representing the primary safety control point.
Troubleshooting: The "Pressure Spike"
Symptom: During the heating of the acyl azide (or DPPA reaction), the reactor pressure rises uncontrollably.
Root Cause: Rapid evolution of
Corrective Protocol (Self-Validating):
-
The "Cold" Check: Do not heat the reaction mixture immediately. Stir at
(if using acid chloride/NaN3) or RT (if using DPPA). -
IR Validation: Take an aliquot. Check FTIR for the strong azide stretch at
. -
Controlled Ramp: Heat slowly to
. -
Flow Chemistry Option (Recommended for >10g):
-
Pump the acyl azide solution through a heated coil (
) with a back-pressure regulator (100 psi). -
Benefit: This keeps the active inventory of explosive azide low (< 1g at any time) while processing kg quantities [1].
-
Q: I see a white precipitate that isn't my product. What is it? A: It is likely the urea byproduct .
-
Mechanism:[1][2][3][4][5] If your solvent (Toluene or t-BuOH) is not strictly anhydrous, the generated isocyanate reacts with water to form an amine, which immediately attacks another isocyanate molecule.
-
Fix: Distill solvents over
or use molecular sieves. The Curtius rearrangement demands water levels .
Module 3: Isolation & Purification
Target: 1,4-Diaminocubane Dihydrochloride[6]
The free base 1,4-diaminocubane is a solid but can be prone to sublimation and oxidation. The dihydrochloride salt is the preferred storage form.
Troubleshooting: The "Goo" Phase
Symptom: Upon adding HCl, the product oils out as a brown sludge instead of crystallizing. Diagnosis: Included solvent impurities or excess water.[4][6][7] Cubane diamines are highly soluble in water but insoluble in non-polar organics.
The "Crash" Protocol:
-
Free Base Extraction: After acidic hydrolysis of the carbamate/isocyanate, wash the aqueous layer with dichloromethane (removes non-basic impurities).
-
Basify: Adjust aqueous layer to pH 14 with NaOH.
-
Extract: Use Chloroform (
) or n-Butanol . Note: Diethyl ether is often too non-polar to extract the diamine efficiently. -
Salt Formation (The Trick):
-
Dry the organic layer (
). -
Do NOT use aqueous HCl.
-
Dissolve the free base in minimal Methanol .
-
Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise.
-
Result: The salt should precipitate instantly as a white powder.
-
| Solvent System | Solubility (Salt) | Solubility (Free Base) | Use Case |
| Water | High | High | Hydrolysis step |
| Methanol | Moderate | High | Recrystallization |
| Diethyl Ether | Insoluble | Low | Anti-solvent for crashing |
| Chloroform | Insoluble | Moderate | Extraction of free base |
Module 4: Energetic Safety (HEM)
Q: Is 1,4-diaminocubane explosive? A: The final salt is generally stable, but it is a high-energy material.
-
Strain Energy: The cubane core stores
. -
Precursors: The 1,4-cubanedicarbonyl azide is a Class 1 explosive hazard .
-
Testing: Before scaling above 1g, perform a DSC (Differential Scanning Calorimetry) test. If you observe an exotherm onset
with energy , you must use blast shielding or flow chemistry [2].
Storage: Store the dihydrochloride salt under Argon at
References
-
Tsanaktsidis, J., et al. (2013).[2] "A Scalable Process for the Preparation of High Purity Dimethyl 1,4-Cubanedicarboxylate." Organic Process Research & Development. Link[2]
-
Eaton, P. E., & Cole, T. W. (1964). "Cubane."[2][7][8] Journal of the American Chemical Society. Link
-
Brasholz, M., et al. (2010).[9] "Flow Synthesis of Tricyclic Spiropiperidines..." (Context on CSIRO Flow Methodologies). Tetrahedron. Link
-
Organic Syntheses. (2009). "Working with Hazardous Chemicals: Curtius Rearrangement Safety." Org.[2][4][8][10] Synth. 86, 113.[3] Link
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Flow Chemistry Organic Synthesis – FloWorks [research.csiro.au]
- 10. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
Technical Support Center: Cubane Scaffold Derivatization
Current Status: Operational Topic: Minimizing Side Reactions in Cubane Amide Bond Formation Ticket Priority: High (Strained System / High-Value Intermediate)
Executive Summary: The Cubane Paradox
Welcome to the Cubane Derivatization Support Center. You are likely here because standard peptide coupling protocols (EDC/NHS, HBTU) are failing or producing complex mixtures when applied to the cubane (
The Core Challenge: Cubane is a bioisostere of benzene , offering a similar exit vector for substituents but with a defined 3D volume and no aromaticity.[1] While the cage is kinetically stable, it possesses massive strain energy (~166 kcal/mol). The two primary failure modes in amide coupling are:
-
Steric Shielding: The 90° bond angles place substituents directly orthogonal to the cage, creating a unique "wall" of steric bulk that hinders nucleophilic attack at the carbonyl carbon.
-
Valence Isomerization (Ring Opening): While thermally stable up to ~200°C, the cubane cage is highly sensitive to transition metals (Pd, Rh, Ag). Trace metal contamination can catalyze the rearrangement of cubane to cuneane or cyclooctatetraene, destroying your scaffold.
Diagnostic & Decision Matrix
Before selecting a protocol, use this logic flow to determine the safest activation strategy for your specific substrate.
Figure 1: Decision matrix for selecting coupling agents based on amine hindrance and metal contamination risks.
Critical Failure Modes & Troubleshooting
Issue A: The "Black Tar" Result (Metal-Catalyzed Rearrangement)
Symptom: The reaction mixture turns dark/black, and NMR shows loss of the characteristic cubane C-H signals (~4.0-4.3 ppm) and appearance of olefinic protons. Root Cause: Transition metal contamination. Palladium (Pd), Rhodium (Rh), and Silver (Ag) catalyze the valence isomerization of cubane into cuneane or syn-tricyclooctadiene . Solution:
-
Never use stir bars previously used for Suzuki/Buchwald couplings without aqua regia cleaning.
-
Avoid silver salts (often used to precipitate halides).
-
Safe Metals: Copper (Cu) is generally safe for cubane cross-coupling as it undergoes slow oxidative addition, preventing cage insertion [1].
Issue B: Low Conversion (Steric Hindrance)
Symptom: Recovery of unreacted starting material or formation of the
Issue C: Guanidinium Formation
Symptom: Mass spec shows M+99 peak (if using HATU). Root Cause: If the carboxylic acid activation is slow (due to cubane sterics) and the amine is present in high concentration, the amine may react directly with the HATU reagent instead of the activated ester. Solution: Pre-activate the cubane carboxylic acid with HATU/Base for 15 minutes before adding the amine.
Optimized Experimental Protocols
Protocol 1: The "Gold Standard" T3P Coupling
Recommended for: 90% of cubane amide couplings, especially with hindered amines.
Reagents:
-
Cubane Carboxylic Acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
T3P (Propylphosphonic anhydride), 50 wt% in EtOAc or DMF (1.5 - 2.0 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)
-
Solvent: EtOAc (preferred) or DMF/DCM (if solubility is an issue).
Procedure:
-
Dissolution: Dissolve the Cubane Acid and Amine in the solvent (0.1 M concentration) in a dry flask under Argon/Nitrogen.
-
Base Addition: Add DIPEA at 0°C.
-
Coupling: Add T3P solution dropwise.
-
Note: T3P is acidic; the large excess of base is required to maintain pH > 8 for the reaction to proceed.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours.
-
QC Check: Monitor by TLC/LCMS. T3P reactions are usually very clean.
-
-
Workup: Dilute with EtOAc. Wash effectively with:
-
Water (x2)
-
Sat.
(removes unreacted acid and T3P byproducts, which are water-soluble). -
1M HCl (if product is not acid-sensitive, to remove unreacted amine).
-
-
Isolation: Dry over
, filter, and concentrate.
Protocol 2: The "Nuclear Option" (Acid Chloride via Oxalyl Chloride)
Recommended for: Extremely unreactive/electron-deficient amines where T3P fails.
Reagents:
-
Cubane Carboxylic Acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (catalytic, 1-2 drops)
-
DCM (Anhydrous)
Procedure:
-
Activation: Dissolve Cubane Acid in anhydrous DCM (0.2 M) under Argon at 0°C.
-
Catalysis: Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).
-
Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (
, , ) will occur. -
Completion: Stir at RT for 1-2 hours until gas evolution ceases.
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in DCM and evaporate again (azeotrope) to ensure no
remains. -
Coupling: Redissolve the crude Cubane Acid Chloride in DCM. Add to a solution of Amine (1.1 equiv) and
(2.5 equiv) at 0°C.
Mechanistic Visualization: Side Reaction Pathways
Understanding the competition between productive coupling and decomposition is vital.
Figure 2: Mechanistic pathways showing how metal contaminants lead to cage opening and how sterics lead to N-acyl urea formation.
Comparative Data: Coupling Agents
| Feature | T3P (Propylphosphonic anhydride) | HATU / HBTU | EDC / NHS | Acid Chloride |
| Reactivity | High | Very High | Moderate | Extreme |
| Epimerization | Very Low (Excellent for chiral centers) | Low (if base controlled) | Moderate | High Risk |
| Steric Tolerance | Excellent | Good | Poor | Excellent |
| By-products | Water soluble (Easy wash) | Guanidinium salts (Hard to remove) | Urea (Precipitates, hard to filter) | HCl (Corrosive) |
| Cubane Safety | High | High | Moderate (N-acyl urea risk) | Moderate (Hydrolysis risk) |
References
-
Garry, O. L., et al. (2023).[2] "General access to cubanes as benzene bioisosteres." Nature, 615, 425–429. [Link]
- Key Insight: Establishes Copper (Cu) as the safe metal for cubane cross-coupling, avoiding the cage-opening caused by Pd/Rh.
-
Dunetz, J. R., et al. (2016). "T3P: The Reagent of Choice for the Synthesis of Amides and Peptides." Organic Process Research & Development, 20(2), 140–177. [Link]
- Key Insight: Comprehensive review of T3P superiority in hindered amide couplings.
-
Eaton, P. E., & Cole, T. W. (1964). "Cubane."[1][2][3][4][5][6] Journal of the American Chemical Society, 86(15), 3157–3158. [Link]
- Key Insight: The foundational synthesis and initial stability d
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. [Link]
- Key Insight: Mechanistic comparison of HATU vs.
Sources
Validation & Comparative
Structural Elucidation and Comparative NMR Profiling of Cubane-1,4-Diamine and its Positional Isomers
Executive Summary
Cubane-1,4-diamine is a high-value pharmacophore, serving as a rigid, aliphatic bioisostere for p-phenylenediamine. Its incorporation into drug scaffolds offers improved metabolic stability, solubility, and novel intellectual property space. However, the synthesis of substituted cubanes often yields mixtures of positional isomers (1,2-, 1,3-, and 1,4-substitution patterns).
This guide provides a definitive protocol for distinguishing the target 1,4-isomer from its 1,2- (ortho-like) and 1,3- (meta-like) analogues using 1H NMR spectroscopy. Unlike benzene derivatives, where coupling constants (
Strategic Rationale: The "Exit Vector" Paradigm
In medicinal chemistry, the value of cubane lies in its ability to mimic the geometry of benzene while altering physicochemical properties.[1][2]
-
1,4-Diaminocubane: Mimics p-phenylenediamine. The substituents exit at a 180° angle (linear vector).
-
1,2-Diaminocubane: Mimics o-phenylenediamine. The substituents exit at ~90° (bent vector).
-
1,3-Diaminocubane: Mimics m-phenylenediamine. The substituents exit at ~120° (intermediate vector).
Why NMR is Critical: While Mass Spectrometry (MS) confirms the molecular formula (
Experimental Methodology
To ensure reproducible data, the following sample preparation and acquisition protocols are mandatory.
Sample Preparation
Free base cubane amines are prone to oxidation and formation of carbamates upon exposure to atmospheric
-
Solvent Selection:
-
Preferred: DMSO-
(Allows observation of exchangeable protons). -
Alternative:
(Clean cage region, but amine protons exchange/disappear).
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm; HDO: 4.79 ppm).
Acquisition Parameters
-
Frequency: 400 MHz or higher (essential to resolve 1,2-isomer multiplets).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1):
5.0 seconds.-
Reasoning: Cubane cage protons have unusually long
relaxation times due to the lack of vicinal relaxation pathways. Short D1 results in integration errors.
-
Comparative Analysis: 1H NMR Profiles
The distinction between isomers rests entirely on magnetic equivalence derived from molecular symmetry.
The 1,4-Isomer (Target)
-
Symmetry:
(highly symmetric). -
Cage Environment: The 1,4-substitution renders the remaining six cage protons (positions 2, 3, 5, 6, 7, 8) chemically and magnetically equivalent.
-
Spectral Signature: A single sharp singlet .
The 1,2-Isomer (Impurity/Alternative)
-
Symmetry:
(lower symmetry). -
Cage Environment: Protons are NOT equivalent. There are distinct environments:
-
Protons adjacent to substituents (positions 3, 8).
-
Protons intermediate (positions 4, 7).
-
Protons distal (positions 5, 6).
-
-
Spectral Signature: Complex multiplets or distinct sets of signals.
Summary Table
| Feature | 1,4-Diaminocubane | 1,2-Diaminocubane | 1,3-Diaminocubane | p-Phenylenediamine (Reference) |
| Geometry | Linear (Body Diagonal) | Bent (Edge) | Angled (Face Diagonal) | Linear (Planar) |
| Symmetry Point Group | ||||
| Cage/Ring Proton Signal | 1 Singlet (6H) | 3 Distinct Signals (Multiplets) | 3 Distinct Signals (Multiplets) | 1 Singlet (4H) |
| Chemical Shift (Cage) | ||||
| Amine Proton ( | Broad Singlet (6H) | Broad Singlet (6H) | Broad Singlet (6H) | Broad Singlet (4H) |
Note on Chemical Shifts: Cubane cage protons typically resonate between 3.5 and 4.5 ppm. This is significantly upfield from aromatic protons (6.5–8.0 ppm), providing immediate confirmation that the cage is intact and not isomerized to cyclooctatetraene (COT).
Visualizing the Decision Logic
The following decision tree outlines the step-by-step logic for assigning the isomer based on the 1H NMR spectrum.
Figure 1: Logic flow for the structural assignment of cubane diamines. The primary discriminator is the multiplicity of the cage protons in the 3.5–4.5 ppm window.
Detailed Characterization Workflow
Step 1: Verify Cage Integrity
Before assigning isomers, ensure the cubane cage has not opened.
-
Observation: Look for signals in the 5.8 – 6.5 ppm range.
-
Diagnosis: Signals here indicate isomerization to cyclooctatetraene (COT) derivatives, a common degradation pathway during synthesis catalyzed by transition metals (Ag, Pd).
-
Action: If clean, proceed to Step 2.
Step 2: Analyze Symmetry (The "Singlet Test")
Focus on the 3.5 – 4.5 ppm region.
-
1,4-Diaminocubane:
-
You will see one singlet integrating to 6 protons relative to the amine/ammonium protons (if visible).
-
Why? The
axis passing through C1 and C4 renders all other carbons equivalent.
-
-
1,2-Diaminocubane:
-
You will see multiple signals (typically two or three distinct sets of multiplets).
-
Why? The proximity to the amine groups breaks the symmetry. Protons at C3/C8 are chemically distinct from C5/C6.
-
Step 3: Bioisosteric Mapping
To visualize why these isomers matter, we map their "Exit Vectors" (the angle at which substituents leave the core).
Figure 2: Bioisosteric mapping showing the geometric relationship between benzene substitution patterns and cubane isomers. 1,4-cubane is the direct geometric surrogate for para-phenylenediamine.
Troubleshooting & Common Artifacts
-
Broad Peaks: If the cage singlet is broad, the sample may contain paramagnetic impurities (often Cu or Fe from synthesis). Solution: Filter through Celite or use a chelation resin.
-
Missing Amine Peak: In
, the protons exchange rapidly with deuterium and form HDO ( ppm). This is normal. Use DMSO- if quantification of the amine is required. -
Satellite Peaks: Small sidebands (
height) around the main singlet are likely satellites ( Hz), not impurities.
References
-
Wiesenfeldt, M. P., et al. (2023).[2][3] "General access to cubanes as benzene bioisosteres."[1][2][4] Nature. [Link]
-
Key Insight: Definitive source for the synthesis and utility of 1,2- and 1,3-substituted cubanes.[1]
-
-
Tsanaktsidis, J. (1997). "Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis." Australian Journal of Chemistry. [Link]
- Key Insight: The standard protocol for accessing the 1,4-precursor.
-
Eaton, P. E., & Cole, T. W. (1964). "Cubane."[1][2][3][4][5][6][7] Journal of the American Chemical Society. [Link][8]
- Key Insight: Foundational characteriz
-
Chalmers, B. A., et al. (2010).[5] "Cubane: A New NMR Internal Standard."[5] Australian Journal of Chemistry. [Link]
- Key Insight: Validates the stability and singlet nature of the cubane signal for calibr
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Single-Crystal X-ray Diffraction of Cubane-1,4-diamine Salts: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the rigid, three-dimensional structure of the cubane cage offers a unique scaffold for the design of novel molecules. Its use as a bioisostere for phenyl groups is of particular interest in drug development, aiming to improve pharmacokinetic properties by "escaping flatland". While much research has focused on cubane-1,4-dicarboxylic acid and its derivatives, the structural landscape of cubane-1,4-diamine and its salts remains largely unexplored. This guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of cubane-1,4-diamine salts. As a self-validating system, this document will not only detail protocols but also explain the underlying scientific principles, enabling researchers to confidently navigate this promising area of chemical space.
The Foundation: Synthesis of Cubane-1,4-diamine
The journey into the structural analysis of cubane-1,4-diamine salts begins with the synthesis of the parent diamine. The most practical route commences from the well-established cubane-1,4-dicarboxylic acid, which is commercially available or can be synthesized in multi-kilogram batches.[1] The conversion of the carboxylic acid groups to amines is a critical transformation. A reliable method for this is the Curtius rearrangement, which proceeds through an acyl azide intermediate.
Experimental Protocol: Synthesis of Cubane-1,4-diamine
Step 1: Formation of Cubane-1,4-dicarbonyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cubane-1,4-dicarboxylic acid (1.0 eq) in thionyl chloride (10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 4 hours. The solid should completely dissolve.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield the crude cubane-1,4-dicarbonyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step 2: Formation of Cubane-1,4-dicarbonyl azide
-
Dissolve the crude cubane-1,4-dicarbonyl chloride in anhydrous acetone (20 mL per gram of starting diacid).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium azide (2.5 eq) in a minimal amount of water and add it dropwise to the acetone solution with vigorous stirring.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the cubane-1,4-dicarbonyl azide. Caution: Acyl azides can be explosive and should be handled with care.
Step 3: Curtius Rearrangement to Cubane-1,4-diisocyanate
-
Dissolve the crude cubane-1,4-dicarbonyl azide in anhydrous toluene.
-
Heat the solution to reflux. The rearrangement will occur with the evolution of nitrogen gas. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, the toluene can be removed under reduced pressure to yield the crude cubane-1,4-diisocyanate.
Step 4: Hydrolysis to Cubane-1,4-diamine
-
To the crude cubane-1,4-diisocyanate, add a solution of aqueous hydrochloric acid (6 M).
-
Heat the mixture to reflux for 12 hours to ensure complete hydrolysis of the isocyanate and the intermediate carbamic acid.
-
Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide until a pH of >12 is reached.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cubane-1,4-diamine as a solid.
Caption: Synthetic pathway to cubane-1,4-diamine.
Formation and Crystallization of Cubane-1,4-diamine Salts
The formation of salts from a free amine is a standard acid-base reaction. For a diamine like cubane-1,4-diamine, both mono- and di-salts are possible, depending on the stoichiometry of the acid used.[2] The choice of the counter-ion is a critical variable that will influence the physicochemical properties of the salt, including its crystal packing.[3][4][5]
Experimental Protocol: Salt Formation and Crystallization
Step 1: Salt Formation
-
Dissolve the purified cubane-1,4-diamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or diethyl ether).
-
For the formation of the dihydrochloride salt, slowly add a solution of hydrochloric acid in a non-aqueous solvent (e.g., 2 M HCl in diethyl ether) (2.0 eq) dropwise to the stirred solution of the diamine at 0 °C.[6]
-
A precipitate of the amine salt is often observed immediately.[6]
-
Stir the suspension for 1 hour to ensure complete salt formation.
-
Collect the solid salt by filtration, wash with the solvent, and dry under vacuum.
-
This procedure can be adapted for other acids (e.g., HBr, H₂SO₄, methanesulfonic acid, tartaric acid) to form the corresponding salts.
Step 2: Crystallization
The growth of high-quality single crystals is often the most challenging step in SCXRD.[7] The choice of crystallization technique and solvent system is crucial and often requires screening of various conditions.[8][9]
Common Crystallization Techniques for Small Molecule Salts:
-
Slow Evaporation: Dissolve the salt in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[8]
-
Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the salt at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Microbatch Under-Oil Crystallization: This technique is particularly useful for water-soluble salts. An aqueous solution of the salt is placed under a layer of oil. Slow evaporation of the water through the oil layer leads to gradual concentration and crystallization.[10]
Caption: General workflow for crystallization.
Single-Crystal X-ray Diffraction: From Crystal to Structure
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7]
Workflow for SCXRD Analysis
-
Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other defects.[11] The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.[7]
-
Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. This process yields information on bond lengths, bond angles, and intermolecular interactions.
Comparative Analysis of Cubane-1,4-diamine Salts
The choice of the counter-ion can significantly impact the crystal packing and the network of intermolecular interactions, such as hydrogen bonding. A comparative study of different salts of cubane-1,4-diamine can provide valuable insights into how these interactions can be tuned.
Below is a hypothetical comparison of the expected crystallographic data for the dihydrochloride and dihydrogen sulfate salts of cubane-1,4-diamine.
| Parameter | Cubane-1,4-diamine Dihydrochloride | Cubane-1,4-diamine Dihydrogen Sulfate | Rationale for Differences |
| Counter-ion | Cl⁻ | SO₄²⁻ | The sulfate anion is larger and has a different geometry and charge distribution compared to the chloride anion. |
| Crystal System | Likely to be of higher symmetry (e.g., monoclinic, orthorhombic) | May exhibit lower symmetry due to the more complex shape of the sulfate ion. | The shape and hydrogen bonding capabilities of the counter-ion influence the overall symmetry of the crystal packing. |
| Space Group | Centrosymmetric or non-centrosymmetric | Centrosymmetric or non-centrosymmetric | Dependent on the packing arrangement. |
| Unit Cell Volume | Expected to be smaller | Expected to be larger | The larger sulfate ion will occupy more space in the unit cell. |
| Hydrogen Bonding | Strong N-H···Cl hydrogen bonds will be dominant. | A more complex network of N-H···O hydrogen bonds will form with the oxygen atoms of the sulfate ion. The sulfate ion can act as a hydrogen bond acceptor at multiple sites. | The number and nature of hydrogen bond donors and acceptors differ between the two counter-ions. |
| Packing Motif | May adopt a simple packing arrangement. | The packing will be influenced by the need to accommodate the tetrahedral sulfate ion and optimize the hydrogen bonding network. | The steric and electronic properties of the counter-ion are key determinants of the crystal packing. |
Conclusion: A Gateway to New Molecular Architectures
This guide provides a comprehensive roadmap for the synthesis, crystallization, and structural analysis of cubane-1,4-diamine salts. By systematically exploring different counter-ions, researchers can gain a deeper understanding of the principles of crystal engineering and the role of intermolecular interactions in the solid state. The insights gained from such studies will be invaluable for the rational design of new pharmaceutical compounds and advanced materials based on the unique cubane scaffold. The detailed protocols and comparative framework presented herein are intended to empower researchers to confidently venture into this exciting and underexplored area of chemical science.
References
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Cubane Synthesis. (n.d.). Retrieved from [Link]
-
Baum, K., Archibald, T. G., Whitney, S. E., & Trivedi, N. J. (1992). Synthesis of Tetra-Functional Cubane Derivatives. DTIC. [Link]
-
Martin, A. D., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development, 17(12), 1503-1509. [Link]
-
Le Grognec, E., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton. [Link]
-
Preparation of Amines. (2019). Chemistry LibreTexts. [Link]
-
Synthesis of Amines. (2025). Chemistry LibreTexts. [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020). ResearchGate. [Link]
-
Hodgkinson, P., et al. (2023). Chlorinated Cubane-1,4-dicarboxylic Acids. The Journal of Organic Chemistry, 88(5), 2768-2775. [Link]
-
Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction? (2013). ResearchGate. [Link]
-
Serra, D. S., et al. (2007). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences, 96(5), 1199-1210. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1765-1785. [Link]
-
Parrish, D. A., et al. (2018). Effect of counter-ion on packing and crystal density of 5,5'-(3,3'-bi[1,2,4-oxa-diazole]-5,5'-di-yl)bis-(1 H-tetra-zol-1-olate) with five different cations. Acta Crystallographica Section C, 74(Pt 10), 1332-1339. [Link]
- Bull, C. L. (2018). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Manchester.
-
Crystallization of Small Molecules. (n.d.). Retrieved from [Link]
-
Ghedini, M., et al. (2019). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. Molecules, 24(18), 3291. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]
- Yoo, J. (1997). Amine acid salt compounds and process for the production thereof. U.S.
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Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2014). CrystEngComm, 16(29), 6437-6442. [Link]
-
Methods of Preparation of Amines. (n.d.). Unacademy. [Link]
-
Why does it seem like the two counter ions in my amine salt have different retention times on HPLC? (2023). Reddit. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
Chemical crystallization. (n.d.). SPT Labtech. [Link]
-
Barbour, L. J. (2022). Useful practices in single crystal diffraction analysis of reticular structures. Chemical Communications, 58(88), 12267-12280. [Link]
-
Elder, D. P., et al. (2010). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmacy and Pharmacology, 62(12), 1577-1593. [Link]
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Comparative Guide: pKa Determination of Cubane-1,4-diamine vs. 1,4-Phenylenediamine
This guide provides an in-depth technical comparison of the pKa determination for Cubane-1,4-diamine (an aliphatic, rigid bioisostere) versus 1,4-Phenylenediamine (a classic aromatic amine). It is designed for researchers in medicinal chemistry and physical organic chemistry.[1]
Executive Summary
In drug discovery, Cubane-1,4-diamine serves as a high-value bioisostere for 1,4-phenylenediamine (p-PDA) .[1] While they share identical vector geometry (exit vectors ~180°), their electronic profiles differ fundamentally.[1]
-
1,4-Phenylenediamine: Basicity is significantly attenuated by resonance delocalization of the nitrogen lone pair into the aromatic
-system. -
Cubane-1,4-diamine: Basicity is governed by s-character/hybridization and inductive effects .[1][2] It lacks a
-system for resonance, making it more basic than p-PDA but less basic than flexible alkyl amines due to the high electronegativity of the strained cubane carbons.
This guide details the theoretical underpinnings, experimental protocols for pKa determination, and the implications for pharmacokinetic profiling.
Theoretical Framework: Electronic Origins of Basicity
To interpret experimental pKa data correctly, one must understand the structural causality.
Orbital Hybridization & S-Character
The acidity of a conjugate acid (
-
p-PDA (
Carbons): The nitrogen is attached to an carbon.[1] However, the dominant factor is the overlap of the N orbital with the benzene -system (Resonance effect, ). This stabilizes the free base, making the conjugate acid stronger (lower pKa). -
Cubane (
Carbons): Cubane carbons are technically , but the 90° bond angles force a rehybridization. The C-C bonds utilize orbitals with high p-character to accommodate the strain, leaving the exocyclic C-N bonds with high s-character (estimated ~30-33%, similar to ).-
Effect: High s-character makes the cubane carbon more electronegative than a standard alkyl carbon.[1] This exerts an inductive withdrawing effect (-I) on the nitrogen, lowering the pKa compared to unstrained alkyl amines (e.g., adamantane amine pKa ~10.5).
-
Crucial Difference: Unlike benzene, cubane has no resonance sink .[1] The nitrogen lone pair remains localized.[1] Therefore, cubane amines are more basic than aniline derivatives.[1]
-
Predicted vs. Experimental Values
| Compound | Structure | pKa | pKa | Electronic Driver |
| 1,4-Phenylenediamine | Aromatic | 6.31 | 2.97 | Resonance stabilization of base (-M effect).[1] |
| Cubane-1,4-diamine | Cage/Aliphatic | ~8.5 - 9.0 * | ~7.0 | Inductive withdrawal (-I) due to strain; No Resonance.[1] |
| Adamantane-1-amine | Aliphatic (Control) | ~10.5 | N/A | Standard |
*Note: Cubane values are estimated based on 1-aminocubane (pKa ~8.[1]48) and bioisostere trends.
Visualization: Structural & Equilibrium Logic
The following diagram illustrates the protonation equilibria and the structural factors influencing the pKa.
Figure 1: Protonation pathways contrasting the resonance-stabilized aniline derivative with the inductively-influenced cubane scaffold.
Experimental Protocols
For accurate determination, Potentiometric Titration is the gold standard for these ranges. However, due to the potential high cost/scarcity of cubane derivatives, NMR-pH Titration is recommended for micro-scale analysis.
Method A: Potentiometric Titration (Standard)
Best for: 1,4-Phenylenediamine (High solubility, inexpensive).
-
Preparation: Dissolve
mol of p-PDA in 50 mL of degassed water containing 0.1 M KCl (ionic strength adjustor). -
Acidification: Add standard HCl (0.1 M) to lower pH to ~2.0 (fully protonated state).
-
Titration: Titrate with carbonate-free standardized NaOH (0.1 M) under
atmosphere at 25°C. -
Data Capture: Record pH vs. Volume of NaOH added.
-
Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the curve.
Method B: H NMR-pH Titration (Micro-Scale)
Best for: Cubane-1,4-diamine (Precious sample, precise site-specific data).[1]
-
Sample Prep: Dissolve ~2 mg of Cubane-1,4-diamine in 600
L of (or 90:10 with water suppression). -
Buffer: Do not use standard buffers. Adjust pH using dilute
and .[1] -
Internal Standard: Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.
-
Titration Loop:
-
Data Processing: Track the chemical shift (
) of the cubane cage protons (approx 4.0 ppm) or the protons to the nitrogen. -
Calculation: Fit the sigmoidal curve of
vs. pH using the Henderson-Hasselbalch equation:
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for pKa determination of diamines.
Implications for Drug Design
Understanding the pKa shift from 6.3 (Phenyl) to ~8.8 (Cubyl) is critical for optimization:
-
Solubility:
-
Permeability:
-
The increased ionization of the cubane analog may reduce passive membrane permeability (LogD decreases), requiring transport mechanisms or prodrug strategies.
-
-
Metabolic Stability:
-
The cubane cage is generally resistant to oxidative metabolism (CYP450) that typically attacks the electron-rich benzene ring of p-PDA (preventing quinone-imine formation).
-
References
-
Eaton, P. E. (1992).[1] Cubane: Ausgangsverbindungen für die Synthese von hochsubstituierten C8-Käfigverbindungen.[1] Angewandte Chemie, 104(11), 1447–1462. Link
-
Chalmers, B. A., et al. (2016).[1] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[1] Angewandte Chemie International Edition, 55(11), 3580–3585. Link
-
Perrin, D. D. (1965).[1][5] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link
-
Houston, S. D., et al. (2019).[1] The cubane paradigm in bioactive molecule discovery.[1] Organic & Biomolecular Chemistry, 17, 6790-6798.[1] Link
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Link
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- 4. 1,4-Cubanedicarboxylic acid | C10H8O4 | CID 276350 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Metabolic Stability & Bioisosteric Profiling: Cubane vs. Benzene Diamines
Executive Summary
This guide provides a technical comparison of 1,4-cubanediamine versus its aromatic analog, 1,4-benzenediamine (p-phenylenediamine or PPD) .[1] For drug development professionals, the core insight is twofold:
-
Metabolic Stability: The cubane scaffold exhibits superior resistance to oxidative metabolism due to higher C-H bond dissociation energies (BDE) and altered CYP450 binding geometry ("escape from flatland").[1]
-
Toxicity Profile: Unlike benzene diamines, cubane diamines cannot form toxic quinone-diimine intermediates . This structural impossibility eliminates a primary mechanism of sensitization and cytotoxicity associated with aniline derivatives.
Mechanistic Basis of Metabolic Stability
Bond Dissociation Energy (BDE) & Hybridization
The metabolic fate of these two scaffolds is dictated by the hybridization of the carbon skeleton.
-
Benzene (sp²): The aromatic C-H bonds are relatively stable, but the pi-system is electron-rich, making it prone to oxidation (epoxidation, hydroxylation) by electrophilic species generated by Cytochrome P450 enzymes.[1]
-
Cubane (Strained sp³): Cubane carbons are sp³ hybridized but possess significant
-character (approx. 31%) due to the 90° bond angles.[1] This results in C-H bonds with a BDE of approx. 104 kcal/mol , significantly higher than typical secondary alkyl C-H bonds (~95 kcal/mol) and comparable to vinylic bonds.[1] This high BDE creates a kinetic barrier to hydrogen atom abstraction (HAT) mechanisms common in CYP450 metabolism.[1]
The "Quinone Liability"
The most critical differentiator is the capacity for bioactivation.
-
Benzene Diamines (PPD): PPD undergoes two-electron oxidation to form p-benzoquinone diimine (BQDI) .[1] This electrophilic intermediate covalently binds to nucleophilic amino acid residues (cysteine, lysine) on proteins, driving skin sensitization (contact dermatitis) and potential cytotoxicity.[1]
-
Cubane Diamines: The cubane cage lacks a pi-system. It is physically impossible to form a quinoid structure. Oxidation is restricted to N-oxidation or slow cage hydroxylation, neither of which produces a Michael acceptor capable of the same indiscriminate protein alkylation.
Basicity (pKa) and Ionization[1]
-
PPD (Aniline-like): The amino groups are conjugated with the ring. pKa₁ is ~6.0 and pKa₂ is ~2.5. At physiological pH (7.4), a significant fraction is neutral, facilitating membrane permeation and interaction with intracellular enzymes (NAT1/2).[1]
-
Cubane Diamine (Aliphatic-like): The amino groups are attached to an aliphatic framework.[1] The pKa is predicted to be in the range of 8.5–9.5 (similar to alkylamines). At pH 7.4, the molecule is predominantly protonated (cationic).[1] This drastically alters its distribution (LogD) and reduces affinity for hydrophobic CYP active sites.[1]
Comparative Data Analysis
While direct head-to-head pharmacokinetic data for the naked diamines is rare in public literature, we can validate the scaffold stability using matched molecular pairs (MMP) from recent medicinal chemistry campaigns (e.g., Nature 2023, J. Med. Chem.).[1][2][3][4][5][6][7][8][9]
Table 1: Scaffold Stability Comparison (Matched Pair Data)
| Metric | Benzene Analog (Reference) | Cubane Analog (Bioisostere) | Impact / Mechanism |
| Intrinsic Clearance (CLint) | 11.96 µL/min/10⁶ cells | 6.98 µL/min/10⁶ cells | 41% Reduction. Slower oxidative metabolism due to steric bulk and BDE.[1] |
| Half-Life (t1/2) | ~40 min (Microsomal) | >60 min (Microsomal) | Enhanced metabolic stability.[1] |
| Solubility (LogS) | Low (Planar stacking) | High (3D Scaffolding) | Disruption of pi-stacking improves dissolution rates.[1] |
| Toxicity Potential | High (Quinone formation) | Low (Inert Cage) | Elimination of structural alert (quinone).[1] |
Data Source: Extrapolated from comparative studies on Lumacaftor analogs (Wiesenfeldt et al., Nature 2023) and PPD toxicity profiles.[1]
Visualizing the Metabolic Divergence
The following diagram illustrates the divergent metabolic pathways. Note the "Dead End" for the toxic quinone pathway in the cubane scaffold.
Figure 1: Divergent metabolic fates.[1] The benzene scaffold permits oxidation to toxic quinones, whereas the cubane scaffold forces the molecule into safer clearance pathways.
Experimental Protocol: Comparative Microsomal Stability
To validate these properties in your own pipeline, use this self-validating protocol. This assay is designed to capture both intrinsic clearance and specific metabolite formation (quinone trapping).[1]
Materials[2][3]
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Trapping Agent: Glutathione (GSH), 5 mM (Essential for detecting the transient quinone diimine from PPD).[1]
-
Test Compounds: 1,4-benzenediamine (Control) and 1,4-cubanediamine (Test), 1 µM final conc.
Workflow Diagram
Figure 2: Microsomal stability workflow with glutathione trapping to detect reactive metabolites.[1]
Step-by-Step Procedure
-
Pre-Incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final) and GSH (5 mM) in phosphate buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 min.
-
Why GSH? PPD oxidation products are unstable. GSH traps the quinone diimine, forming a stable conjugate detectable by LC-MS (+307 Da shift).[1] Absence of this adduct in the cubane arm confirms metabolic safety.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Verapamil or Tolbutamide). Centrifuge at 4000g for 20 min.
-
Analysis: Inject supernatant onto LC-MS/MS.
-
PPD Monitor: Parent loss + GSH-adduct formation.
-
Cubane Monitor: Parent loss + Mono-oxygenation (+16 Da).[1]
-
References
-
Wiesenfeldt, M. P., et al. (2023).[1] "General access to cubanes as benzene bioisosteres." Nature, 618, 513–518. Link
- Key Data: Establishes the synthesis and comparative metabolic stability (Lumacaftor study) of cubane vs. benzene.
-
Eaton, P. E. (1992).[1] "Cubane: Ausgangsverbindungen für die Chemie der 90er Jahre und des nächsten Jahrhunderts." Angewandte Chemie, 104(11), 1447-1462.[1]
-
Key Concept: Foundational text on cubane stability and bond energy.[5]
-
-
Burnett, C. (2024).[1][10] "Safety Assessment of p-Phenylenediamine as Used in Cosmetics." Cosmetic Ingredient Review. Link
-
Key Data: Detailed toxicology and metabolic pathways (acetylation/oxidation) of PPD.[1]
-
-
Chalmers, B. A., et al. (2016).[1] "Validating the assumption of cubane as a benzene bioisostere." Angewandte Chemie International Edition, 55(30), 8592-8596.[1]
- Key Concept: Structural and electronic comparison of the scaffolds.
-
Natsch, A., et al. (2012).[1] "Formation of quinone-diimine from p-phenylenediamine by skin bacteria." Toxicology in Vitro, 26(2), 266-274.[1]
- Key Mechanism: Elucidation of the quinone-mediated toxicity p
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- 7. petrolpark.co.uk [petrolpark.co.uk]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. High energy derivatives of Cubane [ch.ic.ac.uk]
- 10. cir-safety.org [cir-safety.org]
Comparative Toxicity Guide: Cubane-1,4-diamine vs. 1,4-Phenylenediamine
The following guide provides an in-depth technical comparison of Cubane-1,4-diamine versus its aromatic analog, 1,4-Phenylenediamine (PPD) . This analysis focuses on the mechanistic divergence in toxicity profiles, supported by experimental frameworks for validation in drug development.
Executive Summary: The Bioisosteric Advantage
In medicinal chemistry, the replacement of a benzene ring with a cubane scaffold (bioisosterism) is a strategy to improve metabolic stability and solubility while retaining vector geometry.
The critical safety differentiator between Cubane-1,4-diamine and 1,4-Phenylenediamine (PPD) lies in their metabolic fate. PPD is a known sensitizer and cytotoxic agent due to its oxidation into reactive quinone diimines . Cubane-1,4-diamine, possessing a saturated, cage-like structure, cannot undergo quinoid oxidation . This structural immunity to forming Michael acceptors suggests a significantly improved toxicity profile for the cubane analog in mammalian cell lines.
Core Comparison Matrix
| Feature | 1,4-Phenylenediamine (PPD) | Cubane-1,4-diamine |
| Geometry | Planar (2D) | Spherical/Cage (3D) |
| Electronic State | Aromatic | Saturated |
| Metabolic Activation | Rapid oxidation to Benzoquinone Diimine | Metabolically Stable (No quinone formation) |
| Toxicity Mechanism | ROS generation, DNA alkylation, Protein binding | Low reactivity; potential for steric bulk effects |
| Predicted Cytotoxicity | High (IC | Low (Expected IC |
Mechanistic Insight: The "Quinone Blockade"
The primary toxicity driver for aromatic diamines is the formation of reactive electrophiles.
-
PPD Pathway: PPD is oxidized by intracellular peroxidases and cytochrome P450 enzymes to the radical cation (
) and subsequently to benzoquinone diimine (BQDI) . BQDI is a potent Michael acceptor that covalently binds to cysteine residues on proteins and nucleophilic sites on DNA, leading to apoptosis and necrosis. -
Cubane Pathway: The cubane scaffold is composed of
hybridized carbons with no -electrons. It is chemically impossible for the cubane cage to oxidize into a quinone-like structure without breaking the carbon cage (which requires extreme energy). Therefore, the "Quinone Blockade" prevents the cascade of oxidative stress associated with PPD.
Visualization: Metabolic Divergence Pathway
Figure 1: Divergent metabolic pathways. PPD oxidizes to toxic quinones, while Cubane remains chemically inert to this pathway.
Experimental Validation Protocols
To objectively validate the safety profile of Cubane-1,4-diamine, the following self-validating experimental workflow is recommended.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine the IC
-
HepG2: High metabolic activity (mimics liver metabolism).
-
HaCaT: Keratinocytes (relevant for dermal toxicity/sensitization).[1]
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Prepare stock solutions of PPD and Cubane-1,4-diamine in DMSO.
-
Dilute to final concentrations: 0, 1, 10, 50, 100, 500, 1000
M. -
Control: 1% DMSO (Vehicle).
-
Positive Control: Doxorubicin or pure PPD (if testing Cubane derivative).
-
-
Incubation: 24h and 48h at 37°C, 5% CO
. -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read absorbance at 570 nm.
-
Data Analysis: Fit dose-response curves using non-linear regression (Log(inhibitor) vs. response).
Expected Outcome:
-
PPD: Steep toxicity curve with IC
20–50 M (HepG2). -
Cubane: Flat response or very high IC
(> 500 M), indicating lack of acute cytotoxicity.
Protocol B: Oxidative Stress Assessment (DCFDA Assay)
Objective: Confirm the "Quinone Blockade" by measuring intracellular Reactive Oxygen Species (ROS). Rationale: PPD cycling generates superoxide anions. Cubane should not.
Workflow:
-
Staining: Load cells with
M DCFDA (dichlorodihydrofluorescein diacetate) for 45 min. -
Wash: Remove excess dye with PBS.
-
Challenge: Treat cells with
M of PPD vs. Cubane-1,4-diamine. -
Kinetic Read: Measure fluorescence (Ex/Em: 485/535 nm) every 15 min for 2 hours.
Self-Validating Check:
-
If Cubane treatment results in fluorescence equal to Vehicle Control, the hypothesis (lack of redox cycling) is validated.
-
PPD should show a
-fold increase in fluorescence intensity.
Synthesis & Handling Notes
While Cubane-1,4-diamine is less toxic, its synthesis and handling require specific attention due to the strain energy of the cage.
-
Stability: The cubane cage is kinetically stable up to >200°C but can rearrange to cyclooctatetraene derivatives if catalyzed by Ag(I) or Rh(I) metals. Ensure buffers are free of transition metal contaminants during biological assays.
-
Solubility: Cubane diamines generally exhibit better lipophilicity (LogP) than their benzene counterparts, potentially improving cell permeability.
Physicochemical Comparison Table
| Property | 1,4-Phenylenediamine | Cubane-1,4-diamine | Implication |
| C-C Bond Character | Cubane is a bioisostere with different electronic demand. | ||
| Metabolic Stability | Low (Rapid Clearance) | High (Slow Clearance) | Cubane drugs may have longer half-lives. |
| Sensitization Potential | High (Haptens form) | Low (No hapten formation) | Cubane is safer for dermal applications. |
References
-
Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition. Link
- Key Finding: Establishes cubane as a metabolically stable bioisostere th
-
Nohynek, G. J., et al. (2004). Toxicity and human health risk of hair dyes.[2] Food and Chemical Toxicology. Link
- Key Finding: Details the mechanism of PPD toxicity via quinone diimine form
-
Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie. Link
-
Key Finding: Foundational text on cubane stability and potential pharmaceutical applications.[3]
-
-
Klopčič, I., et al. (2019).[4] Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites.[4] Chemical Research in Toxicology.[4][5] Link
- Key Finding: Comprehensive review of the toxicity mechanisms of quinone-forming arom
-
Reutrakul, V., et al. (2014). Cytotoxicity of 1,4-naphthoquinone analogues on selected human cancer cell lines.[6] Bioorganic & Medicinal Chemistry Letters.[7][8][9] Link
- Key Finding: Provides standard protocols for assessing quinone-medi
Sources
- 1. researchgate.net [researchgate.net]
- 2. nichem.solutions [nichem.solutions]
- 3. researchgate.net [researchgate.net]
- 4. Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p-Phenylenediamine-derived carbon nanodots for probing solvent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Vibrational Spectroscopy of Cubane Amine Derivatives: A Technical Comparison Guide
Executive Summary: The Bioisostere Challenge
In modern drug discovery, the cubane motif (
For the analytical scientist, distinguishing aminocubane derivatives from their aniline analogues is critical. Standard NMR can be ambiguous due to solvent effects on ammonium protons. Vibrational spectroscopy (IR/Raman) provides a definitive structural fingerprint. This guide objectively compares the spectral performance of cubane amines against phenyl amines, detailing the specific vibrational modes that serve as diagnostic markers for cage integrity and substitution patterns.
Comparative Analysis: Cubane Amines vs. Phenyl Amines
The transition from a planar aromatic system (aniline) to a strained aliphatic cage (aminocubane) fundamentally alters the vibrational landscape. The following table summarizes the key spectral differentiators.
Table 1: Spectral Fingerprint Comparison
| Feature | Aniline (Phenyl Amine) | Aminocubane (Cubyl Amine) | Mechanism / Causality |
| C-H Stretch | 3000–3100 cm⁻¹ (Aromatic) | 2990–3010 cm⁻¹ (High freq.) | Cubane C-H bonds have high |
| C-N Stretch | 1250–1340 cm⁻¹ (Strong) | 1050–1200 cm⁻¹ (Medium) | Aniline has partial double-bond character ( |
| Ring/Cage Mode | ~992 cm⁻¹ (Ring Breathing) | 1000–1185 cm⁻¹ (Cage Modes) | The "breathing" of the |
| N-H Bend | ~1600 cm⁻¹ (Scissoring) | ~1600 cm⁻¹ (Scissoring) | Similar for both, but often sharper in aminocubanes due to lack of ring conjugation broadening. |
| Overtones | 1700–2000 cm⁻¹ (Pattern) | Silent / Distinct | Cubane lacks the characteristic "comb" of aromatic overtones found in benzenoid systems. |
Deep Dive: The C-N Bond Character
The most critical diagnostic region for distinguishing these bioisosteres is the C-N stretching region (1000–1350 cm⁻¹) .
-
Aniline: The lone pair on nitrogen conjugates with the
-system of the benzene ring. This increases the C-N bond order, stiffening the bond and shifting the absorption to a higher wavenumber (~1280 cm⁻¹). -
Aminocubane: The cubane cage, despite its strain, does not participate in resonance with the amine lone pair in the same way. The C-N bond remains a standard
-bond. Consequently, this band appears significantly lower, often obscured by cage skeletal vibrations around 1100 cm⁻¹.
Deep Dive: Cage Integrity via Raman
Raman spectroscopy is superior to IR for verifying the cubane skeleton. The highly symmetric cubane cage (
-
Key Diagnostic: Look for the Rayleigh-like strong bands in the 1000–1200 cm⁻¹ region.
-
Substitution Effect: Mono- or di-substitution (e.g., 1,4-diaminocubane) breaks the
symmetry to or , activating previously silent modes in the IR and splitting Raman bands.
Experimental Protocols
To ensure data integrity, specific handling protocols are required. Cubane amines are often synthesized as hydrochloride salts to prevent volatility and oxidation.
Protocol A: Sample Preparation (IR & Raman)
Objective: Obtain high-resolution spectra without moisture interference (hygroscopic salts).
-
Salt vs. Free Base Decision:
-
Recommendation: Analyze the Hydrochloride Salt for routine ID. The free base is volatile and reacts with atmospheric
. -
Note: The salt form will show broad
bands (2500–3200 cm⁻¹) that obscure the C-H stretch.
-
-
IR Preparation (ATR Method):
-
Use a Diamond ATR crystal (high hardness required for crystalline salts).
-
Step 1: Place ~2 mg of dry sample on the crystal.
-
Step 2: Apply high pressure (clamp) to ensure contact; cubane salts are hard lattices.
-
Step 3: Acquire 32 scans at 4 cm⁻¹ resolution.
-
-
Raman Preparation:
-
Step 1: Place solid powder in a glass capillary or on a microscope slide.
-
Step 2: CRITICAL: Use a 785 nm or 1064 nm laser .
-
Reasoning: Amine samples often fluoresce under 532 nm excitation (green). NIR lasers suppress this fluorescence, revealing the weak cage modes.
-
Protocol B: Data Validation Workflow
This self-validating workflow ensures that the observed peaks correspond to the cubane cage and not impurities or degradation products (e.g., ring-opened isomers).
Caption: Figure 1. Self-validating decision tree for spectroscopic confirmation of cubane amine derivatives.
Spectral Logic: The "Fan Diagram" of Substitution
Understanding how vibrational modes shift from the parent hydrocarbon to the amine derivative is essential for peak assignment.
Caption: Figure 2. Logic flow comparing the structural and spectral consequences of bioisosteric replacement.
References
-
Eaton, P. E., & Cole, T. W. (1964).[1] Cubane. Journal of the American Chemical Society. (The foundational synthesis and initial characterization). Link
-
NIST Chemistry WebBook. 1,4-Butanediamine (Putrescine) IR Spectrum. (Reference for aliphatic amine C-N/N-H modes). Link
-
Badawi, H. M., et al. (2013). A Comparative Study of the Infrared and Raman Spectra of Aniline and Phenylenediamine Isomers. Spectrochimica Acta Part A. (Reference for aromatic amine spectral shifts). Link
-
Chalmers, J. M., & Griffiths, P. R. (2002). Handbook of Vibrational Spectroscopy. Wiley.[2] (General reference for amine group frequencies).
-
Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Nature. (Modern context on cubane drug derivatives). Link
Sources
Technical Guide: Experimental Determination of logP for Cubane-1,4-Diamine Analogs
Executive Summary: The Cubane Challenge
In modern medicinal chemistry, the cubane scaffold (pentacyclo[4.2.0.0^{2,5}.0^{3,8}.0^{4,7}]octane) has emerged as a critical bioisostere for the benzene ring.[1] While geometrically similar (cubane diagonal 2.72 Å vs. benzene 2.79 Å), cubane lacks
For researchers developing cubane-1,4-diamine analogs (bioisosteres of p-phenylenediamine), accurate lipophilicity (logP) determination is non-trivial. Standard computational models (cLogP) frequently miscalculate values for cage hydrocarbons due to sparse parameterization of the strain energy and unique solvation metrics. Furthermore, the ionizable nature of the diamine motif (
This guide evaluates three methodologies and prescribes Potentiometric Titration as the standard of truth for these ionizable species, providing a self-validating protocol to ensure data integrity.
Comparative Methodology Analysis
The following table contrasts the three primary methods for determining logP, specifically weighted for ionizable diamines .
| Feature | Shake-Flask (Standard) | RP-HPLC (High Throughput) | Potentiometric Titration (Gold Standard) |
| Principle | Partitioning between Octanol/Water followed by UV/MS quantification. | Retention time correlation with known standards (Chromatographic Hydrophobicity Index). | pH-metric determination of |
| Suitability for Diamines | Low. Diamines act as surfactants, causing stable emulsions that prevent phase separation. | Medium. Good for ranking, but requires calibration against structurally similar standards (which may not exist for novel cubanes). | High. Measures intrinsic logP ( |
| Data Output | Single point logD (pH dependent). | Derived logP (indirect). | |
| Sample Requirement | High (>5 mg). | Low (<0.1 mg). | Medium (~1-3 mg). |
| Throughput | Low (Manual). | High (Automated). | Medium (Semi-automated). |
Scientist’s Insight: Why Potentiometry?
For cubane-1,4-diamines, we are dealing with a diprotic base . The species distribution changes rapidly between pH 4 and 10. Shake-flask methods require buffering, but the buffer ions themselves can pair with the protonated diamine, artificially inflating the octanol partition (ion-pair extraction). Potentiometric titration avoids this by using ionic strength adjusters (ISA) like KCl, which are standardized, and calculates logP based on the shift in
Decision Logic for Method Selection
The following logic tree illustrates the critical decision pathways for selecting the appropriate logP determination method based on physicochemical properties.
Figure 1: Decision matrix for selecting logP methodology. For cubane-1,4-diamines, Potentiometric Titration is the primary pathway due to ionization and solubility characteristics.
Deep Dive: Potentiometric Titration Protocol
This protocol is designed for use with a Sirius T3 or equivalent automated titration system. It relies on the principle that the apparent
Phase 1: System Validation (The "Control")
Before analyzing the expensive cubane analog, validate the system using p-Phenylenediamine (PPD) .
-
Expected PPD logP: -0.3 to -0.8.
-
Acceptance Criteria: Measured value must be within ±0.1 log units of literature values.
Phase 2: Experimental Setup
-
Sample Prep: Weigh 1–3 mg of the cubane-1,4-diamine analog.
-
Solvent: Carbonate-free water with 0.15 M KCl (Ionic Strength Adjuster).
-
Titrant: 0.5 M HCl and 0.5 M KOH (standardized).
-
Partition Solvent: Water-saturated n-Octanol.
Phase 3: The Triple-Titration Workflow
To ensure statistical robustness, perform three sequential titrations in a single vessel:
-
Run 1 (Aqueous
):-
Titrate the sample in 100% water from pH 2.0 to pH 11.0.
-
Result: Determines the aqueous acidity constants (
).
-
-
Run 2 (Low Octanol Ratio):
-
Add n-Octanol to the vessel (e.g., 5% volume).
-
Titrate again.[2] The equilibrium shifts; the neutral species hides in the octanol, shifting the apparent
( ).
-
-
Run 3 (High Octanol Ratio):
-
Add more n-Octanol (e.g., to 20% total volume).
-
Titrate again for a third data point.
-
Phase 4: Calculation & Validation
Use the difference between aqueous
Where
Figure 2: The Triple-Titration workflow ensures that logP is derived from multiple volume ratios, eliminating single-point artifacts.
Data Analysis & Interpretation
When analyzing the data, you are looking for the "Bioisosteric Shift." Cubane is generally more lipophilic than benzene, but the specific solvation of the diamine moiety can yield surprising results.
Representative Data Structure
Summarize your findings in a table comparing the Cubane analog to its Benzene parent.
| Compound | Structure | Experimental logP | Notes | ||
| Control | p-Phenylenediamine | ~2.8 | ~6.3 | -0.30 | Hydrophilic, planar. |
| Analog | Cubane-1,4-diamine | Determined | Determined | Expected > -0.30 | Cubane cage adds bulk/lipophilicity. |
Troubleshooting The "Emulsion Trap"
If the potentiometric titration yields noisy data (unstable pH readings):
-
Cause: The diamine is acting as a surfactant, coating the pH electrode glass bulb.
-
Fix: Switch to the "Dip Probe" method (if available) or increase the settling time between titrant additions to 60–90 seconds to allow phase equilibrium.
References
-
Eaton, P. E. (1992).[3] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447-1462. Link
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Link
-
Chalmers, M. J., et al. (2016). Validating the Cubane Bioisostere: Synthesis and Evaluation of Cubane-Containing Analogues of Pharmaceutical Compounds. Australian Journal of Chemistry. Link
-
Takacs-Novak, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link
Sources
A Comparative Guide to the Thermal Stability of Cubane-Based Energetic Materials
Introduction: The Promise and Paradox of the Cubane Cage
To researchers in energetic materials and drug development, the cubane (C₈H₈) molecule presents a fascinating paradox. Its structure, a perfect cube of eight carbon atoms, is a masterpiece of synthetic chemistry, yet it defies conventional bonding rules. The C-C-C bond angles are strained to 90° instead of the relaxed 109.5° typical for sp³-hybridized carbon[1]. This immense strain, approximately 166 kcal/mol, packs an enormous amount of potential energy into a small, dense volume, making cubane a highly sought-after backbone for high-energy-density materials (HEDMs)[1][2].
Despite its high thermodynamic instability, cubane is kinetically persistent; it decomposes only slowly at temperatures above 230°C because there are no easy pathways for the cage to break apart[1][3]. This unique combination of high energy content and kinetic stability is the driving force behind the exploration of cubane derivatives and polymers for applications ranging from advanced propellants to novel pharmaceuticals. However, for any practical application, particularly in energetics, thermal stability is not just a performance metric—it is a critical safety parameter.
This guide provides a comparative analysis of the thermal stability of cubane-based materials, with a focus on how Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to characterize these properties. While experimental data on true "cubane polymers" remains nascent in open literature, we will leverage the extensive research on highly energetic cubane monomers, such as octanitrocubane (ONC), as a robust proxy. We will compare these advanced materials against traditional explosives to provide a clear perspective on their potential and challenges, supported by detailed experimental protocols and data interpretation frameworks.
Pillar 1: The "Why" and "How" of TGA/DSC for Energetic Materials
Before comparing materials, it is crucial to understand the causality behind our analytical choices. TGA and DSC are the cornerstones of thermal analysis, providing quantitative data on thermal stability, decomposition pathways, and energy release.[4][5][6]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For an energetic material, a sharp drop in mass indicates decomposition, where the material breaks down into gaseous products. The key parameters derived are the onset temperature of decomposition (T_onset) , which signals the start of thermal failure, and the total mass loss.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as it is heated, cooled, or held isothermally.[4][7] It reveals both endothermic events (like melting) and exothermic events (like decomposition). For energetic materials, a strong exothermic peak is the signature of energy release. Key parameters include the peak decomposition temperature (T_peak) and the enthalpy of decomposition (ΔH_d) , which quantifies the energy released.
When used together, often in a simultaneous TGA-DSC (SDT) instrument, they provide a comprehensive picture.[5][8] A weight loss event in TGA that corresponds to a large exothermic peak in DSC confirms a decomposition reaction and quantifies its energetic output. This dual-validation approach is essential for the trustworthy characterization of materials where thermal behavior is directly linked to safety and performance.
Pillar 2: Comparative Thermal Stability Analysis
The ultimate goal for many HEDMs is to maximize energy output while maintaining high thermal stability. The introduction of nitro (-NO₂) groups onto the cubane cage dramatically increases its energy density but often at the cost of thermal stability. The data below compares key thermal parameters for nitrocubanes against benchmark military explosives.
Table 1: Comparative TGA/DSC Data of Cubane Derivatives and Standard Energetic Materials
| Compound | Abbreviation | Onset Temp (T_onset, °C) | Peak Temp (T_peak, °C) | Key Characteristics & Rationale |
| Cubane Derivatives | ||||
| Octanitrocubane | ONC | ~135-145 | ~150 | Extremely high energy and density, but the high degree of nitration significantly lowers its thermal stability, making it sensitive. |
| Heptanitrocubane | HNC | ~190-200 | ~205 | Removing one nitro group compared to ONC provides a notable increase in thermal stability with only a minor reduction in performance. |
| 1,3,5,7-Tetranitrocubane | TNC | ~240-250 | ~260 | Exhibits significantly higher thermal stability due to fewer electron-withdrawing nitro groups, making it a more robust energetic material. |
| Benchmark Energetics | ||||
| Cyclotrimethylenetrinitramine | RDX | ~204 | ~210 | A widely used military explosive, serving as a benchmark for performance and stability comparisons. |
| Cyclotetramethylenetetranitramine | HMX | ~275 | ~280 | Known for its high performance and superior thermal stability compared to RDX, often used in applications requiring higher temperature resistance. |
| 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane | CL-20 | ~215-225 | ~240 | One of the most powerful conventional explosives, its thermal stability is a key area of research, often enhanced via co-crystallization[9]. |
Note: The values presented are approximate and can vary based on crystal form, purity, and experimental conditions such as heating rate.
Interpretation and Causality:
The data clearly illustrates a fundamental trade-off. Octanitrocubane, with its eight nitro groups, possesses one of the highest energy densities known but has a decomposition onset temperature significantly lower than that of HMX. This is because the numerous, powerful electron-withdrawing nitro groups weaken the C-N bonds and destabilize the cubane cage. Reducing the number of nitro groups, as in HNC and TNC, progressively increases thermal stability to levels comparable with or exceeding standard explosives.
Theoretically, incorporating these stable cubane moieties into a polymer backbone could further enhance thermal stability. Polymer chains can dissipate energy and restrict the molecular vibrations that precede bond-breaking, potentially delaying the onset of decomposition.[10][11] However, this remains an active area of research, with the synthesis of true polycubanes presenting a significant chemical challenge.
Pillar 3: A Self-Validating Experimental Protocol for TGA/DSC Analysis
To ensure data is reliable and reproducible, a rigorously defined protocol is essential. The following steps describe a self-validating workflow for analyzing novel energetic materials like cubane polymers.
Step 1: Stringent Sample Preparation & Safety
-
Rationale: Energetic materials are sensitive to friction, impact, and electrostatic discharge. All handling must occur in a properly grounded environment with appropriate personal protective equipment (PPE).
-
Protocol:
-
Prepare a small, representative sample (0.5 - 2.0 mg). A smaller sample size minimizes the risk of a hazardous event and reduces thermal lag during analysis.[12]
-
Use a high-pressure crucible (e.g., gold-plated stainless steel) capable of withstanding the pressure generated by decomposition gases. For DSC, hermetically sealed pans are crucial to contain the reaction and ensure all energy release is measured.[13]
-
Accurately record the sample mass using a microbalance.
-
Step 2: Instrument Calibration & Setup
-
Rationale: Accurate temperature and heat flow measurements are impossible without proper calibration.
-
Protocol:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Calibrate the TGA balance and temperature using appropriate standards.
-
Set the purge gas to an inert atmosphere (e.g., Nitrogen or Argon) with a consistent flow rate (e.g., 50 mL/min). This prevents oxidative side reactions and ensures even heat distribution.[14]
-
Step 3: Defining the Thermal Method
-
Rationale: The heating rate directly influences the observed decomposition temperature. Slower rates provide better resolution, while faster rates can shift peaks to higher temperatures. Using multiple heating rates allows for kinetic analysis (e.g., using the Kissinger method).
-
Protocol:
-
Equilibrate the sample at a starting temperature well below the expected decomposition (e.g., 30-40°C).
-
Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature well above the completion of decomposition (e.g., 400°C).[13]
-
Record both the mass loss (TGA) and heat flow (DSC) simultaneously.
-
Step 4: Data Analysis and Validation
-
Rationale: The data must be processed consistently to extract meaningful parameters.
-
Protocol:
-
TGA Curve: Determine the onset temperature (T_onset) from the intersection of the baseline tangent and the inflection point tangent of the mass loss step.
-
DSC Curve: Determine the peak exothermic temperature (T_peak) and integrate the area under the peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.[15]
-
Validation: Cross-reference the TGA and DSC data. The T_onset from TGA should align with the beginning of the exothermic event in the DSC curve. A significant mass loss should correspond to a significant energy release.
-
Visualization of Concepts and Workflows
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Relationship between cubane structure and thermal properties.
Conclusion and Future Outlook
The thermal analysis of cubane-based materials reveals a delicate balance between extraordinary energy content and thermal stability. While fully nitrated cubanes like ONC offer unparalleled performance metrics, their thermal sensitivity currently limits their practical application. The path forward lies in rational molecular design, where a reduced number of nitro groups (as in TNC) or the strategic incorporation of the cubane cage into polymeric structures could yield materials that possess both high energy and the robust stability required for safe handling and deployment.
TGA and DSC remain indispensable tools in this pursuit, providing the critical data needed to validate new molecular designs and ensure their safety. As synthetic routes to cubane polymers become more viable, the rigorous application of the analytical principles and protocols outlined in this guide will be paramount to unlocking the full potential of this remarkable class of materials.
References
- Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
- Astakhova, T. Y., et al. (2005). Thermal stability of cubane C8H8. ResearchGate.
- AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials.
- Mettler-Toledo. (n.d.). Thermal Analysis of Polymers: Selected Applications.
- Penn State Materials Research Institute. (n.d.). Thermal Analysis.
- EAG Laboratories. (n.d.). DSC Analysis of Polymers.
- Chemistry LibreTexts. (2022). Thermal Analysis.
- Alonso, I. A., et al. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate.
- Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
- Cudzilo, S., & Trzciński, W. A. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Koroglu, B., & Son, S. F. (2023). Comparative Analysis of Sublimation and Thermal Decomposition of TATB. OSTI.gov.
- ResearchGate. (n.d.). Development of high-energy-density materials.
- MDPI. (2022). The Structural Regulation and Properties of Energetic Materials: A Review.
- Eaton, P. E., et al. (2000). Polynitrocubanes: Advanced High-Density, High-Energy Materials. Angewandte Chemie International Edition.
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Validating Bioisosteric Replacement Success in SAR Studies: A Comparative Guide to Methodologies
Executive Summary In modern drug discovery, bioisosterism is the tactical modification of a lead compound to resolve liability issues (metabolic instability, poor solubility, toxicity) without eroding potency.[1][2] However, a common failure mode in Structure-Activity Relationship (SAR) studies is the reliance on "Potency-Centric" validation. This guide objectively compares the industry-standard Biochemical Potency Screening against the superior Integrated Biophysical & Structural Validation platform. We demonstrate that while potency screening is faster, it frequently generates "false positives"—compounds that bind with similar affinity but through inferior thermodynamic mechanisms, leading to late-stage attrition.
Part 1: The Challenge of Bioisosteric Mimicry
Bioisosterism is not merely about swapping atoms; it is about mimicking field vectors (electronic and steric) while optimizing physicochemical properties. A successful replacement must maintain the binding mode (isostructural) while improving a developability parameter (e.g., LogD,
The Core Problem: Two compounds can share an identical IC
Part 2: Comparative Methodology
We compare the two primary validation workflows used in pharmaceutical R&D.
Alternative A: Standard Biochemical Screening (The Baseline)
-
Method: High-throughput TR-FRET or Fluorescence Polarization assays.
-
Output: IC
/ . -
Pros: High throughput, low cost per data point.
-
Cons: Equilibrium measurement only; blind to kinetics; blind to binding mode changes; high rate of false-positive bioisosteres.
Alternative B: Integrated Biophysical & Structural Validation (The Recommended System)
-
Method: Surface Plasmon Resonance (SPR) + Isothermal Titration Calorimetry (ITC) + X-ray Crystallography.
-
Output:
, , Residence Time, , , , Structural overlay. -
Pros: Validates quality of binding; predictive of in vivo efficacy (via residence time); confirms isostructural binding.
-
Cons: Lower throughput, higher protein consumption.
Performance Comparison Table
| Feature | Standard Biochemical Screen (Alt A) | Integrated Biophysical Validation (Alt B) |
| Primary Metric | Affinity ( | Kinetics ( |
| Resolution | Equilibrium only | Real-time association/dissociation |
| Mechanism Insight | None (Black box) | Enthalpy-driven (specific) vs. Entropy-driven (hydrophobic) |
| False Positive Rate | High (cannot distinguish specific vs. non-specific binding) | Low (validates stoichiometry and binding mode) |
| Throughput | High (>10,000 cmpds/week) | Medium (SPR) to Low (ITC/X-ray) |
| Predictive Value | Low correlation with in vivo duration of action | High correlation with in vivo PD (via Residence Time) |
Part 3: Scientific Deep Dive & Case Data
The Thermodynamic Signature of Success
A successful bioisostere should ideally maintain or improve the Enthalpic efficiency of the ligand.
-
Scenario: Replacing an Amide (–CONH–) with a Triazole.
-
Risk: The Amide often forms key H-bonds (Enthalpic). If the Triazole loses these H-bonds but maintains potency via increased lipophilicity (Entropic gain), the compound becomes "greasier" and more prone to metabolic clearance and off-target effects.
-
Validation: ITC is the only method to detect this "Enthalpy-Entropy Compensation" shift.
Experimental Data Simulation: Amide vs. Bioisosteres
Target: Hypothetical Kinase (Type II Inhibitor)
| Compound ID | Motif | IC | LE (Ligand Eff.) | Residence Time (min) | Metabolic Stability ( | |
| Lead (Cmpd 1) | Amide | 12 | 0.42 | 45 | -12.5 | 15 min (Low) |
| Alt A (Cmpd 2) | Ester | 15 | 0.40 | 10 | -11.0 | <5 min (Unstable) |
| Alt B (Cmpd 3) | 1,2,3-Triazole | 18 | 0.38 | 38 | -10.2 | >60 min (High) |
| Alt C (Cmpd 4) | Tetrazole | 250 | 0.25 | 2 | -4.5 | >60 min (High) |
Analysis:
-
Compound 2 (Ester): Potency is retained (IC
), but residence time drops significantly (45 10 min). A standard screen would flag this as a "Hit," but SPR reveals it as a failure due to fast off-rate ( ). -
Compound 3 (Triazole): Slight potency loss, but maintains high residence time and decent enthalpy. Drastic improvement in metabolic stability makes this the successful bioisostere .
Part 4: Experimental Protocols
Protocol 1: Kinetic Validation via Surface Plasmon Resonance (SPR)
Objective: Determine if bioisosteric replacement affects drug-target residence time.
-
Sensor Chip Preparation: Immobilize target protein on a CM5 Series S chip via amine coupling (aim for
RU to avoid mass transport limitations). -
Solvent Correction: Prepare DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index shifts, as bioisosteres often differ in solubility.
-
Single-Cycle Kinetics: Inject a 5-concentration series of the bioisostere (0.1x to 10x
) without regeneration between injections. -
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Pass Criteria:
deviation < 2-fold compared to parent; Stoichiometry ( ) within 0.8–1.2. -
Fail Criteria: Biphasic binding (non-specific aggregation) or ultra-fast
.
-
Protocol 2: Structural Confirmation via X-ray Co-crystallography
Objective: Confirm "Isostructural" binding mode.
-
Soaking/Co-crystallization: Incubate protein crystals with bioisostere (concentration > 5x IC
) in DMSO. -
Data Collection: Collect diffraction data to < 2.5 Å resolution.
-
Refinement: Solve structure using Molecular Replacement (MR) with the parent compound structure as a search model.
-
Difference Map Analysis: Calculate
maps.-
Validation: Confirm electron density matches the new functional group geometry.
-
RMSD Check: Align backbone atoms; RMSD should be < 0.5 Å. If RMSD > 1.0 Å, the bioisostere has induced a conformational change (induced fit), invalidating the "isosteric" hypothesis.
-
Part 5: Visualization of Workflows
Diagram 1: The Integrated Validation Workflow
This diagram outlines the decision logic for accepting a bioisostere.
Caption: Figure 1. The Integrated Bioisostere Validation Workflow. Unlike linear screening, this workflow incorporates kinetic (SPR) and structural gates to prevent false positives.
Diagram 2: Thermodynamic Decision Matrix
How to interpret ITC data when validating a replacement.
Caption: Figure 2. Thermodynamic Decision Matrix. Interpreting Enthalpy-Entropy compensation to assess the quality of the bioisosteric replacement.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Meanwell, N. A. (2011).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739. Link
-
Kramer, C., et al. (2014). Matched Molecular Pair Analysis: Significance and the Impact of Experimental Uncertainty. Journal of Medicinal Chemistry, 57(9), 3709–3720. Link
-
Meanwell, N. A. (2025).[1][3] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[1] Drug Hunter. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
